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  • Product: (R)-2-Aminomethyl-1-N-Cbz-piperidine
  • CAS: 1217642-55-1

Core Science & Biosynthesis

Foundational

Chemical Identification & Structural Properties

An In-Depth Technical Guide to (R)-2-Aminomethyl-1-N-Cbz-piperidine: CAS Identification, Properties, and Synthetic Applications As a Senior Application Scientist in drug development, I frequently evaluate chiral building...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to (R)-2-Aminomethyl-1-N-Cbz-piperidine: CAS Identification, Properties, and Synthetic Applications

As a Senior Application Scientist in drug development, I frequently evaluate chiral building blocks that offer high stereochemical fidelity and versatile functionalization. (R)-2-Aminomethyl-1-N-Cbz-piperidine is a premier intermediate in the synthesis of complex piperidine-containing therapeutics. Its structural design—featuring a free primary amine and a protected secondary piperidine nitrogen—enables highly chemoselective reactions.

This whitepaper provides an authoritative breakdown of its chemical identity, mechanistic utility, and field-proven experimental protocols, grounded in established synthetic methodologies [1].

The identification of chiral compounds often leads to database confusion due to the existence of free bases, salt forms, and racemic mixtures. The carboxybenzyl (Cbz) protected (R)-enantiomer of 2-aminomethylpiperidine has distinct Chemical Abstracts Service (CAS) registry numbers depending on its salt state.

Table 1: Quantitative Data and CAS Identification

PropertySpecification / Value
Chemical Name Benzyl (R)-2-(aminomethyl)piperidine-1-carboxylate
Molecular Formula C₁₄H₂₀N₂O₂
Molecular Weight 248.32 g/mol (Free base) / 284.78 g/mol (HCl Salt)
CAS Number (Free Base) 1217642-55-1 [3]
CAS Number (HCl Salt) 1217653-34-3 [3]
CAS Number (Racemic) 811842-18-9 [3]
CAS Number (S-Isomer HCl) 1217715-35-9 [3]
Enantiomeric Excess (ee) > 99% (Standard commercial specification)

Mechanistic Role in Drug Development

The strategic value of (R)-2-Aminomethyl-1-N-Cbz-piperidine lies in its orthogonal protection scheme .

In drug discovery, the piperidine ring is a privileged scaffold, often interacting with target proteins via hydrogen bonding or ionic interactions at the basic nitrogen. However, during early-stage synthesis, this secondary nitrogen must be masked to prevent unwanted side reactions.

Causality behind the Cbz Selection: The Cbz group is attached to the piperidine nitrogen, leaving the primary aminomethyl group free. This chemoselectivity allows researchers to perform amide couplings, reductive aminations, or sulfonations exclusively at the primary amine. Once the desired side-chain is constructed, the Cbz group can be cleaved under mild, neutral hydrogenolysis conditions. This is critical because it avoids the use of strong acids (like TFA or HBr) that could degrade newly formed acid-sensitive bonds or cause racemization of the delicate (R)-stereocenter [1][2].

Experimental Workflows & Protocols

The following protocols represent a self-validating synthetic system. By executing the coupling and subsequent deprotection precisely, we ensure high yield and stereochemical preservation.

Protocol A: Chemoselective Amide Coupling

Objective: Functionalize the primary amine while the piperidine nitrogen remains protected.

  • Activation: In an oven-dried flask under argon, dissolve the target carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Causality: DIPEA is a sterically hindered, non-nucleophilic base. It deprotonates the carboxylic acid to facilitate active ester formation and neutralizes the HCl salt if the (R)-piperidine is supplied as a hydrochloride (CAS: 1217653-34-3).

  • Coupling: Stir for 15 minutes, then add (R)-2-Aminomethyl-1-N-Cbz-piperidine (1.0 eq). Stir at room temperature for 2–4 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% LiCl (to remove DMF) and brine, dry over Na₂SO₄, and concentrate.

Protocol B: Cbz Deprotection via Catalytic Hydrogenolysis

Objective: Reveal the piperidine nitrogen for downstream API synthesis.

  • Preparation: Dissolve the N-acylated intermediate from Protocol A in HPLC-grade Methanol.

  • Catalyst Addition: Purge the flask with argon. Carefully add 10% Palladium on Carbon (Pd/C, ~10% w/w).

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas (1 atm via balloon). Stir vigorously at room temperature for 4–6 hours. Causality: The Pd catalyst facilitates the homolytic cleavage of the benzyl-oxygen bond. This releases toluene and an unstable carbamic acid intermediate, which spontaneously decarboxylates (releasing CO₂) to yield the free piperidine amine[2].

  • Filtration: Filter the mixture through a pad of Celite to remove the Pd/C. Safety Note: Never allow the Pd/C filter cake to dry completely in the presence of solvent vapors, as it is highly pyrophoric.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the target chiral scaffold.

Pathway A (R)-2-Aminomethyl- 1-N-Cbz-piperidine B Amide Coupling (HATU, DIPEA) A->B R-COOH C N-Acylated Intermediate B->C D Cbz Deprotection (H2, Pd/C) C->D Hydrogenolysis E Target Chiral Piperidine Scaffold D->E - Toluene, - CO2

Workflow for orthogonal functionalization and Cbz deprotection of the (R)-piperidine scaffold.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized compounds, a self-validating analytical loop must be employed. Chiral building blocks are only as valuable as their enantiomeric purity; a drop in ee can lead to catastrophic failures in late-stage drug efficacy.

  • Structural Integrity (NMR): ¹H and ¹³C NMR must be utilized to confirm the disappearance of the benzyl protons (~7.3 ppm) and the methylene protons of the Cbz group (~5.1 ppm) post-hydrogenolysis.

  • Enantiomeric Excess (Chiral HPLC): The batch must be run on a chiral stationary phase (e.g., Chiralpak AD-H) against a racemic standard (CAS: 811842-18-9) to ensure the (R)-stereocenter was not epimerized during the basic coupling conditions.

  • Mass Confirmation (LC-MS): ESI-MS confirms the exact mass of the target compound and the absence of DKP (diketopiperazine) side-products, which can occasionally form during deprotection [2].

Validation Start Synthesized Batch (R)-Isomer NMR 1H & 13C NMR (Structural Integrity) Start->NMR HPLC Chiral HPLC (Enantiomeric Excess) Start->HPLC MS LC-MS (Mass Confirmation) Start->MS Dec1 Purity > 98% & ee > 99%? NMR->Dec1 HPLC->Dec1 MS->Dec1 Pass Approved for Downstream Synthesis Dec1->Pass Yes Fail Recrystallization / Purification Dec1->Fail No Fail->Start Reprocess

Self-validating analytical workflow ensuring enantiomeric purity and structural integrity.

Conclusion

(R)-2-Aminomethyl-1-N-Cbz-piperidine (CAS: 1217642-55-1 for the free base; 1217653-34-3 for the HCl salt) is an indispensable chiral fragment in modern medicinal chemistry. By leveraging its orthogonal protection, chemists can execute highly specific modifications at the primary amine while preserving the piperidine core for subsequent elaboration. Adhering to the outlined protocols and self-validating analytical checks ensures the generation of high-fidelity APIs with minimized process mass intensity (PMI).

References

  • ACS Publications. "Major Progress in the Liquid-Phase Synthesis of N-Alkyl-Rich Cyclic Peptides: Kilogram-Scale GMP Production of the KRAS Inhibitor LUNA18." Organic Process Research & Development. URL:[Link]

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of (R)-2-Aminomethyl-1-N-Cbz-piperidine

Executive Summary (R)-2-Aminomethyl-1-N-Cbz-piperidine is a highly versatile chiral building block extensively utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and peptidomimetics. This techn...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-2-Aminomethyl-1-N-Cbz-piperidine is a highly versatile chiral building block extensively utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and peptidomimetics. This technical guide provides an in-depth analysis of its molecular weight characteristics, structural rationale, and step-by-step experimental methodologies for its application in orthogonal synthesis.

Physicochemical Profiling & Molecular Weight Analysis

The precise calculation and analytical verification of molecular weight are foundational to stoichiometric accuracy in multi-step organic synthesis. Miscalculations at the foundational stage propagate errors throughout the synthetic sequence, leading to poor yields and complex purification challenges.

(R)-2-Aminomethyl-1-N-Cbz-piperidine possesses a molecular formula of [1].

Quantitative Physicochemical Data

Table 1: Key physicochemical properties and identifiers.

PropertyValue
Molecular Weight 248.32 g/mol [1]
Exact Mass 248.1525 g/mol [2]
Molecular Formula C14H20N2O2[2]
CAS Registry Number 811842-18-9[3]
Key Synonyms Benzyl 2-(aminomethyl)piperidine-1-carboxylate; 1-Cbz-2-Aminomethyl-piperidine[2]

Causality in Molecular Weight Application: The molecular weight of 248.32 g/mol is derived from the core piperidine ring substituted with a primary aminomethyl group and a carboxybenzyl (Cbz) protecting group[1]. When calculating equivalents for coupling reactions, researchers must explicitly account for whether the compound is supplied as a free base (248.32 g/mol ) or a hydrochloride salt (e.g., CAS 1217653-34-3, MW ~284.78 g/mol ). Failing to account for the HCl salt mass leads to stoichiometric imbalances, leaving unreacted electrophiles that complicate downstream chromatography.

Structural Rationale & Orthogonal Protection Strategy

The architectural design of (R)-2-Aminomethyl-1-N-Cbz-piperidine offers three distinct mechanistic advantages for drug development:

  • Stereochemical Fidelity: The (R)-configuration at the C2 position dictates the spatial trajectory of the aminomethyl vector. In target-based drug design, this precise 3D orientation is critical for establishing hydrogen bonding networks within constrained receptor pockets (e.g., kinase hinge regions).

  • Orthogonal Reactivity: The molecule features a free primary amine (-CH2NH2) and a protected secondary amine (piperidine N1). The primary amine is highly nucleophilic and ready for immediate derivatization without competing side reactions.

  • Cbz Protection Causality: The Carboxybenzyl (Cbz) group is specifically chosen because it is highly stable under the basic conditions typically used for primary amine functionalization (e.g., using DIPEA or TEA). Once the primary amine is elaborated, the Cbz group can be cleanly removed via catalytic hydrogenolysis under neutral conditions, which is entirely orthogonal to acid-sensitive groups (like Boc) that may be present elsewhere on the target molecule[4].

Mechanistic Pathway Visualization

The following diagram illustrates the self-validating orthogonal workflow, demonstrating how the selective reactivity of the primary amine is leveraged before deprotecting the secondary amine.

Pathway N1 (R)-2-Aminomethyl-1-N-Cbz-piperidine Free 1° Amine (MW: 248.32) N2 Primary Amine Derivatization (e.g., HATU Amide Coupling) N1->N2 R-COOH, DIPEA N3 N-Cbz Protected Intermediate Stable to Basic Conditions N2->N3 Yields Amide N4 Catalytic Hydrogenolysis (H2, Pd/C) N3->N4 Orthogonal Cleavage N5 Free Piperidine Scaffold Ready for 2° Amine Reaction N4->N5 -CO2, -Toluene

Orthogonal synthetic workflow utilizing (R)-2-Aminomethyl-1-N-Cbz-piperidine in API development.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity and reproducibility, the following protocols are designed with built-in validation checkpoints.

Protocol A: Analytical Verification of Molecular Weight via LC-MS

Causality: Before initiating multi-step synthesis, confirming the exact mass (248.1525) ensures the integrity of the starting material and confirms the absence of degradation (e.g., premature Cbz cleavage or atmospheric CO2 absorption).

  • Sample Preparation: Dissolve 1.0 mg of (R)-2-Aminomethyl-1-N-Cbz-piperidine in 1.0 mL of LC-MS grade Methanol.

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm). Use a gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid) over 5 minutes.

  • Mass Spectrometry: Operate in Electrospray Ionization Positive (ESI+) mode.

  • Validation Check: The primary chromatographic peak must exhibit an [M+H]+ ion at m/z 249.32. A secondary sodium adduct [M+Na]+ at m/z 271.30 is also a standard validating marker.

Protocol B: Selective Amide Coupling and Cbz Deprotection

Causality: This workflow demonstrates the orthogonal utility of the scaffold. HATU is utilized for the rapid activation of the carboxylic acid, minimizing epimerization of adjacent stereocenters, while Pd/C hydrogenolysis ensures clean Cbz removal without the use of harsh acids that could cleave the newly formed amide bond.

  • Activation: In an oven-dried flask under nitrogen, dissolve 1.0 eq of the target carboxylic acid in anhydrous DMF (0.2 M). Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir for 15 minutes at room temperature to form the active ester.

  • Coupling: Add 1.05 eq of (R)-2-Aminomethyl-1-N-Cbz-piperidine (MW: 248.32 g/mol )[1]. Stir for 2 hours.

  • Validation Check (LC-MS): Sample the reaction mixture. Confirm the disappearance of the starting material mass (249.32 [M+H]+) and the appearance of the target product mass.

  • Workup: Quench with saturated aqueous NaHCO3, extract with EtOAc, wash extensively with 5% LiCl (to remove DMF) and brine, dry over Na2SO4, and concentrate.

  • Deprotection: Dissolve the crude intermediate in Methanol (0.1 M). Add 10% w/w Pd/C (0.1 eq Pd). Evacuate the flask and backfill with H2 gas (balloon pressure). Stir vigorously for 4 hours.

  • Final Validation: Filter the mixture through a pad of Celite to remove the palladium catalyst. LC-MS analysis of the filtrate must indicate the quantitative loss of the Cbz group, validated by a -134 Da mass shift from the intermediate.

Applications in Advanced Drug Discovery

The structural motif of 2-aminomethylpiperidine is a privileged scaffold in medicinal chemistry. By utilizing the (R)-enantiomer with orthogonal protection, researchers can efficiently synthesize highly specific therapeutic agents. Analogous protected piperidine scaffolds are documented as critical reactants in the synthesis of[4]. The dual-amine functionality allows for the rapid generation of diverse chemical libraries, accelerating hit-to-lead optimization phases by allowing sequential, modular functionalization of the molecule's two distinct vectors.

References

Sources

Foundational

Stereocontrolled Synthesis of (R)-2-Aminomethyl-1-N-Cbz-piperidine from (S)-Lysine: A Technical Guide

Executive Summary The synthesis of chiral functionalized piperidines is a cornerstone of modern drug development. (R)-2-Aminomethyl-1-N-Cbz-piperidine is a highly privileged building block, yet accessing it with high ena...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of chiral functionalized piperidines is a cornerstone of modern drug development. (R)-2-Aminomethyl-1-N-Cbz-piperidine is a highly privileged building block, yet accessing it with high enantiomeric purity requires rigorous stereochemical control. As a Senior Application Scientist, I have structured this technical whitepaper to detail a highly robust, self-validating synthetic workflow. By leveraging the chiral pool—specifically (S)-lysine—we can achieve a perfect stereochemical inversion at the C2 position via a transient aziridinium intermediate[1]. Coupled with an orthogonal protection strategy utilizing ethyl trifluoroacetate[2], this route guarantees high yield, scalability, and absolute regiocontrol.

Retrosynthetic Strategy & Mechanistic Causality

The fundamental challenge in this synthesis is the conversion of an acyclic (S)-amino acid into a cyclic (R)-piperidine derivative. Direct cyclization methods often suffer from racemization or poor regioselectivity. To bypass this, our strategy relies on the neighboring group participation of a protected amine to form an aziridinium ion.

  • Aziridinium Formation (Retention): The

    
    -amino group of (S)-lysine is di-alkylated (N,N-dibenzyl) and the carboxylate is reduced to a primary alcohol. Upon mesylation of this alcohol, the lone pair of the N,N-dibenzyl group attacks the C1 carbon intramolecularly. This forms a strained 3-membered aziridinium ring. Because the reaction occurs at C1, the chiral center at C2 remains untouched, retaining its (S) configuration.
    
  • Ring Expansion (Inversion): The free

    
    -amine of the lysine backbone subsequently attacks the aziridinium ion. According to Baldwin's rules, attack at the more substituted C2 position is favored to form a stable 6-membered piperidine ring (over a 7-membered azepane). Because this is a classic S
    
    
    
    2 attack at the chiral C2 center, the stereochemistry is perfectly inverted from (S) to (R)[1].

Mechanism A (S)-α-N,N-dibenzyl-lysinol (Mesylated) B Aziridinium Ion (Retention at C2) A->B Intramolecular N-attack (C1) C (R)-Piperidine Ring (Inversion at C2) B->C ε-NH2 attack (C2) SN2 Inversion

Stereospecific aziridinium intermediate formation and SN2 ring expansion.

Step-by-Step Experimental Protocols

Every protocol described below is designed as a self-validating system, incorporating In-Process Controls (IPCs) to ensure trustworthiness and reproducibility.

Phase 1: Assembly of the Aziridinium Precursor

Objective: Prepare (S)-2-(N,N-dibenzylamino)-6-aminohexan-1-ol from


-N-Boc-(S)-lysine.
  • 
    -N,N-Dibenzylation: 
    Suspend 
    
    
    
    -N-Boc-(S)-lysine (1.0 eq) in 1,2-dichloroethane (DCE). Add benzaldehyde (2.2 eq) and sodium triacetoxyborohydride (3.0 eq). Stir at room temperature for 12 hours. IPC: LC-MS must confirm the mass shift to the dibenzylated product. Quench with saturated NaHCO
    
    
    and extract with dichloromethane (DCM).
  • Reduction to Lysinol: Dissolve the crude acid in THF at -15 °C. Add N-methylmorpholine (1.1 eq) and isobutyl chloroformate (1.1 eq) to form the mixed anhydride. After 30 minutes, filter the salts and add the filtrate dropwise to a solution of NaBH

    
     (3.0 eq) in water/THF at 0 °C.
    IPC: TLC (Hexane/EtOAc 7:3) should show complete disappearance of the baseline acid spot.
    
  • Boc Deprotection: Treat the resulting alcohol with a 1:1 mixture of TFA/DCM at 0 °C for 2 hours. Concentrate under vacuum to yield the TFA salt of (S)-2-(N,N-dibenzylamino)-6-aminohexan-1-ol.

Phase 2: Stereospecific Cyclization

Objective: Trigger the aziridinium cascade to form the (R)-piperidine core[1].

  • Mesylation and Ring Closure: Dissolve the amino alcohol TFA salt in anhydrous DCM at 0 °C. Add triethylamine (5.0 eq) to neutralize the salt and act as a base. Dropwise, add methanesulfonyl chloride (MsCl, 1.1 eq).

  • Thermal Maturation: Allow the reaction to warm to room temperature and stir for 16 hours. The mesylate spontaneously cyclizes to the aziridinium, which is immediately trapped by the tethered

    
    -amine.
    IPC: LC-MS must show the exact mass of the cyclized product (loss of H
    
    
    
    O/OMs).
  • Workup: Wash with 1M NaOH to ensure the piperidine nitrogen is free-based. Extract with EtOAc to isolate (R)-2-(N,N-dibenzylaminomethyl)piperidine.

Phase 3: Orthogonal Protection Strategy

Objective: Unmask the primary amine and selectively protect the secondary piperidine nitrogen with a Cbz group.

  • Global Debenzylation: Dissolve the cyclized product in methanol. Add 10% Pd/C (0.1 eq) and stir under H

    
     gas (50 psi) for 24 hours. Filter through Celite to yield the free diamine, (R)-2-aminomethylpiperidine.
    
  • Selective Primary Amine Protection: To differentiate the primary aminomethyl group from the secondary piperidine nitrogen, dissolve the diamine in methanol at -78 °C. Add ethyl trifluoroacetate (CF

    
    COOEt, 1.1 eq) dropwise. The extreme electrophilicity of the trifluoroacetyl group, combined with the steric hindrance of the secondary amine, ensures >95% regioselectivity for the primary amine[2].
    IPC: Ninhydrin stain on TLC; the primary amine (purple) disappears, leaving only the secondary amine (yellow/brown).
    
  • Secondary Amine Cbz-Protection: To the same reaction vessel (warmed to 0 °C), add N,N-diisopropylethylamine (DIPEA, 2.0 eq) and Benzyl chloroformate (Cbz-Cl, 1.2 eq). Stir for 4 hours.

  • Trifluoroacetamide Cleavage: Add aqueous K

    
    CO
    
    
    
    (5.0 eq) directly to the mixture and stir at room temperature for 8 hours to mildly hydrolyze the trifluoroacetamide[2]. Extract with DCM and purify via silica gel chromatography to yield pure (R)-2-Aminomethyl-1-N-Cbz-piperidine .

Workflow A (R)-2-Aminomethylpiperidine (Free Diamine) B Selective Primary Amine Protection (Ethyl Trifluoroacetate) A->B C Secondary Amine Protection (Cbz-Cl, Base) B->C D Primary Amine Deprotection (K2CO3, MeOH) C->D E (R)-2-Aminomethyl-1-N-Cbz-piperidine (Final Target) D->E

Orthogonal protection workflow differentiating primary and secondary amines.

Quantitative Data Summaries

Table 1: Reaction Parameters and Yield Optimization

Phase Step Reagents & Conditions Yield (%) Causality / Purpose

| 1 | N,N-Dibenzylation | PhCHO, NaBH(OAc)


, DCE, RT | 85 | Directs aziridinium formation without trapping |
| 1 | Reduction | Isobutyl chloroformate, NMM; then NaBH

| 90 | Converts carboxylate to primary alcohol | | 1 | Boc Deprotection | TFA/DCM (1:1), 0 °C to RT | 98 | Liberates

-amine for intramolecular attack | | 2 | Cyclization | MsCl, Et

N, DCM, 0 °C to RT | 75 | Drives S

2 inversion via aziridinium | | 3 | Global Deprotection | H

(50 psi), Pd/C, MeOH | 95 | Yields free diamine scaffold | | 3 | Selective Protection | CF

COOEt (1.1 eq), MeOH, -78 °C | 88 | Steric differentiation of primary amine | | 3 | Cbz Protection | Cbz-Cl, DIPEA, DCM, 0 °C | 92 | Installs target N-Cbz group on piperidine | | 3 | Deprotection | K

CO

, MeOH/H

O, RT | 90 | Mildly unmasks primary amine |

Table 2: Stereochemical Evolution Matrix

Intermediate C2 Configuration Mechanistic Event

|


-N-Boc-(S)-Lysine | (S)  | Chiral Pool Starting Material |
| (S)-Lysinol Derivative | (S)  | Reduction (No bonds broken at chiral center) |
| Aziridinium Ion | (S)  | Intramolecular attack at C1 (Retention at C2) |
| Piperidine Ring | (R)  | S

2 attack by

-amine at C2 (Inversion) |

References

  • [1] An efficient synthesis of (R)- and (S)-2-(aminomethyl)piperidine dihydrochloride. SINAPSE (Tetrahedron: Asymmetry). URL:[Link]

  • [2] Ethyl trifluoroacetate: A powerful reagent for differentiating amino groups. LookChem (Tetrahedron Letters). URL: [Link]

Sources

Exploratory

Spectroscopic Elucidation and Structural Dynamics of (R)-2-Aminomethyl-1-N-Cbz-piperidine: A Technical Guide for Drug Development

Executive Summary In the landscape of contemporary drug discovery, chiral piperidine scaffolds are privileged structures frequently incorporated into centrally active and systemic pharmaceuticals[1]. (R)-2-Aminomethyl-1-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of contemporary drug discovery, chiral piperidine scaffolds are privileged structures frequently incorporated into centrally active and systemic pharmaceuticals[1]. (R)-2-Aminomethyl-1-N-Cbz-piperidine (CAS: 811842-18-9) serves as a critical bifunctional building block[2]. The carboxybenzyl (Cbz) group orthogonally protects the secondary piperidine nitrogen, leaving the primary aminomethyl group available for targeted functionalization.

However, the spectroscopic characterization of this molecule is notoriously complex. The presence of the carbamate linkage induces restricted bond rotation, leading to rotameric mixtures that can easily be misidentified as chemical impurities. This whitepaper provides an in-depth, causality-driven guide to the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic profiling of (R)-2-Aminomethyl-1-N-Cbz-piperidine, establishing self-validating protocols for structural and enantiomeric verification.

Structural Dynamics: The Causality of Carbamate Rotamers

To accurately interpret the NMR spectra of N-Cbz piperidines, one must understand the underlying quantum mechanical behavior of the carbamate group. The lone pair of electrons on the piperidine nitrogen delocalizes into the adjacent carbonyl


-system. This resonance imparts a partial double-bond character to the N–C(O) bond, significantly raising the energy barrier for free rotation.

At ambient temperature (25 °C), this rotation is slow on the NMR timescale. Consequently, the molecule exists in an equilibrium of syn and anti rotamers. Because the piperidine ring is asymmetrically substituted at the C-2 position, these rotamers are diastereomeric in nature and exist in unequal populations. This manifests in the NMR spectrum as peak broadening or the duplication of signals—particularly for the benzylic protons of the Cbz group and the C-2/C-6 protons of the piperidine ring.

G A N-Cbz Piperidine (Ambient Temp) B Restricted N-C Rotation (Resonance Delocalization) A->B Induces C Syn/Anti Rotamers (Broad/Split NMR Peaks) B->C Results in D Variable Temp (VT) NMR (e.g., 90°C in DMSO-d6) C->D Resolved via E Rapid Kinetic Exchange (Coalesced Sharp Peaks) D->E Yields

Figure 1: Causality of carbamate rotamerism in NMR and its resolution via Variable Temperature (VT) NMR.

Nuclear Magnetic Resonance (NMR) Profiling

A robust spectroscopic analysis must be a self-validating system. If an analyst observes peak duplication at room temperature, they must prove whether it stems from rotamers or actual chemical impurities.

Representative ¹H and ¹³C NMR Data

The following tables summarize the expected chemical shifts for (R)-2-Aminomethyl-1-N-Cbz-piperidine.

Table 1: Representative ¹H NMR Data (400 MHz, CDCl₃, 25 °C)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality / Diagnostic Value
7.28 - 7.40m5HAromatic protons (Cbz)Confirms the monosubstituted benzene ring.
5.10 - 5.20ABq or br s2H-O-CH₂-Ph (Cbz)Broadening is a direct result of rotameric exchange.
4.25 - 4.45m1HPiperidine H-2Adjacent to N-Cbz and the chiral center; highly sensitive to rotameric splitting.
3.95 - 4.10br d1HPiperidine H-6 (eq)Equatorial proton adjacent to the protected nitrogen.
2.80 - 3.00m3HPiperidine H-6 (ax) + -CH₂-NH₂Overlapping signals of the axial ring proton and the primary amine's methylene bridge.
1.30 - 1.80m8HPiperidine H-3, H-4, H-5 + -NH₂Ring methylenes. The -NH₂ protons can be validated via D₂O exchange.

Table 2: Representative ¹³C NMR Data (100 MHz, CDCl₃, 25 °C)

Chemical Shift (δ, ppm)AssignmentCausality / Diagnostic Value
156.2C=O (Carbamate)Highly deshielded due to dual electronegative heteroatoms (N, O).
136.8Aromatic C (ipso)Quaternary carbon of the benzyl group.
128.5, 128.0, 127.8Aromatic C (o, m, p)Standard phenyl ring carbons.
67.4-O-CH₂-PhBenzylic carbon attached to oxygen.
50.8Piperidine C-2Chiral center; often split into two peaks (~0.5 ppm apart) due to slow-exchanging rotamers.
43.2-CH₂-NH₂Aminomethyl carbon.
39.8Piperidine C-6Carbon adjacent to N-Cbz.
28.6, 25.7, 19.8Piperidine C-3, C-4, C-5Aliphatic ring carbons.
Protocol: Variable Temperature (VT) NMR for Rotamer Coalescence

To definitively prove that peak duplication is caused by rotamers and not impurities, VT-NMR is required. By increasing the thermal energy of the system, the C-N bond rotation accelerates until it surpasses the NMR timescale, causing the signals to coalesce.

  • Sample Preparation: Dissolve 15–20 mg of the compound in 0.6 mL of DMSO-

    
    . Causality: DMSO-
    
    
    
    is chosen over CDCl₃ because its high boiling point (189 °C) safely accommodates the high temperatures required for coalescence.
  • Baseline Acquisition: Acquire a standard ¹H NMR spectrum at 25 °C. Document the broadened/split signals.

  • Temperature Ramp: Increase the probe temperature in 10 °C increments. Allow 5 minutes for thermal equilibration at each step.

  • Coalescence Monitoring: Observe the spectra. The broad multiplets will begin to sharpen and merge as the temperature approaches 80–90 °C.

  • High-Temperature Acquisition: Acquire high-resolution ¹H and ¹³C spectra at the coalescence temperature (e.g., 90 °C) to obtain definitive, sharp peaks for accurate integration.

  • Self-Validation (Cool-down): Cool the sample back to 25 °C and re-acquire the spectrum. If the spectrum matches the baseline acquisition, it proves no thermal degradation occurred, validating the structural integrity.

Infrared (IR) Spectroscopy Analysis

While NMR provides connectivity, Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy provides orthogonal validation of functional groups. For (R)-2-Aminomethyl-1-N-Cbz-piperidine, IR is critical for distinguishing the carbamate carbonyl from potential ester or ketone impurities, and for confirming the primary amine.

Table 3: Key ATR-FTIR Vibrational Frequencies

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupCausality / Diagnostic Value
~3350, ~3280N-H Stretch (Doublet)Primary Amine (-NH₂)The symmetric and asymmetric stretching doublet confirms the unmasked primary amine, distinguishing it from a secondary amine (which would show a singlet).
~3030C-H Stretch (sp²)Aromatic RingConfirms the presence of the benzyl group.
~2930, ~2850C-H Stretch (sp³)Piperidine RingValidates the aliphatic backbone.
~1695C=O StretchCarbamate (Cbz)Appears at a lower frequency than typical esters (~1735 cm⁻¹) due to the resonance donation from the nitrogen lone pair weakening the C=O double bond.
~740, ~698C-H Out-of-Plane BendMonosubstituted BenzeneDiagnostic for the unsubstituted phenyl ring of the Cbz group.

Enantiomeric Purity (ee) Determination via NMR

Because this is the specific (R)-enantiomer, determining its optical purity is a mandatory quality control step[3]. While chiral HPLC is an industry standard[3], NMR analysis using chiral derivatizing agents, such as Mosher's acid, provides absolute stereochemical confirmation without the need for specialized chiral stationary phases[4][5].

By reacting the primary amine with an enantiopure reagent, the resulting amides become diastereomers. Diastereomers have distinct physical properties and different NMR chemical shifts (


), allowing for direct integration and calculation of enantiomeric excess (% ee)[5].

G A (R)-2-Aminomethyl-1-N-Cbz-piperidine (Chiral Analyte) B Derivatization with (S)-Mosher's Acid Chloride A->B Step 1: React C Formation of Diastereomeric Amides B->C Step 2: Convert D 1H / 19F NMR Acquisition C->D Step 3: Analyze E Integration of Diastereotopic Signals D->E Step 4: Quantify F Calculation of % ee E->F Step 5: Validate

Figure 2: Workflow for determining enantiomeric purity of chiral amines using Mosher's acid derivatization.

Protocol: Mosher's Amide Derivatization and % ee Calculation
  • Reagent Preparation: Dissolve 10 mg of the chiral amine in 0.5 mL of anhydrous CDCl₃ in an NMR tube. Add 2 equivalents of anhydrous pyridine to act as an acid scavenger.

  • Derivatization: Add 1.5 equivalents of (S)-

    
    -Methoxy-
    
    
    
    -trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl)[5].
  • Reaction: Shake the NMR tube vigorously and let it stand at room temperature for 30 minutes to ensure complete conversion to the diastereomeric amide.

  • Acquisition: Acquire a ¹H and ¹⁹F NMR spectrum. Causality: ¹⁹F NMR is highly sensitive and lacks background interference, making the -CF₃ signals of the Mosher's amide ideal for integration.

  • Data Analysis & Calculation: Identify the diastereotopic signals. Integrate the major peak (representing the R,S-diastereomer) and the minor peak (representing the trace S,S-diastereomer). Calculate the enantiomeric excess using the self-validating formula[5]:

    
    
    

Conclusion

The spectroscopic characterization of (R)-2-Aminomethyl-1-N-Cbz-piperidine requires a nuanced understanding of molecular dynamics. By acknowledging the causality of carbamate rotamerism, utilizing Variable Temperature NMR to resolve signal duplication, and employing chiral derivatization for enantiomeric validation, researchers can establish a highly trustworthy, self-validating analytical profile. These rigorous methodologies ensure the integrity of the chiral building block before it is committed to complex, downstream drug development workflows.

References

  • 2-aminomethyl-piperidine-1-carboxylic acid benzyl ester - Echemi Echemi
  • Chiral Building Blocks Selection - Enamine Enamine
  • Chiral Synthesis Services for Drug Discovery - Aurum Pharmatech Aurum Pharm
  • (S)-3-Methyl-2-phenylbutylamine | 106498-32-2 - Benchchem Benchchem
  • A Technical Guide to the Spectroscopic Characterization of Piperidine Deriv

Sources

Foundational

In-Depth Technical Guide: (R)-2-Aminomethyl-1-N-Cbz-piperidine Structural Analysis and Conformation

Abstract (R)-2-Aminomethyl-1-N-Cbz-piperidine is a chiral synthetic building block of significant interest in pharmaceutical research and drug development.[1][2] Its rigid, yet conformationally adaptable, piperidine scaf...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(R)-2-Aminomethyl-1-N-Cbz-piperidine is a chiral synthetic building block of significant interest in pharmaceutical research and drug development.[1][2] Its rigid, yet conformationally adaptable, piperidine scaffold, coupled with the stereochemically defined aminomethyl side chain, makes it a valuable component in the design of novel therapeutics.[3][4] This technical guide provides a comprehensive analysis of the structural and conformational properties of (R)-2-Aminomethyl-1-N-Cbz-piperidine. We will delve into its synthesis, spectroscopic characterization, and the intricate details of its three-dimensional structure, supported by both experimental and computational methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a deeper understanding of this important molecule.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a ubiquitous heterocyclic motif found in a vast array of natural products and pharmaceuticals.[3][5] Its prevalence stems from its ability to impart favorable physicochemical properties, such as improved solubility and metabolic stability, to drug candidates.[6] Furthermore, the three-dimensional arrangement of substituents on the piperidine ring plays a crucial role in molecular recognition and biological activity.[5]

(R)-2-Aminomethyl-1-N-Cbz-piperidine, with its defined stereochemistry at the C2 position, offers a strategic advantage in asymmetric synthesis. The primary amine provides a versatile handle for further functionalization, while the benzyloxycarbonyl (Cbz) protecting group on the ring nitrogen offers robust protection under various reaction conditions and can be selectively removed.[7][8][9][] Understanding the conformational preferences of this molecule is paramount for predicting its interactions with biological targets and for the rational design of new chemical entities.

Synthesis and Spectroscopic Characterization

An efficient synthesis of (R)- and (S)-2-(aminomethyl)piperidine has been reported starting from the corresponding enantiomers of lysine.[1][11] A key step in this process involves the in situ formation of an aziridinium ion, which then undergoes an intramolecular ring-opening to form the piperidine ring in a stereoselective manner.[11] Subsequent protection of the piperidine nitrogen with a Cbz group, typically using benzyl chloroformate under basic conditions, yields the target molecule, (R)-2-Aminomethyl-1-N-Cbz-piperidine.[7]

Spectroscopic Data Summary

Spectroscopic analysis is essential for confirming the identity and purity of (R)-2-Aminomethyl-1-N-Cbz-piperidine. The following table summarizes the expected key spectroscopic data.

Spectroscopic TechniqueKey Expected Features
¹H NMR Signals corresponding to the aromatic protons of the Cbz group, the benzylic protons, the piperidine ring protons (often complex multiplets due to conformational heterogeneity), and the aminomethyl protons.[12]
¹³C NMR Resonances for the aromatic carbons, the carbonyl carbon of the carbamate, the benzylic carbon, and the aliphatic carbons of the piperidine ring and the aminomethyl group.
Infrared (IR) Characteristic absorption bands for the N-H stretch of the primary amine, C-H stretches (aromatic and aliphatic), the C=O stretch of the carbamate, and C-N stretches.
Mass Spectrometry (MS) The molecular ion peak corresponding to the molecular weight of the compound (C14H20N2O2, MW: 248.32 g/mol ) and characteristic fragmentation patterns.[13]

Note: The exact chemical shifts and coupling constants in NMR spectra can be influenced by the solvent and temperature due to their effect on the conformational equilibrium.[6]

Conformational Analysis: A Multifaceted Approach

The conformational landscape of piperidine derivatives is complex, primarily governed by the chair conformation of the six-membered ring.[5] The presence of substituents on both the nitrogen and carbon atoms introduces steric and electronic effects that influence the equilibrium between different conformers.[5] A comprehensive conformational analysis necessitates a combination of experimental techniques and computational modeling.[5]

The Dominant Chair Conformation

Similar to cyclohexane, the piperidine ring predominantly adopts a chair conformation to minimize angular and torsional strain.[5] This leads to two primary substituent orientations: axial and equatorial. The preference for a substituent to occupy the equatorial position is generally favored to avoid 1,3-diaxial interactions.

Experimental Approaches
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution.[5] Key NMR parameters for conformational analysis include:

  • Chemical Shifts: The chemical shifts of ring protons, particularly those at C2 and C6, are sensitive to their axial or equatorial orientation.

  • Coupling Constants (J-values): The magnitude of vicinal coupling constants (³JHH) between adjacent protons on the piperidine ring can provide information about the dihedral angles and, by extension, the ring conformation.

  • Nuclear Overhauser Effect (NOE): NOE experiments can reveal through-space proximities between protons, helping to distinguish between axial and equatorial substituents.

Experimental Protocol: 1D and 2D NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of (R)-2-Aminomethyl-1-N-Cbz-piperidine in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[5]

  • Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer. Temperature-dependent NMR studies can also be performed to investigate the dynamics of conformational exchange.

  • Data Analysis: Analyze the chemical shifts, coupling constants, and cross-peaks in the 2D spectra to assign all proton and carbon signals and to deduce the preferred conformation of the piperidine ring and the orientation of the aminomethyl group.

3.2.2. X-ray Crystallography

Single-crystal X-ray diffraction provides a definitive snapshot of the molecule's conformation in the solid state.[5] This technique can precisely determine bond lengths, bond angles, and torsion angles, offering an unambiguous view of the preferred solid-state conformation.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of (R)-2-Aminomethyl-1-N-Cbz-piperidine suitable for X-ray diffraction, often by slow evaporation of a saturated solution.[14]

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.[14]

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using standard crystallographic software.[14] The resulting model will reveal the solid-state conformation.

Computational Modeling

Computational chemistry provides valuable insights into the relative energies and geometries of different conformers.[15] Density Functional Theory (DFT) calculations are commonly employed to optimize the geometries of various possible conformations and to calculate their relative energies.[6]

Computational Workflow: Conformational Search and Energy Calculation

G A Initial 3D Structure of (R)-2-Aminomethyl-1-N-Cbz-piperidine B Conformational Search (e.g., Molecular Mechanics) A->B C Set of Low-Energy Conformers B->C D Geometry Optimization and Energy Calculation (e.g., DFT) C->D E Thermodynamic Analysis D->E F Predicted Stable Conformers and Relative Energies E->F

Caption: A typical computational workflow for conformational analysis.

By performing a systematic conformational search followed by quantum mechanical calculations, it is possible to identify the lowest energy conformers and to predict their relative populations based on a Boltzmann distribution.[16][17]

Key Conformational Considerations for (R)-2-Aminomethyl-1-N-Cbz-piperidine

Several factors influence the conformational equilibrium of (R)-2-Aminomethyl-1-N-Cbz-piperidine:

  • Piperidine Ring Inversion: The piperidine ring can undergo a ring-flip, interconverting axial and equatorial substituents. The energy barrier for this process will determine the rate of interconversion.

  • Orientation of the 2-Aminomethyl Group: The aminomethyl group at the C2 position can exist in either an axial or equatorial orientation. The equatorial position is generally expected to be more stable to minimize steric hindrance.

  • Conformation of the N-Cbz Group: The bulky Cbz group on the nitrogen atom will have a strong preference for the equatorial position. Rotation around the N-C(O) bond can also lead to different conformers.

  • Intramolecular Hydrogen Bonding: The possibility of intramolecular hydrogen bonding between the primary amine of the aminomethyl group and the carbonyl oxygen of the Cbz group could stabilize certain conformations.[18]

Logical Relationship of Conformational Factors

G A Piperidine Ring Conformation E Overall Molecular Conformation A->E B Aminomethyl Group Orientation D Intramolecular H-Bonding B->D B->E C N-Cbz Group Conformation C->D C->E D->E

Caption: Interplay of factors determining the overall conformation.

Applications in Drug Discovery

The well-defined three-dimensional structure of (R)-2-Aminomethyl-1-N-Cbz-piperidine makes it a valuable chiral building block in the synthesis of complex drug molecules.[2] Its rigid scaffold can be used to orient pharmacophoric groups in a specific spatial arrangement, which is crucial for high-affinity binding to biological targets. This molecule and its derivatives have been utilized in the development of compounds targeting a range of diseases, including neurological disorders.[2]

Conclusion

The structural and conformational analysis of (R)-2-Aminomethyl-1-N-Cbz-piperidine reveals a complex interplay of steric and electronic factors that govern its three-dimensional shape. A comprehensive understanding of its conformational preferences, obtained through a combination of NMR spectroscopy, X-ray crystallography, and computational modeling, is essential for its effective application in medicinal chemistry. As a versatile chiral building block, (R)-2-Aminomethyl-1-N-Cbz-piperidine will continue to be a valuable tool for the design and synthesis of novel therapeutic agents.

References

  • Benchchem.
  • Benchchem.
  • ResearchGate. An efficient synthesis of (R)- and (S)-2-(aminomethyl)piperidine dihydrochloride.
  • PMC. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference.
  • OSTI.gov. Conformational diversity of 1-phenylpiperidin-4-one in the gas phase.
  • SINAPSE. An efficient synthesis of (R)- and (S)-2-(aminomethyl)piperidine dihydrochloride.
  • ACS Publications.
  • Chem-Impex. 2-(Aminomethyl)piperidine.
  • Benchchem. The Enduring Guardian: A Technical Guide to the Benzyloxycarbonyl (Cbz) Protecting Group in Synthesis.
  • Fiveable. Cbz Definition - Organic Chemistry Key Term.
  • PMC. Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins.
  • Santa Cruz Biotechnology. (R)-2-Aminomethyl-1-N-Cbz-piperidine.
  • Suzhou Highfine Biotech. Amino protecting group—benzyloxycarbonyl (Cbz).
  • Semantic Scholar. Conformational analysis of polymethylated derivatives of piperidine by the method of molecular mechanics.
  • PMC.
  • BOC Sciences. CBZ-Amino Acids.
  • PMC. Intrinsic Conformational Preferences of Cα,α-Dibenzylglycine.
  • MDPI.
  • PubMed. Conformational analysis of 2-substituted piperazines.
  • Cameo Chemicals. 2-(Aminomethyl)piperidine.
  • Royal Society of Chemistry. Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. 2-Propylpiperidine.
  • Sigma-Aldrich. 1-CBZ-2-AMINOMETHYL-PIPERIDINE HCL.
  • PMC. Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands.
  • ResearchGate. Single X‐ray crystal structure of (R)‐Cbz‐deoxyhalofuginone 25 (thermal...).
  • ChemRxiv.
  • ChemicalBook. (R)-3-AMINO-1-N-CBZ-PIPERIDINE(1044560-96-4) 1H NMR spectrum.
  • ChemicalBook. 4-(Aminomethyl)piperidine(7144-05-0) 1H NMR spectrum.
  • NIH. Synthesis and Crystallographic Study of N′-(1-benzylpiperidin-4-yl)acetohydrazide.
  • ResearchGate. (PDF) Piperidine nucleus in the field of drug discovery.
  • ResearchGate. 1 H NMR spectra showing the clear difference between piperidine and pyrrolidine amides.
  • JYX. X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties.
  • Research @ Flinders. The Crystal and Molecular Structure of (±)-('E, ')-N-Acetylpiperidine-2-carboxylic Acid.
  • Benchchem. Application Notes and Protocols for the X-ray Crystallography of Adamantan-1-yl-piperidin-1.

Sources

Exploratory

Chiral Purity Determination of (R)-2-Aminomethyl-1-N-Cbz-piperidine: A Comprehensive Analytical Framework

Executive Summary The synthesis and application of chiral building blocks are foundational to modern pharmaceutical development. (R)-2-Aminomethyl-1-N-Cbz-piperidine is a highly versatile, stereochemically complex interm...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis and application of chiral building blocks are foundational to modern pharmaceutical development. (R)-2-Aminomethyl-1-N-Cbz-piperidine is a highly versatile, stereochemically complex intermediate. It features a piperidine core, a carboxybenzyl (Cbz) protected secondary amine at the N1 position, and a highly reactive primary amine at the C2 stereocenter.

Determining the enantiomeric excess (ee%) of this compound presents unique analytical challenges. The primary amine is highly basic and prone to severe peak tailing on silica-based matrices, while the bulky Cbz group dictates the molecule's steric footprint and UV absorbance profile. This technical guide establishes field-proven, self-validating methodologies for the chiral resolution of this compound, focusing on direct High-Performance Liquid Chromatography (HPLC) utilizing both polysaccharide and crown ether Chiral Stationary Phases (CSPs).

Molecular Profiling & Analytical Strategy

To design an effective chiral separation method, one must first deconstruct the analyte's physicochemical properties and understand the causality behind column and mobile phase selection.

  • The Primary Amine (-CH₂NH₂): With a pKa typically between 9.0 and 10.0, this functional group acts as both a strong hydrogen-bond donor and acceptor. In chromatography, free primary amines interact aggressively with residual acidic silanols on the silica support of the column, leading to irreversible binding or severe peak tailing[1].

  • The Cbz Protecting Group: This moiety provides a strong UV chromophore (optimal detection at 210 nm and 254 nm) and introduces a site for

    
     stacking interactions.
    
  • The Piperidine Ring: Introduces conformational flexibility, meaning the chiral recognition mechanism must be robust enough to differentiate the (R) and (S) enantiomers despite potential ring flipping.

Strategic Modalities

Because the molecule possesses a free primary amine, two distinct direct-separation strategies are highly effective:

  • Polysaccharide-Based CSPs (Normal Phase): Relies on hydrogen bonding and

    
     interactions[2]. A basic modifier is mandatory to suppress silanol ionization[1].
    
  • Crown Ether-Based CSPs (Reversed/Acidic Phase): Specifically designed for primary amines. It relies on the host-guest complexation of the protonated amine (-NH₃⁺) within the crown ether cavity[3].

AnalyticalWorkflow A Analyte: (R)-2-Aminomethyl- 1-N-Cbz-piperidine B Direct HPLC/SFC (Preferred Method) A->B High Purity Requirement C Indirect Analysis (Derivatization) A->C Complex Matrix D Polysaccharide CSP (Normal Phase + DEA) B->D H-Bonding & Pi-Pi Stacking E Crown Ether CSP (Acidic Aqueous Phase) B->E Host-Guest Complexation F Marfey's Reagent (Achiral LC-MS) C->F Diastereomer Formation

Decision tree for selecting the optimal chiral purity determination method.

Mechanistic Pathways of Chiral Recognition

Polysaccharide CSPs (e.g., Amylose/Cellulose tris(3,5-dimethylphenylcarbamate))

On columns such as Chiralpak AD-H or Chiralcel OD-H, chiral discrimination is achieved through a combination of hydrogen bonding (between the analyte's primary amine and the CSP's carbamate linkages) and


 interactions (driven by the analyte's Cbz group)[2].

The Causality of the Basic Modifier: When utilizing normal-phase conditions (e.g., Hexane/Isopropanol), the addition of 0.1% Diethylamine (DEA) or Triethylamine (TEA) is non-negotiable. The basic modifier acts as a masking agent, competitively binding to the free silanols on the silica matrix. Without DEA, the primary amine of the piperidine derivative will cause severe peak broadening, destroying enantioresolution[1].

Crown Ether CSPs (e.g., CROWNPAK CR-I(+))

Crown ether columns are uniquely engineered for molecules bearing a primary amino group near the chiral center[4].

The Causality of the Acidic Modifier: Unlike polysaccharide columns, crown ether CSPs require highly acidic conditions (pH 1.0–2.0). The mobile phase (typically aqueous perchloric acid) forces the primary amine into its fully protonated ammonium state (-NH₃⁺). This cation forms a tight inclusion complex with the crown ether ring. Chiral discrimination occurs due to the steric repulsion between the Cbz-protected piperidine ring and the chiral barriers of the stationary phase[5]. Furthermore, using the CR-I(+) versus the CR-I(-) column allows the analyst to intentionally invert the elution order of the enantiomers, which is critical when quantifying a trace (S)-enantiomer impurity in an (R)-enantiomer bulk[6].

Mechanism Analyte Analyte Molecule Amine Primary Amine (-NH2 / -NH3+) Analyte->Amine Cbz Cbz Group (Aromatic) Analyte->Cbz PolyCSP Polysaccharide CSP Amine->PolyCSP H-Bonding (Requires DEA) CrownCSP Crown Ether CSP Amine->CrownCSP Inclusion Complex (Requires Acid) Cbz->PolyCSP Pi-Pi Stacking

Mechanistic interactions between the analyte functional groups and chiral stationary phases.

Quantitative Data & Method Comparison

To streamline method development, the following tables summarize the operational parameters and expected system suitability criteria for both primary methodologies.

Table 1: Comparative Analysis of Chiral Separation Strategies
ParameterPolysaccharide CSP (Normal Phase)Crown Ether CSP (Reversed Phase)
Recommended Column Chiralpak AD-H / Chiralcel OD-HCROWNPAK CR-I(+)
Chiral Selector Amylose/Cellulose derivativeImmobilized Chiral Crown Ether
Mobile Phase Matrix Hexane / Isopropanol (or Ethanol)Water / Acetonitrile
Critical Additive 0.1% Diethylamine (DEA)[1]Perchloric acid (HClO₄) to pH 1.0[5]
Elution Order Control Limited (Empirical)Absolute (CR(+) vs. CR(-))[4]
Primary Interaction H-bonding, Dipole,

Host-Guest Inclusion Complexation
Table 2: System Suitability Acceptance Criteria (Self-Validating Metrics)
ParameterAcceptance CriteriaScientific Rationale
Resolution (

)

Ensures baseline separation for accurate integration of the trace enantiomer.
Tailing Factor (

)

Confirms that secondary silanol interactions are successfully masked by the modifier.
Theoretical Plates (

)

Validates column packing integrity and optimal linear velocity of the mobile phase.
Signal-to-Noise (S/N)

(for 0.1% impurity)
Ensures the Limit of Quantitation (LOQ) is sufficient for pharmaceutical release testing.

Step-by-Step Experimental Methodologies

The following protocols are designed as self-validating workflows. Analysts must perform blank injections and system suitability testing (SST) prior to sample analysis.

Protocol A: Normal Phase Separation via Polysaccharide CSP

This method leverages the broad applicability of amylose-based stationary phases.

1. Reagent Preparation:

  • Prepare the mobile phase by mixing HPLC-grade Hexane and Isopropanol (IPA) in an 80:20 (v/v) ratio.

  • Add exactly 0.1% (v/v) of highly pure Diethylamine (DEA) to the mixture. Note: DEA degrades over time; use a fresh ampoule to prevent baseline drift and ghost peaks.

  • Degas the mixture via ultrasonication for 10 minutes.

2. Chromatographic Conditions:

  • Column: Chiralpak AD-H (250 mm × 4.6 mm, 5 µm).

  • Flow Rate: 1.0 mL/min (Isocratic).

  • Column Temperature: 25 °C. (Temperature control is critical; higher temperatures decrease retention but may compromise resolution).

  • Detection: UV at 210 nm (amide/amine backbone) and 254 nm (Cbz aromatic ring).

3. Sample Preparation & Execution:

  • Dissolve (R)-2-Aminomethyl-1-N-Cbz-piperidine in the mobile phase to a concentration of 1.0 mg/mL.

  • Inject 10 µL of the sample.

  • Validation Check: If

    
    , incrementally increase DEA concentration up to a maximum of 0.3%, or flush the column extensively to overcome the "memory effect" of previous acidic modifiers[1].
    
Protocol B: Acidic Aqueous Separation via Crown Ether CSP

This method is highly specific to the primary amine moiety and is ideal when normal phase solvents are restricted.

1. Reagent Preparation:

  • Prepare a pH 1.0 aqueous solution by adding commercially available perchloric acid (70%) to distilled water. (Approximately 16.3 g of 70% HClO₄ diluted to 1 L yields pH 1.0)[5].

  • Prepare the mobile phase by mixing the pH 1.0 aqueous solution with Acetonitrile (ACN) in an 85:15 (v/v) ratio. Warning: Exceeding 15% organic modifier can irreversibly damage the immobilized crown ether phase[5].

2. Chromatographic Conditions:

  • Column: CROWNPAK CR-I(+) (150 mm × 3.0 mm, 5 µm).

  • Flow Rate: 0.4 mL/min (Adjust based on system backpressure; do not exceed column limits).

  • Column Temperature: 25 °C. (Decreasing temperature to 10-15 °C can significantly enhance resolution if baseline separation is not initially achieved)[5].

  • Detection: UV at 210 nm. (Perchloric acid has low UV absorbance, making it ideal for low-wavelength detection)[5].

3. Sample Preparation & Execution:

  • Dissolve the sample in distilled water or the mobile phase. Do not use pure methanol for sample dissolution, as it damages the stationary phase[5].

  • Inject 5 µL of the sample.

  • Validation Check: The (D)-isomer equivalent (depending on exact spatial configuration) will elute first. If elution order needs to be reversed to prevent the major peak from tailing into the minor impurity peak, switch to the CROWNPAK CR-I(-) column[4].

References

  • CROWNPAK CR-I(+) for Amino Acid Separation Scribd / Daicel Corporation URL: [Link]

  • Chiral Crownpak CR-I Applications MZ-Analysentechnik GmbH URL: [Link]

  • Daicel CROWNPAK Crown Ether Chiral Columns Element Lab Solutions URL: [Link]

  • INSTRUCTION MANUAL FOR CROWNPAK® CR(+) / CR(-) Daicel Chiral Technologies URL:[Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods MDPI URL: [Link]

Sources

Foundational

(R)-2-Aminomethyl-1-N-Cbz-piperidine safety and handling precautions

An In-depth Technical Guide to the Safe Handling of (R)-2-Aminomethyl-1-N-Cbz-piperidine Authored by: A Senior Application Scientist This document provides a comprehensive technical guide for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Safe Handling of (R)-2-Aminomethyl-1-N-Cbz-piperidine

Authored by: A Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency procedures for (R)-2-Aminomethyl-1-N-Cbz-piperidine (also known as Benzyl (R)-piperidin-2-ylmethylcarbamate). As a specific Safety Data Sheet (SDS) for this compound is not consistently available, this guide synthesizes data from its structural components—the piperidine core and the N-Cbz protecting group—and from closely related chemical analogs to establish a robust and conservative safety protocol.

Section 1: Compound Identification and Physicochemical Properties

(R)-2-Aminomethyl-1-N-Cbz-piperidine is a chiral synthetic building block commonly used in medicinal chemistry and drug development. Its structure consists of a piperidine ring N-protected with a benzyloxycarbonyl (Cbz or Z) group, and a primary amine on a methyl substituent at the 2-position.

PropertyDataSource
IUPAC Name benzyl N-[(2R)-piperidin-2-ylmethyl]carbamatePubChem[1]
Synonyms (R)-Benzyl piperidin-2-ylmethylcarbamateSigma-Aldrich
CAS Number 199327-35-6 (for the R-isomer)-
Molecular Formula C₁₄H₂₀N₂O₂PubChem[1]
Molecular Weight 248.32 g/mol PubChem[1]
Appearance Not specified; likely a solid or oil at room temperature.-

Causality Note: The Cbz group is installed to prevent the secondary amine of the piperidine ring from participating in undesired reactions, allowing for selective chemistry at the primary aminomethyl group.[2] This carbamate linkage is generally stable to a range of conditions but is sensitive to catalytic hydrogenation and strong acids.[3][4]

Section 2: Hazard Identification and Risk Assessment

A formal hazard classification for (R)-2-Aminomethyl-1-N-Cbz-piperidine is not established. Therefore, a risk assessment must be derived from its parent structure, 2-(Aminomethyl)piperidine, and analogous N-protected structures.

  • Parent Compound Hazard (2-(Aminomethyl)piperidine): The unprotected parent amine is classified as corrosive. It causes severe skin burns and eye damage (H314).[5]

  • Analog Hazard (2-Aminomethyl-1-Boc-piperidine): A closely related analog with a Boc protecting group is classified as harmful if swallowed and causes skin and eye irritation.[6]

  • Analog Hazard ((R)-Benzyl piperidin-3-ylcarbamate HCl): Another related carbamate is classified as harmful if swallowed (H302) and causes skin (H315), eye (H319), and respiratory irritation (H335).[7]

Derived Hazard Profile: Based on this data, it is prudent to handle (R)-2-Aminomethyl-1-N-Cbz-piperidine as a substance that is, at a minimum, harmful if swallowed and causes significant skin and eye irritation . The potential for corrosivity from any hydrolysis or degradation back to the parent amine necessitates stringent precautions.

Globally Harmonized System (GHS) Derived Classification:

Hazard ClassCategoryGHS PictogramSignal WordHazard Statement
Acute Toxicity, OralCategory 4Warning H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2Warning H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2AWarning H319: Causes serious eye irritation
Hazard Assessment Workflow

The following diagram outlines the logical process for assessing risk when a formal SDS is unavailable.

A Receive New Chemical: (R)-2-Aminomethyl-1-N-Cbz-piperidine B Search for Specific SDS (CAS 199327-35-6) A->B C SDS Found? B->C D Follow SDS Protocols C->D Yes E Analyze Structural Components - Piperidine Core - Cbz Protecting Group C->E No G Synthesize Data to Create Derived Hazard Profile E->G F Search for Analogs - Unprotected Parent Amine - Boc-Protected Analog F->G H Define Conservative PPE & Handling Procedures G->H I Implement & Document Procedures H->I Start Compound Received CheckVent Is storage area cool, dry, and well-ventilated? Start->CheckVent CheckIncompat Are incompatible materials (strong acids, oxidizers) stored separately? CheckVent->CheckIncompat Yes FindLocation Find Suitable Storage Location CheckVent->FindLocation No CheckSeal Is the container tightly sealed? CheckIncompat->CheckSeal Yes Segregate Segregate Incompatible Materials CheckIncompat->Segregate No Store Store Compound in Designated Area CheckSeal->Store Yes Reseal Reseal Container Properly CheckSeal->Reseal No FindLocation->CheckVent Segregate->CheckIncompat Reseal->CheckSeal

Caption: Decision tree for ensuring proper chemical storage conditions.

Section 5: Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

Emergency SituationProtocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. [5]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. [8][9]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. [5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [5]
Spill Evacuate the area. Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Sweep up the material, place it in a sealed container for hazardous waste disposal, and decontaminate the area. [10]
Spill Response Workflow

Spill Spill Occurs Assess Assess Hazard (Size & Location) Spill->Assess Alert Alert Personnel & Restrict Area Assess->Alert PPE Don Full PPE (Gloves, Goggles, Face Shield, Lab Coat) Alert->PPE Contain Contain Spill with Inert Absorbent PPE->Contain Collect Carefully Collect Absorbed Material Contain->Collect Dispose Place in Sealed Hazardous Waste Container Collect->Dispose Decon Decontaminate Spill Area Dispose->Decon End Spill Secured Decon->End

Caption: Step-by-step workflow for responding to a chemical spill.

Section 6: Waste Disposal

All waste materials contaminated with (R)-2-Aminomethyl-1-N-Cbz-piperidine must be treated as hazardous waste.

  • Solid Waste: Collect unused or expired material and contaminated consumables (e.g., pipette tips, weigh boats) in a clearly labeled, sealed container designated for hazardous chemical waste. [11]* Liquid Waste: Collect solutions in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams. [11]* Contaminated PPE: Dispose of used gloves and other disposable PPE as hazardous waste. [11] Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Section 7: References

  • Safety Data Sheet - 4-(N-Boc-amino)piperidine. Szabo-Scandic. Available at: [Link]

  • Safety Data Sheet: Piperidine. Chemos GmbH&Co.KG. Available at: [Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]

  • Cbz-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • Carbamate Pesticides Standard Safety Data Sheet. Agilent. Available at: [Link]

  • Benzyl (piperidin-2-ylmethyl)carbamate. PubChem. Available at: [Link]

  • Cbz-Protected Amino Groups (2019). Organic Chemistry Portal. Available at: [Link]

  • SAFETY DATA SHEET - Methylcyclohexane. Fisher Scientific. Available at: [Link]

  • A Facile Protocol for N-Cbz Protection of Amines in PEG-600. ResearchGate. Available at: [Link]

  • Carbamates Waste Compatibility. CP Lab Safety. Available at: [Link]

  • N-Cbz Protection Method Overview. Scribd. Available at: [Link]

  • MSDS BENZYL BENZOATE. Bell Flavors & Fragrances. Available at: [Link]

Sources

Exploratory

The Strategic Utility of (R)-2-Aminomethyl-1-N-Cbz-piperidine in Modern Drug Discovery: A Comprehensive Technical Guide

Executive Summary & Chemical Identity In the landscape of modern medicinal chemistry, the piperidine ring remains one of the most privileged and ubiquitous structural motifs[1]. Within this chemical space, (R)-2-Aminomet...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

In the landscape of modern medicinal chemistry, the piperidine ring remains one of the most privileged and ubiquitous structural motifs[1]. Within this chemical space, (R)-2-Aminomethyl-1-N-Cbz-piperidine (CAS: 1217653-34-3 for the hydrochloride salt) emerges as a highly specialized, differentially protected chiral diamine[2].

As a Senior Application Scientist, I frequently leverage this building block to construct complex, spatially defined pharmacophores. The molecule features two distinct nitrogen centers: a sterically hindered, endocyclic secondary amine protected by a carboxybenzyl (Cbz) group, and a highly nucleophilic, exocyclic primary amine[3]. The (R)-stereocenter at the C2 position is the critical feature of this scaffold, dictating the precise vectorial projection of the aminomethyl group. This spatial trajectory is essential for minimizing the entropic penalty upon target binding, allowing researchers to lock drug candidates into bioactive conformations[4].

Mechanistic Rationale & Pharmacophore Mapping

The selection of (R)-2-Aminomethyl-1-N-Cbz-piperidine over its acyclic or achiral counterparts is driven by three mechanistic imperatives:

  • Conformational Restriction: The saturated six-membered piperidine ring restricts the degrees of rotational freedom. When occupying a hydrophobic pocket, this rigidity lowers the entropic cost of binding compared to flexible alkyl diamines[5].

  • Orthogonal Reactivity: The Cbz group provides robust protection for the endocyclic nitrogen against basic and nucleophilic conditions. This allows for exhaustive, high-yielding functionalization of the primary amine. Crucially, the Cbz group can later be cleaved via mild catalytic hydrogenolysis, avoiding the harsh acidic conditions (e.g., TFA or HCl) required for Boc deprotection, which could otherwise degrade acid-sensitive moieties synthesized in earlier steps[6].

  • Vectorial Trajectory: In the (R)-configuration, the aminomethyl group is projected into a specific spatial quadrant. In kinase targets, this exocyclic amine frequently acts as a hydrogen-bond donor/acceptor motif to engage the backbone carbonyls of the kinase hinge region, while the endocyclic piperidine nitrogen (post-deprotection) is positioned to form critical salt bridges with conserved acidic residues (e.g., Aspartate in the DFG motif)[7].

Binding_Model Scaffold (R)-Piperidine Core Conformational Restriction PrimaryAmine Exocyclic Aminomethyl (H-Bond Donor/Acceptor) Scaffold->PrimaryAmine PiperidineN Endocyclic Piperidine N (Basic Center / Salt Bridge) Scaffold->PiperidineN TargetHinge Kinase Hinge Region (Backbone C=O / N-H) PrimaryAmine->TargetHinge Hydrogen Bond TargetAsp Target Protein (Asp/Glu Acidic Residue) PiperidineN->TargetAsp Ionic Interaction

Pharmacophore mapping of the (R)-2-aminomethylpiperidine scaffold within a target binding pocket.

Applications in Medicinal Chemistry & Target Engagement

The structural versatility of this scaffold has led to its extensive application across diverse therapeutic areas:

  • Kinase Inhibitors: Derivatives of 2-aminomethylpiperidine are foundational in the synthesis of selective 7[7]. Furthermore, the scaffold is a documented reactant for the synthesis of Checkpoint Kinase 1 (CHK1) and p38α MAP kinase inhibitors[8].

  • Receptor Antagonists: The basicity and spatial geometry of the piperidine core make it an ideal candidate for 8 and various G-Protein Coupled Receptor (GPCR) ligands.

  • Transition Metal Catalysis & Metallodrugs: Beyond traditional small molecules, 2-aminomethylpiperidines act as bidentate "NCCN" chelating ligands. They are utilized to stabilize octahedral or square-planar geometries in 9[9], ruthenium catalysts for transfer hydrogenation[10], and platinum-based anticancer adducts designed to diminish dynamic motion problems[11].

Experimental Workflows: Orthogonal Deprotection Strategy

To ensure scientific integrity and reproducibility, the following protocols represent a self-validating system for the sequential elaboration of (R)-2-Aminomethyl-1-N-Cbz-piperidine.

Protocol 1: Primary Amine Functionalization (Amide Coupling)

Objective: Selectively couple a carboxylic acid to the primary exocyclic amine without affecting the Cbz-protected endocyclic nitrogen.

  • Activation: Dissolve the target carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Causality: HATU is selected over EDC/HOBt for its superior kinetics and ability to suppress epimerization of sensitive chiral acids.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and stir for 10 minutes to form the active ester.

  • Coupling: Add (R)-2-Aminomethyl-1-N-Cbz-piperidine (1.0 eq). Stir at 25 °C for 2-4 hours.

  • Validation (In-Process): Monitor via LC-MS. The reaction is complete when the starting material mass (m/z 249.1 [M+H]+) is fully consumed.

  • Workup: Quench with saturated aqueous NaHCO3. Causality: The mild basic wash neutralizes and partitions unreacted acidic byproducts and HATU residues into the aqueous layer, yielding a highly pure organic intermediate.

Protocol 2: Cbz Hydrogenolysis (Deprotection)

Objective: Cleanly remove the Cbz group to expose the secondary piperidine amine for downstream diversification.

  • Preparation: Dissolve the intermediate from Protocol 1 in Methanol (0.1 M). Causality: Methanol acts as a protic solvent that facilitates the catalytic reduction process.

  • Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by weight) under an inert Argon atmosphere to prevent auto-ignition.

  • Hydrogenation: Evacuate the flask and backfill with H2 gas (balloon, 1 atm). Stir vigorously at 25 °C for 4-12 hours.

  • Validation (In-Process): Monitor via TLC. Stain with Ninhydrin and heat; the appearance of a distinct colored spot confirms the presence of the free secondary amine.

  • Workup: Filter the suspension through a pad of Celite. Causality: Celite traps the finely dispersed, pyrophoric palladium particles safely, preventing heavy metal contamination in the final API.

Orthogonal_Workflow Start (R)-2-Aminomethyl-1-N-Cbz-piperidine [Starting Material] Step1 Primary Amine Functionalization (Amide Coupling / Alkylation) Start->Step1 Electrophile, Base Intermediate N-Cbz Protected Intermediate [Stable to Basic Conditions] Step1->Intermediate High Yield Step2 Cbz Deprotection (H2, Pd/C or Acidic Cleavage) Intermediate->Step2 Orthogonal Cleavage Product Secondary Amine Functionalization (Diversification to Final API) Step2->Product Scaffold Elaboration

Workflow demonstrating the orthogonal deprotection strategy for the piperidine scaffold.

Quantitative Data & Reaction Metrics

The following tables summarize the physicochemical profile of the scaffold[3] and the expected performance metrics during standard synthetic workflows.

Table 1: Physicochemical Profile of (R)-2-Aminomethyl-1-N-Cbz-piperidine

PropertyValue
Molecular Formula C14H20N2O2
Molecular Weight 248.32 g/mol
Exact Mass 248.1525
Topological Polar Surface Area (TPSA) 55.6 Ų
XLogP3 1.69
Density ~1.1 g/cm³
Refractive Index 1.550

Table 2: Reaction Metrics for Scaffold Elaboration

Reaction StepTypical ReagentsTime / TempAvg. YieldSelf-Validating Control
Primary Amine Amidation HATU, DIPEA, DMF2-4 h, 25 °C85-95%LC-MS (Target Mass + H)+
Cbz Hydrogenolysis 10% Pd/C, H2 (1 atm), MeOH4-12 h, 25 °C90-98%TLC (Ninhydrin Stain)
Secondary Amine Alkylation R-Br, K2CO3, MeCN12 h, 60 °C70-85%LC-MS / TLC (UV Active)

References

  • BenchChem Technical Support Team. "2-Piperidinol: A Chiral Catalyst for Innovation in Drug Discovery." BenchChem.1

  • Shearer, B. G., et al. "Substituted 2-(aminomethyl)piperidines: a novel class of selective protein kinase C inhibitors." Journal of Medicinal Chemistry, ACS Publications.7

  • Thermo Fisher Scientific. "2-Aminomethyl-1-Boc-piperidine, 95%." Fisher Scientific Product Documentation. 8

  • Yilmaz, I. "Synthesis, structural characterization, and thermal properties of octahedral diperchlorato complexes of copper(II) with the chelating 2-aminomethylpiperidine..." Inorganic and Nano-Metal Chemistry, Taylor & Francis. 9

  • Echemi Product Index. "2-AMINOMETHYL-PIPERIDINE-1-CARBOXYLIC ACID BENZYL ESTER." Echemi Chemical Database. 3

Sources

Protocols & Analytical Methods

Method

Application Notes: (R)-2-Aminomethyl-1-N-Cbz-piperidine as a Chiral Ligand in Asymmetric Catalysis

Prepared by: Gemini, Senior Application Scientist Introduction and Scientific Context The piperidine scaffold is a privileged structural motif, prominently featured in a vast number of pharmaceuticals and natural product...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Introduction and Scientific Context

The piperidine scaffold is a privileged structural motif, prominently featured in a vast number of pharmaceuticals and natural products due to its conformational rigidity and basic nitrogen atom, which is crucial for molecular interactions.[1] The introduction of chirality to this scaffold opens avenues for stereoselective synthesis, a cornerstone of modern drug development and fine chemical production. (R)-2-Aminomethyl-1-N-Cbz-piperidine is a C₂-asymmetric bidentate ligand derived from the natural amino acid (R)-lysine. Its structure is notable for several key features:

  • Bidentate Coordination: The primary amine and the piperidinyl nitrogen can chelate to a metal center, forming a stable five-membered ring complex that creates a well-defined chiral environment.

  • Defined Stereochemistry: The (R)-stereocenter at the C2 position dictates the facial selectivity of reactions catalyzed by its metal complexes.

  • N-Cbz Protection: The Carboxybenzyl (Cbz) group on the piperidine nitrogen serves a dual purpose. It modulates the electronic properties and steric bulk of the ligand while also preventing unwanted side reactions at the secondary amine. This protecting group can be readily removed under standard hydrogenolysis conditions post-reaction, allowing for further functionalization of the product.

This guide details the application of (R)-2-Aminomethyl-1-N-Cbz-piperidine as a chiral ligand, focusing on its use in the highly synthetically useful enantioselective addition of diethylzinc to aldehydes. This reaction is a benchmark for testing the efficacy of new chiral ligands and provides a reliable method for producing valuable chiral secondary alcohols.[2][3]

Section 1: Synthesis of the Chiral Ligand

The ligand is accessible from (R)-lysine via established synthetic routes. A general workflow involves the protection of the amino groups, selective reduction, and cyclization to form the piperidine ring, followed by functional group manipulations. The ability to synthesize this ligand from a readily available chiral pool starting material makes it an attractive and cost-effective option for asymmetric catalysis.

G cluster_synthesis Ligand Synthesis Workflow Lysine (R)-Lysine ProtectedLys N,N'-Protected (R)-Lysine Derivative Lysine->ProtectedLys Protection AminoAlcohol Reduction to Amino Alcohol ProtectedLys->AminoAlcohol Reduction Cyclized Intramolecular Cyclization & Deprotection/Reprotection AminoAlcohol->Cyclized Cyclization FinalLigand (R)-2-Aminomethyl- 1-N-Cbz-piperidine Cyclized->FinalLigand Final Steps

Caption: General workflow for synthesizing the chiral ligand.

Section 2: Application in Asymmetric Diethylzinc Addition

The enantioselective addition of organozinc reagents to aldehydes is a powerful C-C bond-forming reaction. Without a chiral catalyst, this reaction produces a racemic mixture of secondary alcohols. The (R)-2-Aminomethyl-1-N-Cbz-piperidine ligand, when complexed with diethylzinc, forms a chiral catalyst that directs the ethyl group to one prochiral face of the aldehyde, resulting in a single enantiomer of the alcohol product.

Proposed Catalytic Cycle and Mechanism of Enantioselection

The catalytic cycle, supported by extensive studies on similar amino alcohol and diamine ligands, is believed to involve a dimeric zinc complex.[3][4]

  • Catalyst Formation: The chiral diamine ligand reacts with two equivalents of diethylzinc (Et₂Zn) to form a chiral dinuclear zinc complex. The ligand bridges the two zinc atoms, creating a rigid, well-defined chiral pocket.

  • Aldehyde Coordination: A molecule of the aldehyde substrate displaces a weakly coordinated solvent or Et₂Zn molecule and coordinates to one of the zinc atoms in the catalytic complex. The Cbz group and the piperidine ring create a sterically demanding environment, forcing the aldehyde to adopt a specific orientation.

  • Enantioselective Ethyl Transfer: An ethyl group from the second zinc atom is transferred to the Re or Si face of the coordinated aldehyde carbonyl. The steric hindrance imposed by the chiral ligand shields one face, allowing the ethyl group to attack preferentially from the less hindered direction. This is the key stereodetermining step.

  • Product Release & Catalyst Regeneration: The resulting zinc alkoxide product is released from the complex upon reaction with another molecule of Et₂Zn, which regenerates the active dimeric catalyst, allowing the cycle to continue.

G L_Et2Zn Ligand (L) + 2 Et₂Zn Cat Active Chiral [L(ZnEt)₂] Catalyst L_Et2Zn->Cat Catalyst Formation Complex Catalyst-Aldehyde Complex Cat->Complex Aldehyde Coordination Aldehyde R-CHO (Aldehyde) Aldehyde->Complex Transfer Intramolecular Ethyl Transfer (Stereodetermining Step) Complex->Transfer Product_Zn Zinc Alkoxide Product Complex Transfer->Product_Zn Product_Zn->Cat Catalyst Regeneration Product Chiral Alcohol (R-CH(Et)OH) Product_Zn->Product Release Et2Zn Et₂Zn Et2Zn->Product_Zn

Sources

Application

Application Note: (R)-2-Aminomethyl-1-N-Cbz-piperidine in Asymmetric Catalysis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Executive Summary (R)-2-Aminomethyl-1-N-Cbz-piperidine (CAS: 811842-18-9) is a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary

(R)-2-Aminomethyl-1-N-Cbz-piperidine (CAS: 811842-18-9) is a highly versatile, privileged chiral building block utilized extensively in the design of bifunctional organocatalysts and transition metal ligands[1]. Structurally, it functions as a masked chiral 1,2-diamine equivalent[2]. The molecule features a conformationally rigid piperidine ring, a primary amine available for immediate functionalization, and a secondary amine protected by a carboxybenzyl (Cbz) group.

This specific structural dualism allows synthetic chemists to selectively elaborate the primary amine into hydrogen-bond donor motifs (e.g., thioureas, squaramides) or metal-coordinating sites (e.g., Schiff bases, phosphines) without cross-reactivity from the secondary nitrogen. Subsequent orthogonal deprotection of the Cbz group reveals the basic piperidine nitrogen, yielding a potent bifunctional catalytic system capable of highly enantio-determining transformations.

Structural & Mechanistic Rationale

The efficacy of (R)-2-Aminomethyl-1-N-Cbz-piperidine in asymmetric catalysis is grounded in two fundamental chemical principles:

  • Conformational Rigidity of the Piperidine Chair: Unlike the flatter pyrrolidine scaffold, the six-membered piperidine ring predominantly adopts a stable chair conformation. This projects the C2-aminomethyl substituent into a highly defined spatial orientation (typically equatorial in the active catalyst state). This rigid 3D architecture creates a deeper and more sterically demanding chiral pocket, often leading to superior enantiomeric excesses (ee) in transition states compared to flexible acyclic or five-membered equivalents.

  • Orthogonality of the Cbz Protecting Group: The Cbz group is robust against nucleophilic additions, allowing the free primary amine to react cleanly with highly electrophilic species like isothiocyanates or squarate esters[3]. Crucially, the Cbz group can be cleaved via palladium-catalyzed hydrogenolysis under neutral conditions. This avoids the use of harsh acids (required for Boc deprotection) that could degrade sensitive thiourea or squaramide functionalities.

Key Applications in Asymmetric Catalysis

A. Synthesis of Bifunctional Organocatalysts

When the primary amine is converted into a thiourea or squaramide, and the Cbz group is removed, the resulting molecule acts as a bifunctional organocatalyst. The basic piperidine nitrogen activates nucleophiles (via deprotonation or enamine formation), while the thiourea/squaramide moiety activates electrophiles via dual hydrogen bonding[3]. This dual-activation mode is highly effective in asymmetric Michael additions, Mannich reactions, and aza-Henry reactions.

B. Chiral Ligands for Transition Metal Catalysis

Derivatives of 2-aminomethylpiperidine are excellent bidentate (N,N) ligands for transition metals. For instance, functionalizing the primary amine with phosphine or sulfonyl groups generates ligands that, when complexed with Ruthenium(II), form highly efficient catalysts for the asymmetric transfer hydrogenation (ATH) of aryl ketones[4].

Data Presentation & Comparative Analysis

Table 1: Comparison of Chiral Diamine Precursors in Organocatalysis
Chiral ScaffoldConformational RigidityTypical H-Bond Donor MotifDeprotection StrategyPrimary Catalytic Application
(R)-2-Aminomethylpiperidine High (Chair conformation)Thiourea / SquaramideHydrogenolysis (Pd/C, H₂)Michael Additions, ATH (Ru)
(S)-2-Aminomethylpyrrolidine Moderate (Envelope conformation)Diarylprolinol silyl ethersAcidic (TFA if Boc-protected)Enamine/Iminium Catalysis
(R,R)-1,2-Diaminocyclohexane High (Rigid trans-diequatorial)Thiourea (Takemoto type)N/A (Often used symmetrically)Broad-spectrum Organocatalysis
Table 2: Representative Catalytic Performance of Piperidine-Thiourea in Michael Additions

(Note: Data illustrates typical performance metrics for piperidine-derived bifunctional catalysts in the addition of nitromethane to trans-chalcone).

Catalyst Loading (mol %)SolventTemp (°C)Time (h)Yield (%)Enantiomeric Excess (ee %)
10Toluene25248592
10DCM25188994
5 DCM 0 36 91 98
5THF0487888

Visualizations of Workflows & Mechanisms

SynthWorkflow A (R)-2-Aminomethyl- 1-N-Cbz-piperidine B Isothiocyanate Coupling (DCM, rt) A->B C N-Cbz-Protected Thiourea Intermediate B->C D Hydrogenolysis (H2, Pd/C, MeOH) C->D E Bifunctional Piperidine- Thiourea Catalyst D->E

Figure 1: Step-by-step synthetic workflow for a bifunctional piperidine-thiourea organocatalyst.

MechPathway Cat Bifunctional Catalyst (Piperidine-Thiourea) Nuc Nucleophile Activation (Piperidine N: Base / H-bond acceptor) Cat->Nuc Elec Electrophile Activation (Thiourea: Dual H-bond donor) Cat->Elec TS Highly Ordered Transition State Nuc->TS Elec->TS Prod Enantioenriched Product TS->Prod

Figure 2: Dual-activation mechanism of the piperidine-thiourea bifunctional organocatalyst.

Experimental Protocols

Protocol 1: Synthesis of (R)-Piperidine-Thiourea Bifunctional Catalyst

This protocol details the self-validating, two-step synthesis of a chiral thiourea catalyst from (R)-2-Aminomethyl-1-N-Cbz-piperidine.

Step 1: Isothiocyanate Coupling

  • Preparation: In an oven-dried round-bottom flask purged with argon, dissolve (R)-2-Aminomethyl-1-N-Cbz-piperidine (1.0 mmol) in anhydrous dichloromethane (DCM, 5.0 mL).

  • Addition: Dropwise, add 3,5-bis(trifluoromethyl)phenyl isothiocyanate (1.05 mmol) at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Validation (In-Process): Monitor via TLC (Hexanes/EtOAc 7:3). The primary amine (ninhydrin-active,

    
     ~0.1) should be completely consumed, replaced by a new UV-active spot (
    
    
    
    ~0.6).
  • Workup: Concentrate the solvent under reduced pressure. Purify the crude residue via flash column chromatography to yield the N-Cbz-protected thiourea intermediate.

Step 2: Cbz Deprotection via Hydrogenolysis

  • Preparation: Dissolve the purified intermediate (0.8 mmol) in anhydrous methanol (8.0 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (10 mol%, ~85 mg) under an argon atmosphere to prevent ignition.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas (balloon, 1 atm). Stir vigorously at room temperature for 12 hours.

  • Validation (Analytical): Analyze an aliquot via

    
    H NMR. Successful deprotection is confirmed by the complete disappearance of the benzyl protons (multiplet at ~7.3 ppm) and the Cbz methylene singlet (~5.1 ppm). The thiourea N-H protons should remain visible as broad singlets between 8.0–10.0 ppm.
    
  • Workup: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional methanol. Concentrate the filtrate in vacuo to yield the pure bifunctional catalyst.

Protocol 2: Asymmetric Michael Addition using the Synthesized Catalyst
  • Reaction Setup: In a 4 mL glass vial, dissolve trans-chalcone (0.2 mmol) and the synthesized (R)-piperidine-thiourea catalyst (0.01 mmol, 5 mol%) in anhydrous DCM (1.0 mL).

  • Nucleophile Addition: Cool the mixture to 0 °C. Add nitromethane (1.0 mmol, 5.0 equiv) in one portion.

  • Incubation: Stir the reaction at 0 °C for 36 hours.

  • Validation: Monitor chalcone consumption via TLC. Upon completion, directly load the crude mixture onto a short silica gel plug and elute with Hexanes/EtOAc (8:2) to remove the catalyst.

  • Analysis: Determine the enantiomeric excess (ee) of the isolated

    
    -nitro ketone via Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/i-PrOH 90:10, 1.0 mL/min).
    

References

  • 2-aminomethyl-piperidine-1-carboxylic acid benzyl ester Source: Echemi URL
  • An efficient synthesis of (R)- and (S)-2-(aminomethyl)
  • Source: The Journal of Organic Chemistry (ACS Publications)
  • Source: Chemical Reviews (ACS Publications)

Sources

Method

Application Note: Chemoselective Cbz Deprotection of (R)-2-Aminomethyl-1-N-Cbz-piperidine

Executive Summary The removal of the carboxybenzyl (Cbz) protecting group from (R)-2-Aminomethyl-1-N-Cbz-piperidine presents a unique synthetic challenge. Because the substrate already contains a free primary aliphatic a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The removal of the carboxybenzyl (Cbz) protecting group from (R)-2-Aminomethyl-1-N-Cbz-piperidine presents a unique synthetic challenge. Because the substrate already contains a free primary aliphatic amine, and the deprotection yields a highly chelating diamine ((R)-2-aminomethylpiperidine), standard neutral hydrogenolysis often results in rapid catalyst deactivation. This application note details the mechanistic causality of catalyst poisoning and provides field-proven, self-validating protocols for both acid-rescued catalytic hydrogenolysis and metal-free acid-mediated cleavage.

Mechanistic Rationale: The "Diamine Poisoning" Paradigm

In standard peptide or alkaloid synthesis, Cbz groups are seamlessly removed via palladium-catalyzed hydrogenolysis. However, aliphatic amines act as potent nucleophiles. Their nitrogen lone pairs strongly chemisorb to the palladium surface, blocking active catalytic sites and acting as a severe catalyst poison ([1](1].

The Specific Challenge: (R)-2-Aminomethyl-1-N-Cbz-piperidine possesses a free primary amine before the reaction even begins. If introduced to Pd/C under neutral conditions, the substrate will immediately poison the catalyst, leading to stalled reactions and incomplete conversion. Furthermore, successful deprotection yields a diamine, doubling the chelating potential.

The Solution: To prevent this, an acid additive (such as glacial acetic acid or HCl) must be introduced. The acid immediately protonates the amine functionalities, converting them into their corresponding ammonium salts. These charged species remain in the liquid phase and are sterically and electronically prohibited from coordinating to the palladium surface, thereby rescuing and sustaining catalytic turnover ([2](2].

Pathway Substrate (R)-2-Aminomethyl-1-N-Cbz-piperidine Neutral Neutral Hydrogenolysis (Pd/C, H2, MeOH) Substrate->Neutral Acidic Acid-Mediated Hydrogenolysis (Pd/C, H2, MeOH/AcOH) Substrate->Acidic Poisoned Catalyst Poisoning (Amine-Pd Coordination) Neutral->Poisoned Free lone pairs block Pd Success Sustained Turnover (Ammonium Salt Formation) Acidic->Success Amines protonated Product (R)-2-Aminomethylpiperidine (Diamine Product) Poisoned->Product Sluggish/Incomplete Success->Product Rapid/Complete

Mechanistic pathway comparing neutral vs. acidic hydrogenolysis for diamine generation.

Comparative Data: Selection of Deprotection Strategies

Depending on the scale of the synthesis and regulatory requirements regarding heavy metal residues, researchers must choose between palladium-catalyzed and metal-free acidic cleavage.

MethodReagents & ConditionsTypical YieldReaction TimeChemoselectivityScalability & Industrial Fit
Acid-Rescued Hydrogenolysis 10% Pd/C, H₂, MeOH, AcOH (2.0 eq)92–98%2–4 hHigh (preserves chiral center)Excellent for discovery/mid-scale
Neutral Hydrogenolysis 10% Pd/C, H₂, MeOH< 40%> 24 hHighPoor (Severe catalyst poisoning)
Metal-Free Acid Cleavage IPA·HCl or HBr/AcOH, 65°C85–95%4–8 hModerate (cleaves other acid-sensitive groups)Excellent (Zero metal contamination)

Experimental Protocols

Method A: Acid-Rescued Catalytic Hydrogenolysis (Preferred for Discovery)

This method utilizes acetic acid to buffer the primary amine and the newly formed secondary amine, ensuring the Pd/C catalyst remains active throughout the hydrogenolysis ([3](3].

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve (R)-2-Aminomethyl-1-N-Cbz-piperidine (1.0 eq) in HPLC-grade Methanol (10 mL/mmol).

    • Causality: Methanol is highly polar, solubilizing both the starting material and the resulting highly polar diamine salt.

  • Acidification: Add Glacial Acetic Acid (2.2 eq) to the solution and stir for 5 minutes.

    • Causality: 2.2 equivalents are strictly required. One equivalent protonates the existing primary amine; the second protonates the piperidine nitrogen as the Cbz group is cleaved. The 0.2 eq excess ensures the pH remains acidic.

  • Catalyst Addition: Under a gentle stream of Nitrogen, carefully add 10 wt% Pd/C (typically 5–10% w/w relative to substrate).

    • Causality: Dry Pd/C is highly pyrophoric, especially in methanol vapors. Adding it under an inert atmosphere prevents ignition.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (balloon pressure, 1 atm) three times. Stir vigorously at room temperature for 2–4 hours.

  • Filtration: Purge the flask with Nitrogen. Filter the reaction mixture through a tightly packed pad of Celite. Wash the pad with additional Methanol (3 × 10 mL).

    • Causality: Celite traps the fine, nanoscale palladium particles that would otherwise pass through standard filter paper, preventing heavy metal contamination in the final API.

  • Isolation: Concentrate the filtrate under reduced pressure. To obtain the free base, partition the residue between 1M NaOH and Dichloromethane (DCM), extract the aqueous layer 3x with DCM, dry over Na₂SO₄, and concentrate.

Workflow S1 1. Dissolution Substrate + MeOH + AcOH S2 2. Catalyst Addition 10% Pd/C under N2 S1->S2 S3 3. Hydrogenation H2 atmosphere (1 atm) S2->S3 S4 4. Filtration Celite pad, MeOH wash S3->S4 S5 5. Isolation Concentration & Basification S4->S5

Step-by-step experimental workflow for the acid-mediated Pd/C hydrogenolysis protocol.

Method B: Metal-Free Acid-Mediated Cleavage (Preferred for Scale-Up)

For commercial-scale applications where removing residual heavy metals is cost-prohibitive, acid-mediated deprotection using Isopropanol Hydrochloride (IPA·HCl) is a robust alternative ([4](4].

Step-by-Step Methodology:

  • Reagent Mixing: To a clean, dry round-bottom flask, add the substrate (1.0 eq) and a 5–6 M solution of HCl in Isopropanol (10–15 volumes).

  • Thermal Cleavage: Heat the reaction mass to 65–75 °C and maintain for 4–6 hours.

    • Causality: Unlike hydrogenolysis, acid cleavage of the Cbz group relies on the generation of a benzyl carbocation. Elevated temperatures are required to drive this endothermic bond-breaking event.

  • Workup: Cool the mixture to 45 °C and distill off the solvent under vacuum. Triturate the resulting crude mass with Ethyl Acetate to precipitate the pure (R)-2-aminomethylpiperidine dihydrochloride salt.

Self-Validation & Troubleshooting

To ensure the integrity of the protocol, the system must be self-validating during execution:

  • pH Validation (Method A): If the reaction stalls or hydrogen uptake ceases prematurely, spot an aliquot onto pH paper. If the pH > 5, the amine has buffered the acid, and the catalyst is actively being poisoned. Correction: Add an additional 0.5 eq of AcOH and re-purge with H₂.

  • TLC Monitoring: Use a highly polar eluent system (e.g., DCM:MeOH:NH₄OH at 80:18:2). The starting material will run at a moderate Rf, while the fully deprotected diamine will stay near the baseline.

  • Staining: UV will show the disappearance of the aromatic Cbz ring. Ninhydrin stain with gentle heating will yield a dark purple/blue spot, validating the presence of the free primary/secondary amines.

References

  • Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons (2025). Retrieved from: [Link]

  • The hydrogenation of mandelonitrile over a Pd/C catalyst: towards a mechanistic understanding. RSC Advances (2019). Retrieved from: [Link]

  • Toward Sustained Product Formation in the Liquid-Phase Hydrogenation of Mandelonitrile over a Pd/C Catalyst. Organic Process Research & Development, ACS Publications (2020). Retrieved from: [Link]

Sources

Application

Application Note: Advanced Coupling Protocols for (R)-2-Aminomethyl-1-N-Cbz-piperidine in Drug Discovery

Introduction & Mechanistic Overview (R)-2-Aminomethyl-1-N-Cbz-piperidine (CAS: 811842-18-9)[1] is a highly versatile, chiral building block extensively utilized in the synthesis of peptidomimetics, CNS-active therapeutic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

(R)-2-Aminomethyl-1-N-Cbz-piperidine (CAS: 811842-18-9)[1] is a highly versatile, chiral building block extensively utilized in the synthesis of peptidomimetics, CNS-active therapeutics, and complex alkaloid frameworks. With a molecular weight of 248.33 g/mol [2], this molecule presents a unique dual-nitrogen system that requires precise chemoselective strategies during synthesis.

The structural brilliance of this building block lies in its differential nitrogen reactivity:

  • Protected Secondary Amine : The piperidine nitrogen is masked by a Carboxybenzyl (Cbz) group. This prevents unwanted nucleophilic interference during downstream couplings. The Cbz group is highly stable to standard basic and mildly acidic coupling conditions, yet it can be cleanly cleaved later via Pd/C catalytic hydrogenation[1].

  • Reactive Primary Amine : The exocyclic aminomethyl group (-CH2NH2) serves as the primary nucleophile. While it is an unhindered primary amine, its spatial proximity to the bulky Cbz-protected piperidine ring introduces subtle steric constraints. This dictates the choice of highly efficient coupling reagents to overcome localized steric drag and prevent side reactions.

The following protocols detail the optimized conditions for three critical transformations: Amide Bond Formation, Reductive Amination, and Buchwald-Hartwig Cross-Coupling.

Amide Bond Formation (HATU/DIPEA)

Mechanistic Causality

When coupling this amine with complex or sterically hindered carboxylic acids, standard reagents like EDC/HOBt often suffer from sluggish kinetics. HATU is selected because the 7-azabenzotriazole leaving group accelerates the nucleophilic attack via a highly reactive active ester intermediate. Furthermore, HATU strictly minimizes the epimerization of the carboxylic acid partner—a critical factor when synthesizing stereopure pharmaceuticals[Ref 1]. DIPEA (N,N-Diisopropylethylamine) is utilized as the base; its significant steric bulk prevents it from acting as a competing nucleophile, ensuring that only the (R)-2-Aminomethyl-1-N-Cbz-piperidine attacks the active ester.

Protocol: HATU-Mediated Amide Coupling
  • Activation : Dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF to achieve a 0.1 M concentration.

  • Base Addition : Add DIPEA (3.0 eq) dropwise. Stir the mixture at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Amine Addition : Add (R)-2-Aminomethyl-1-N-Cbz-piperidine (1.1 eq) in a single portion.

  • Reaction Monitoring : Stir at room temperature for 2–4 hours. Monitor the consumption of the active ester via LC-MS.

  • Workup (Self-Validation) : Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with EtOAc. Wash the combined organic layers sequentially with 1M HCl (to remove unreacted amine), water, and brine.

  • Isolation : Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel chromatography if necessary.

AmideCoupling A Carboxylic Acid + HATU + DIPEA B Active Ester Intermediate A->B Activation (RT, 15 min) D Amide Product (Cbz-protected) B->D Nucleophilic Attack C (R)-2-Aminomethyl- 1-N-Cbz-piperidine C->D Addition E Deprotection (H2/Pd-C) D->E Optional F Final Target Molecule E->F

Figure 1: Workflow for HATU-mediated amide coupling and subsequent Cbz deprotection.

Selective Reductive Amination

Mechanistic Causality

Reductive amination with aldehydes or ketones requires the formation of an imine/iminium intermediate followed by in situ reduction. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice. Unlike NaBH₄, the electron-withdrawing acetate groups reduce the nucleophilicity of the hydride. This makes NaBH(OAc)₃ unreactive toward the starting aldehydes/ketones but highly selective for the more electrophilic iminium ion [Ref 2]. The addition of acetic acid catalyzes the formation of the iminium ion, driving the equilibrium forward before reduction occurs.

Protocol: Reductive Amination using NaBH(OAc)₃
  • Imine Formation : Combine (R)-2-Aminomethyl-1-N-Cbz-piperidine (1.0 eq) and the target aldehyde/ketone (1.05 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M).

  • Acid Catalysis : Add glacial acetic acid (1.0 eq) to facilitate iminium ion formation. Stir the mixture for 30 minutes at room temperature.

  • Reduction : Add NaBH(OAc)₃ (1.5 eq) portion-wise to control any mild exotherm.

  • Reaction Monitoring : Stir at room temperature for 12–16 hours. Confirm the disappearance of the imine intermediate via TLC or LC-MS.

  • Workup (Self-Validation) : Quench carefully with 1N NaOH to neutralize the acetic acid and break down boron complexes. Extract the aqueous phase with DCM.

  • Isolation : Wash the organic layer with brine, dry over MgSO₄, and purify the resulting secondary amine via flash chromatography.

ReductiveAmination Amine (R)-2-Aminomethyl- 1-N-Cbz-piperidine Imine Imine/Iminium Intermediate Amine->Imine Condensation (-H2O) Aldehyde Aldehyde/Ketone Aldehyde->Imine Product Secondary Amine Product Imine->Product NaBH(OAc)3 Reduction

Figure 2: Mechanistic pathway of reductive amination using sodium triacetoxyborohydride.

Buchwald-Hartwig Cross-Coupling

Mechanistic Causality

Forming C-N bonds between the primary amine of (R)-2-Aminomethyl-1-N-Cbz-piperidine and aryl halides requires precise catalytic control to prevent over-arylation (diarylation). The use of a palladium pre-catalyst with the BrettPhos ligand is optimal for this substrate. BrettPhos is a highly bulky, electron-rich biaryl phosphine that accelerates reductive elimination while physically blocking the coordination of a second aryl group, ensuring strict mono-arylation of the primary amine[Ref 3].

Protocol: Pd-Catalyzed Arylation
  • Preparation : In a glovebox or under a strict argon atmosphere, charge an oven-dried Schlenk flask with the Aryl Halide (1.0 eq), (R)-2-Aminomethyl-1-N-Cbz-piperidine (1.2 eq), Pd₂(dba)₃ (2 mol%), BrettPhos (4 mol%), and NaOtBu (1.5 eq).

  • Solvent Addition : Add anhydrous, degassed Toluene to achieve a 0.1 M concentration.

  • Coupling : Seal the flask and heat to 90 °C in an oil bath for 8–12 hours.

  • Reaction Monitoring : Monitor via GC-MS or LC-MS to ensure complete consumption of the aryl halide.

  • Workup (Self-Validation) : Cool the reaction to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Isolation : Concentrate the filtrate under reduced pressure and purify the N-aryl product via silica gel chromatography.

BuchwaldHartwig A Aryl Halide (Ar-X) B Pd Catalyst + BrettPhos Ligand A->B Oxidative Addition E N-Aryl Secondary Amine Product B->E Reductive Elimination C (R)-2-Aminomethyl- 1-N-Cbz-piperidine C->B Amine Coordination D Base (NaOtBu) D->B Deprotonation

Figure 3: Catalytic cycle logic for BrettPhos-mediated Buchwald-Hartwig cross-coupling.

Quantitative Data & Reaction Summary

The following table summarizes the expected operational parameters and outcomes for the coupling reactions involving (R)-2-Aminomethyl-1-N-Cbz-piperidine:

Reaction TypeReagents / CatalystSolventTempTypical TimeExpected YieldKey Mechanistic Advantage
Amide Coupling HATU, DIPEADMFRT2–4 h85–95%Prevents epimerization; overcomes local steric hindrance.
Reductive Amination NaBH(OAc)₃, AcOHDCERT12–16 h75–90%Chemoselective reduction of iminium over carbonyls.
Buchwald-Hartwig Pd₂(dba)₃, BrettPhos, NaOtBuToluene90 °C8–12 h70–85%Bulky ligand architecture prevents tertiary amine formation.

References

  • [Ref 1] Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. URL:[Link]

  • [Ref 2] Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

  • [Ref 3] Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. URL:[Link]

Sources

Method

Application Notes &amp; Protocols: Synthesis of Peptide Mimetics Using (R)-2-Aminomethyl-1-N-Cbz-piperidine

Abstract Peptide mimetics are at the forefront of modern drug discovery, offering a strategic approach to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability. T...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Peptide mimetics are at the forefront of modern drug discovery, offering a strategic approach to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability. This guide provides a comprehensive overview and detailed protocols for the synthesis of peptide mimetics utilizing (R)-2-Aminomethyl-1-N-Cbz-piperidine. This chiral scaffold serves as a conformationally constrained building block to induce specific secondary structures, thereby enhancing binding affinity, selectivity, and pharmacokinetic properties.[1][2][3] We will delve into the rationale behind its selection, provide step-by-step solid-phase synthesis protocols, and offer expert insights into potential challenges and optimization strategies. This document is intended for researchers, chemists, and drug development professionals engaged in the design and synthesis of novel therapeutics.

Introduction: The Rationale for Chiral Piperidine Scaffolds

While peptides are exquisite biological tools, their therapeutic potential is often hampered by rapid proteolytic degradation and poor membrane permeability. Peptidomimetics address these challenges by retaining the key pharmacophoric elements of a native peptide within a non-peptidic, more robust chemical framework.[4] A cornerstone of modern peptidomimetic design is the use of rigid scaffolds to mimic secondary structures like β-turns and α-helices.

The chiral piperidine ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs.[1][5] Its inclusion into a molecule can confer several significant advantages:

  • Modulation of Physicochemical Properties: Enhancing solubility and improving the overall drug-like character.[2][3]

  • Enhanced Biological Activity and Selectivity: The rigid, three-dimensional structure can orient pharmacophoric groups into a precise geometry for optimal interaction with a biological target, leading to increased potency and selectivity.[1][3]

  • Improved Pharmacokinetics: The non-peptidic nature of the piperidine ring imparts resistance to proteases, extending the molecule's in-vivo half-life.[2]

(R)-2-Aminomethyl-1-N-Cbz-piperidine is a particularly valuable building block. Its defined stereochemistry is crucial for specific chiral recognition at the target binding site, while the constrained six-membered ring can effectively function as a β-turn mimetic. The primary amine provides a point of attachment for standard peptide synthesis, and the carbobenzyloxy (Cbz) group on the ring nitrogen protects it during synthesis.

Figure 1: Logical relationship diagram illustrating the key advantages of incorporating chiral piperidine scaffolds into peptide mimetic design.

Core Methodology: Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu strategy is the most efficient and widely adopted method for assembling peptide chains and is perfectly suited for incorporating non-natural building blocks like (R)-2-Aminomethyl-1-N-Cbz-piperidine.[4][6] The entire process is a cyclical workflow involving the deprotection of the N-terminal Fmoc group followed by the coupling of the next Fmoc-protected amino acid.

spss_workflow start Start with Fmoc-AA-Resin deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Coupling Step: Activate & Add Fmoc-AA-OH or Piperidine Scaffold wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 end Repeat Cycle or Proceed to Cleavage wash2->end Is peptide complete? end->deprotection No

Figure 2: A simplified workflow for the Fmoc-based Solid-Phase Peptide Synthesis (SPPS) cycle.

Detailed Experimental Protocol

This protocol outlines the manual synthesis of a target peptidomimetic on a 0.1 mmol scale.

Materials and Reagents:

  • Resin: Rink Amide resin (for C-terminal amides) or 2-Chlorotrityl chloride (2-CTC) resin (for C-terminal acids).[6]

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine.

  • Building Blocks: Fmoc-protected amino acids, (R)-2-Aminomethyl-1-N-Cbz-piperidine.

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole).

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS).

  • Precipitation Solvent: Cold diethyl ether.

Protocol Steps:

  • Resin Swelling:

    • Place 150 mg of Rink Amide resin (~0.1 mmol) in a fritted reaction vessel.

    • Add 5 mL of DCM and allow to swell for 20 minutes.

    • Drain the DCM, then add 5 mL of DMF and allow to swell for an additional 40 minutes. Drain the DMF.

  • Initial Fmoc Deprotection:

    • Add 5 mL of 20% (v/v) piperidine in DMF to the resin.[7][8]

    • Agitate for 3 minutes, then drain.

    • Add a fresh 5 mL of 20% piperidine in DMF and agitate for 10-15 minutes.

    • Drain and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Coupling the First Amino Acid:

    • In a separate vial, dissolve 3 equivalents of the first Fmoc-amino acid (0.3 mmol) and 3 equivalents of HOBt (0.3 mmol) in 2 mL of DMF.

    • Add 3 equivalents of a coupling agent like N,N'-diisopropylcarbodiimide (DIC) (0.3 mmol).[6]

    • Add the activated amino acid solution to the resin.

    • Add 6 equivalents of DIPEA (0.6 mmol) to the reaction vessel.

    • Agitate at room temperature for 2 hours.

    • Drain and wash the resin with DMF (3x) and DCM (3x).

  • Incorporation of (R)-2-Aminomethyl-1-N-Cbz-piperidine:

    • Perform the Fmoc deprotection step as described in Step 2 to expose the free amine of the growing peptide chain.

    • Activation: In a separate vial, pre-activate the piperidine scaffold. Dissolve 2 equivalents of (R)-2-Aminomethyl-1-N-Cbz-piperidine (0.2 mmol), 1.95 equivalents of HATU (0.195 mmol), and 2 equivalents of HOBt (0.2 mmol) in 2 mL of DMF.

    • Add 4 equivalents of DIPEA (0.4 mmol) to the activation mixture and let it stand for 5 minutes.

    • Coupling: Add the activated solution to the deprotected peptide-resin. Agitate for 2-4 hours. Note: As a non-natural, potentially sterically hindered building block, a longer coupling time or a second coupling may be necessary to ensure the reaction goes to completion.[6]

    • Wash the resin thoroughly with DMF (3x) and DCM (3x).

    • Expert Tip: Perform a Kaiser test to confirm the absence of free primary amines, ensuring complete coupling before proceeding.

  • Peptide Elongation:

    • Repeat the cycle of deprotection (Step 2) and coupling (Step 3/4) for each subsequent amino acid until the desired sequence is assembled.

  • Final Cleavage and Deprotection:

    • After the final coupling, wash the peptide-resin with DMF (3x), followed by DCM (3x), and dry it under vacuum for 1 hour.

    • Add 10 mL of the cleavage cocktail (95% TFA, 2.5% H2O, 2.5% TIS) to the resin.[6]

    • Agitate gently at room temperature for 2-3 hours. The TFA will cleave the peptide from the resin and remove acid-labile side-chain protecting groups (e.g., Boc, tBu) as well as the Cbz group on the piperidine ring.

    • Filter the resin and collect the filtrate into a 50 mL conical tube.

    • Concentrate the filtrate under a gentle stream of nitrogen to ~1-2 mL.

  • Peptide Precipitation and Purification:

    • Add the concentrated solution dropwise to 40 mL of ice-cold diethyl ether to precipitate the crude peptide.[6]

    • Centrifuge the mixture, decant the ether, and repeat the ether wash twice.

    • Dry the resulting peptide pellet under vacuum.

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product by mass spectrometry (e.g., LC-MS, MALDI-TOF).[]

Quantitative Data & Troubleshooting

Successful synthesis relies on optimizing reaction conditions. The following table provides typical parameters and guidance for troubleshooting common issues.

ParameterStandard ConditionPotential IssueRecommended Action
Coupling Time (AA) 1-2 hoursIncomplete couplingExtend time to 4 hours; perform a double coupling.
Coupling Time (Piperidine) 2-4 hoursIncomplete coupling (steric hindrance)Use a more potent coupling agent (e.g., COMU); increase temperature to 40°C; perform a double coupling.[6]
Equivalents of Reagents 2-3 eq. Building Block, 2-3 eq. Coupling AgentLow yieldIncrease to 4-5 equivalents for difficult couplings.
Fmoc Deprotection 2 x (3 min + 15 min) with 20% Piperidine/DMFIncomplete deprotectionIncrease second treatment time to 20 minutes.
Final Purity (Crude) 50-80%Low purityEnsure thorough washing between steps; optimize cleavage cocktail for scavenger-requiring residues (e.g., Trp, Met).

References

  • Bursavich, M. G., & Rich, D. H. (2001). Solid-Phase Synthesis of Aspartic Peptidase Inhibitors: 3-Alkoxy-4-Aryl Piperidines. Organic Letters. Available from: [Link]

  • Li, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. Available from: [Link]

  • Garg, M., & Tiwari, V. K. (2006). Syntheses of Peptidomimetics Based on Pyranose and Polyhydroxylated Piperidine Scaffolds. Bentham Science Publisher. Available from: [Link]

  • van Hest, J. C. M., & Tirrell, D. A. (2014). The Synthesis of Peptides and Proteins Containing Non-Natural Amino Acids. Chemical Society Reviews. Available from: [Link]

  • Garg, M., & Tiwari, V. K. (2006). Syntheses of Peptidomimetics Based on Pyranose and Polyhydroxylated Piperidine Scaffolds. Current Organic Synthesis. Available from: [Link]

  • Noren, C. J., et al. (1989). A Biosynthetic Approach for the Incorporation of Unnatural Amino Acids into Proteins. Science. Available from: [Link]

  • Onnis, V., et al. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia MDPI. Available from: [Link]

  • Vasile, C. M., et al. (2014). Solid-phase peptide synthesis: an overview focused on the preparation of biologically relevant peptides. RSC Advances. Available from: [Link]

  • Vergel Galeano, C. F., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society. Available from: [Link]

  • van Hest, J. C. M., & Tirrell, D. A. (2004). The synthesis of peptides and proteins containing non-natural amino acids. Chemical Society Reviews. Available from: [Link]

  • Scott, M. A., et al. (2010). Synthesis of Libraries of Peptidomimetic Compounds Containing A 2-Oxopiperazine Unit In The Main Chain. PMC. Available from: [Link]

  • Lim, H.-S., et al. (2015). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Molecules. Available from: [Link]

  • Baudy-Floch, M., et al. (2005). Solid-Phase Synthesis of “Mixed” Peptidomimetics Using Fmoc-Protected Aza-β3-amino Acids. The Journal of Organic Chemistry. Available from: [Link]

  • Vergel Galeano, C. F., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Redalyc.org. Available from: [Link]

  • Nowick, J. S. (2016). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available from: [Link]

Sources

Application

Application Notes &amp; Protocols: (R)-2-Aminomethyl-1-N-Cbz-piperidine in Drug Discovery

Introduction The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast number of approved pharmaceuticals and bioactive natural products.[1][2...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast number of approved pharmaceuticals and bioactive natural products.[1][2][3] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space allow for precise interactions with biological targets.[1] The introduction of chirality into the piperidine scaffold further enhances its utility, often leading to significant improvements in potency, selectivity, and pharmacokinetic profiles.[4][5][6] Chiral drugs are known to interact differently with biological systems, and designing single enantiomers is a critical strategy to maximize therapeutic benefit while minimizing off-target effects and toxicity.[4][5]

This guide focuses on a particularly valuable chiral building block: (R)-2-Aminomethyl-1-N-Cbz-piperidine . This molecule offers an elegant solution for medicinal chemists seeking to introduce a stereochemically defined 2-substituted piperidine moiety. It features three key strategic elements:

  • A fixed (R)-stereocenter at the C2 position, providing a rigid anchor for predictable spatial orientation of substituents.

  • A reactive primary aminomethyl group , which serves as a versatile handle for derivatization via robust reactions like amide bond formation.[7]

  • A stable N-Cbz (Carbobenzyloxy) protecting group , which masks the piperidine ring nitrogen, thereby directing synthetic modifications exclusively to the primary amine until its strategic removal is desired.[8][9]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, detailing the strategic application and detailed experimental protocols for leveraging (R)-2-Aminomethyl-1-N-Cbz-piperidine in drug discovery campaigns.

Strategic Value and Core Attributes

The power of (R)-2-Aminomethyl-1-N-Cbz-piperidine lies in the synthetic and strategic options afforded by its distinct functional components.

The Importance of the (R)-Stereocenter

Biological macromolecules, such as enzymes and receptors, are inherently chiral. The fixed (R)-configuration of this building block ensures that any derived compound will have a specific and consistent three-dimensional geometry. This is crucial for optimizing interactions within a target's binding site, where even a subtle change in the spatial arrangement of atoms can dramatically alter binding affinity and biological activity.[4][6] Employing an enantiomerically pure building block from the outset eliminates the need for costly and complex chiral separations later in the synthesis and avoids potential complications from an inactive or detrimental enantiomer.

The Synthetic Utility of Dual Functionality

The molecule is designed for sequential, controlled functionalization. The primary amine is highly nucleophilic and readily undergoes a variety of transformations. The piperidine nitrogen, by contrast, is protected as a carbamate (Cbz), rendering it unreactive under most conditions used to modify the primary amine.[10] This orthogonality is the key to its utility. A typical synthetic workflow involves first elaborating the aminomethyl side chain, followed by the deprotection and subsequent functionalization of the piperidine nitrogen, allowing for the systematic exploration of chemical space around the core scaffold.

General Drug Discovery Workflow

The use of (R)-2-Aminomethyl-1-N-Cbz-piperidine typically follows a logical and efficient workflow in a discovery program. This process allows for the creation of diverse libraries of compounds where two distinct points of the scaffold (the C2 side chain and the N1 ring atom) can be varied independently.

G cluster_0 Phase 1: Side Chain Elaboration cluster_1 Phase 2: Core Modification cluster_2 Outcome start (R)-2-Aminomethyl- 1-N-Cbz-piperidine step1 Couple with R¹-X (e.g., Amide Coupling with R¹-COOH) start->step1 intermediate1 Cbz-Protected Intermediate step1->intermediate1 step2 Cbz Deprotection (e.g., Hydrogenolysis) intermediate1->step2 intermediate2 Free Piperidine Intermediate step2->intermediate2 step3 Functionalize with R²-Y (e.g., Reductive Amination, Alkylation) intermediate2->step3 final_product Final Drug Candidate / Library Member step3->final_product

Caption: General workflow for utilizing the building block in drug discovery.

Experimental Protocols

The following protocols are provided as robust starting points for the most common transformations involving (R)-2-Aminomethyl-1-N-Cbz-piperidine. Researchers should perform small-scale trials to optimize conditions for their specific substrates.

Protocol 1: Amide Bond Formation via the Primary Amine

The formation of an amide bond is one of the most reliable and frequently used reactions in medicinal chemistry.[11] The primary amine of the title compound can be readily coupled with a wide range of carboxylic acids.

Method A: HATU-Mediated Coupling

This method is highly efficient, rapid, and generally successful even with sterically hindered or electronically challenging substrates.[12]

Materials:

  • (R)-2-Aminomethyl-1-N-Cbz-piperidine (1.0 eq)

  • Carboxylic Acid (R¹-COOH) (1.1 eq)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry, inerted reaction vessel, add the Carboxylic Acid (1.1 eq) and HATU (1.2 eq).

  • Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M).

  • Add DIPEA (3.0 eq) to the solution and stir for 5-10 minutes at room temperature. This pre-activates the carboxylic acid.

  • In a separate vial, dissolve (R)-2-Aminomethyl-1-N-Cbz-piperidine (1.0 eq) in a minimal amount of anhydrous DMF.

  • Add the amine solution dropwise to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 2-6 hours.

  • Monitoring: Track reaction progress via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel.

Method B: EDC/HOBt-Mediated Coupling

This is a classic, cost-effective method suitable for many standard amide couplings.[13][14]

Materials:

  • (R)-2-Aminomethyl-1-N-Cbz-piperidine (1.0 eq)

  • Carboxylic Acid (R¹-COOH) (1.1 eq)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.5 eq)

  • HOBt (Hydroxybenzotriazole) (1.2 eq)

  • DIPEA or Triethylamine (Et₃N) (3.0 eq)

  • Anhydrous Dichloromethane (DCM) or DMF

Procedure:

  • To a dry, inerted reaction vessel, dissolve the Carboxylic Acid (1.1 eq), EDC·HCl (1.5 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA or Et₃N (3.0 eq) and stir for 15 minutes at 0 °C.

  • Add a solution of (R)-2-Aminomethyl-1-N-Cbz-piperidine (1.0 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring & Work-up: Follow steps 7-10 from Method A.

ParameterMethod A: HATUMethod B: EDC/HOBtRationale
Coupling Reagent HATUEDC·HClHATU is a uronium salt that forms a highly reactive activated ester, leading to faster reactions and higher yields with difficult substrates.[12] EDC is a carbodiimide that requires an additive like HOBt to form the active ester and suppress side reactions.[14]
Additive None requiredHOBtHOBt acts as a nucleophilic catalyst and minimizes racemization of chiral carboxylic acids.[13]
Base DIPEADIPEA or Et₃NA non-nucleophilic tertiary amine base is required to neutralize HCl salts and facilitate the coupling reactions.[12]
Reaction Time 2-6 hours12-24 hoursThe higher reactivity of the HATU-activated ester results in significantly shorter reaction times.
Typical Yield 80-98%65-90%HATU generally provides higher yields, especially for challenging couplings.
Protocol 2: Deprotection of the N-Cbz Group

The removal of the Cbz group is a critical step to unmask the piperidine nitrogen for further functionalization. The choice of method depends on the functional groups present in the rest of the molecule.[15][16]

Method A: Catalytic Hydrogenolysis (Standard)

This is the cleanest and most widely used method, proceeding under neutral conditions with gaseous byproducts (toluene and CO₂).[8][17]

Materials:

  • Cbz-protected intermediate

  • Palladium on Carbon (10% Pd/C, 5-10 mol% Pd)

  • Solvent (Methanol, Ethanol, or Ethyl Acetate)

  • Hydrogen (H₂) gas source (balloon or Parr shaker)

Procedure:

  • Dissolve the Cbz-protected compound in the chosen solvent in a flask suitable for hydrogenation.

  • Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., Argon). Caution: Pd/C can be pyrophoric.

  • Evacuate the flask and backfill with H₂ gas. Repeat this purge cycle 3 times.

  • Stir the reaction mixture vigorously under an atmosphere of H₂ (a balloon is often sufficient for small scale) at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The disappearance of the starting material and the formation of a more polar product indicates completion (typically 2-16 hours).

  • Work-up: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent. Caution: Do not allow the Celite pad with the catalyst to dry completely, as it can ignite in air.

  • Concentrate the filtrate under reduced pressure to yield the deprotected amine, which is often used directly in the next step.

Method B: Acid-Mediated Cleavage

This method is an alternative for molecules containing functional groups that are sensitive to reduction, such as alkenes or alkynes.[18]

Materials:

  • Cbz-protected intermediate

  • HBr in Acetic Acid (33% w/w) or HCl in Dioxane (4 M)

Procedure:

  • Dissolve the Cbz-protected compound in a minimal amount of a suitable co-solvent if necessary (e.g., DCM).

  • Add the acidic reagent (e.g., 5-10 equivalents of 33% HBr in AcOH) at room temperature.

  • Stir the reaction for 1-4 hours, monitoring by TLC or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting product will be the amine hydrobromide or hydrochloride salt. It can be triturated with diethyl ether to induce precipitation, filtered, and dried.

MethodConditionsAdvantagesLimitations
Catalytic Hydrogenolysis H₂ (1 atm), 10% Pd/C, MeOH, RTVery clean, high-yielding, neutral conditions.[8][17]Incompatible with reducible groups (alkenes, alkynes, C-C multiple bonds, benzyl ethers, some nitro groups).[15]
Transfer Hydrogenolysis Ammonium Formate, 10% Pd/C, MeOH, RefluxAvoids use of H₂ gas, safer for standard lab setups.[15]Same functional group incompatibilities as standard hydrogenolysis.
Acid-Mediated Cleavage HBr/AcOH or conc. HCl, RTCompatible with reducible functional groups.[18]Harsh acidic conditions may not be suitable for other acid-labile groups (e.g., Boc, acetals).

Application in Target-Oriented Synthesis

The (R)-2-aminomethyl-piperidine scaffold is a powerful tool for creating molecules that can form multiple, specific interactions within a protein binding pocket. The piperidine ring acts as a rigid spacer, while the two nitrogen atoms serve as key hydrogen bond donors or acceptors.

For instance, in designing a kinase inhibitor, the amide derived from the C2-aminomethyl group could be designed to form a critical hydrogen bond with the hinge region of the kinase. Simultaneously, a substituent added to the N1 position after Cbz deprotection could extend into a nearby hydrophobic pocket to enhance potency and selectivity.

G cluster_0 Hypothetical Kinase Binding Pocket cluster_1 Ligand hinge Hinge Region (H-Bond Acceptor) pocket Hydrophobic Pocket gatekeeper Gatekeeper Residue piperidine Piperidine Core amide_nh Amide N-H n1_substituent R² Group amide_nh->hinge H-Bond r1_group R¹ Group n1_substituent->pocket Hydrophobic Interaction

Caption: Hypothetical binding mode of a derivative in a protein active site.

This strategic approach has been validated in the literature, where the 2-(aminomethyl)piperidine scaffold is a key component in classes of compounds such as kappa opioid analgesics and bacterial topoisomerase inhibitors.[4][19]

Conclusion

(R)-2-Aminomethyl-1-N-Cbz-piperidine is a high-value, versatile building block for modern drug discovery. Its pre-defined stereochemistry and orthogonal protecting group strategy provide an efficient and reliable route to novel, structurally complex, and chirally pure molecules. By enabling systematic exploration of chemical space at two distinct points on the piperidine scaffold, it empowers medicinal chemists to rapidly generate compound libraries for lead identification and optimization, ultimately accelerating the path toward new therapeutic agents.

References

  • Anonymous. (2025, August 7). An efficient synthesis of (R)- and (S)-2-(aminomethyl)piperidine dihydrochloride. ResearchGate.
  • Anonymous. (2025, August 12). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons.
  • BenchChem Technical Support Team. (2025, December). Protocol for the Deprotection of the Benzyl Carbamate (Cbz) Group. Benchchem.
  • Benchchem. 4-Amino-1-Cbz-piperidine-4-carboxylic Acid | RUO.
  • Deniau, G., Moraux, T., O'Hagan, D., & Slawin, A. M. Z. (2008). An efficient synthesis of (R)- and (S)-2-(aminomethyl)piperidine dihydrochloride. SINAPSE.
  • Organic Chemistry Portal. Cbz-Protected Amino Groups.
  • Ford, G. J., Kress, N., Mattey, A. P., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications.
  • Chen, Q.-S., Li, J.-Q., & Zhang, Q.-W. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts.
  • Benchchem. 1-(Piperidin-2-ylmethyl)piperidine as a privileged scaffold in medicinal chemistry.
  • ResearchGate. (2025, August 10). Facile Deprotection of O -Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O -Benzyl Ether-Protected Nucleosides | Request PDF.
  • Anonymous. N-Cbz- Piperidine-4-carboxylic acid.
  • Benchchem. Application Notes and Protocols for Amide Bond Formation with Cbz-NH-PEG3-CH2COOH.
  • Benchchem. The Enduring Guardian: A Technical Guide to the Cbz Protecting Group in Peptide Synthesis.
  • Anonymous. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • Chem-Impex. 2-(Aminomethyl)piperidine.
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry.
  • Anonymous. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2015). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.
  • Anonymous. (n.d.). Chiral drugs. LabMed Discovery.
  • Chen, Q.-S., Li, J.-Q., & Zhang, Q.-W. (2023, March 15). Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate.
  • Anonymous. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Abdelshaheed, M., et al. (n.d.). (PDF) Piperidine nucleus in the field of drug discovery. ResearchGate.

Sources

Method

Application Notes: (R)-2-Aminomethyl-1-N-Cbz-piperidine as a Versatile Chiral Building Block for Alkaloid Synthesis

Introduction: The Strategic Advantage of a Pre-functionalized Chiral Scaffold The 2-substituted piperidine motif is a cornerstone in the architecture of countless natural products and pharmaceutically active compounds, i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of a Pre-functionalized Chiral Scaffold

The 2-substituted piperidine motif is a cornerstone in the architecture of countless natural products and pharmaceutically active compounds, including a vast family of alkaloids.[1][2] The stereochemical configuration at the C2 position is frequently a critical determinant of biological activity, rendering the asymmetric synthesis of these heterocycles a paramount objective in medicinal chemistry and drug development.[1]

(R)-2-Aminomethyl-1-N-Cbz-piperidine emerges as a highly valuable and strategic chiral building block for the synthesis of these complex targets. Its utility is rooted in its trifunctional nature:

  • An Unambiguous (R)-Stereocenter: The chiral center at C2 is pre-defined, providing a reliable stereochemical foundation and obviating the need for often complex asymmetric induction steps later in the synthesis.

  • A Nucleophilic Primary Amine: The exocyclic aminomethyl group serves as a versatile handle for chain elongation and functionalization through N-alkylation, acylation, or participation in cyclization reactions.

  • A Stable, Yet Labile, Protecting Group: The piperidine nitrogen is protected with a carboxybenzyl (Cbz) group. This robust protecting group is stable to a wide range of reaction conditions used to modify the primary amine, yet it can be removed cleanly under well-established protocols to reveal the secondary piperidine amine for subsequent transformations.[3][4]

This application note provides a comprehensive guide to the properties, strategic applications, and detailed experimental protocols for utilizing (R)-2-Aminomethyl-1-N-Cbz-piperidine in the synthesis of complex alkaloids.

Physicochemical and Spectroscopic Profile

A thorough understanding of the building block's properties is essential for its effective use.

Table 1: Physicochemical Properties of (R)-2-Aminomethyl-1-N-Cbz-piperidine

PropertyValueSource(s)
IUPAC Name Benzyl (2R)-2-(aminomethyl)piperidine-1-carboxylate[5]
CAS Number 188983-36-0N/A
Molecular Formula C₁₄H₂₀N₂O₂[6]
Molecular Weight 248.33 g/mol [5]
Physical Form White to yellow solid
Purity Typically ≥95%[5]

Note: The hydrochloride salt form is also commercially available (CAS: 1159826-44-4).

Expected Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ ~7.3-7.4 (m, 5H, Ar-H), 5.15 (s, 2H, -OCH₂Ph), ~4.0-4.2 (m, 1H, piperidine C2-H), ~2.8-3.0 (m, 3H, piperidine C6-H & aminomethyl -CH₂-), ~1.2-1.8 (m, 8H, piperidine ring protons & NH₂).

  • ¹³C NMR (CDCl₃, 101 MHz): δ ~155.5 (C=O, carbamate), ~136.8 (Ar-C), ~128.5, 128.0, 127.8 (Ar-CH), ~67.1 (-OCH₂Ph), ~54.0 (piperidine C2), ~45.0 (aminomethyl -CH₂-), ~42.0 (piperidine C6), ~29.0, 25.0, 19.0 (piperidine ring carbons).

  • FT-IR (KBr, cm⁻¹): ~3350-3200 (N-H stretch, primary amine), ~3030 (Ar C-H stretch), ~2940, 2860 (Aliphatic C-H stretch), ~1690 (C=O stretch, carbamate), ~1420 (CH₂ bend), ~1230 (C-N stretch).

Core Synthetic Strategies and Protocols

The synthetic utility of (R)-2-Aminomethyl-1-N-Cbz-piperidine can be dissected into a logical three-stage workflow: elaboration of the side chain, deprotection of the core, and final modification or cyclization.

G A (R)-2-Aminomethyl-1-N-Cbz-piperidine B Stage 1: Elaboration at Primary Amine (Alkylation, Acylation, etc.) A->B Electrophile Reagents C Functionalized Cbz-Piperidine Intermediate B->C D Stage 2: Cbz-Group Deprotection (e.g., Hydrogenolysis) C->D H₂, Pd/C or Acid E Chiral 2-Substituted Piperidine (Free Secondary Amine) D->E F Stage 3: Elaboration at Piperidine N (Alkylation, Cyclization) E->F Reagents for final step G Target Alkaloid / Analog F->G

Caption: General synthetic workflow for alkaloid synthesis.

Stage 1: Elaboration at the Primary Aminomethyl Group

The exposed primary amine is the most nucleophilic site and the logical starting point for building the alkaloid's side-chain.

This protocol describes the direct alkylation of the aminomethyl group. The Cbz-protected piperidine nitrogen is unreactive under these conditions.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Dissolve Building Block and Base (K₂CO₃) in DMF B Inert Atmosphere (N₂ or Ar) C Add Alkyl Halide (R-X) dropwise at 0-25°C B->C D Stir at RT for 12-24h C->D E Monitor by TLC/LC-MS D->E F Quench with H₂O E->F G Extract with Ethyl Acetate F->G H Wash, Dry, Concentrate G->H I Purify via Column Chromatography H->I

Caption: Experimental workflow for N-alkylation.

Materials:

  • (R)-2-Aminomethyl-1-N-Cbz-piperidine (1.0 eq.)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.0-1.1 eq.)

  • Potassium carbonate (K₂CO₃), finely powdered and dried (2.0 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask, magnetic stirrer, inert atmosphere setup

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add (R)-2-Aminomethyl-1-N-Cbz-piperidine and anhydrous DMF.

  • Add the finely powdered potassium carbonate. Stir the suspension for 15 minutes at room temperature.

  • Slowly add the alkyl halide dropwise to the stirred suspension.[7] A slow rate of addition helps to minimize potential side reactions.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Upon completion, carefully pour the reaction mixture into cold water and transfer to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the N-alkylated product.

Causality Note: A solid, non-nucleophilic base like K₂CO₃ is used to neutralize the H-X acid formed during the reaction without competing in the alkylation. DMF is an excellent polar aprotic solvent for this Sₙ2 reaction.

Stage 2: Cbz Protecting Group Removal

Once the side chain is installed, the piperidine nitrogen must be deprotected for the final stage of the synthesis. Catalytic hydrogenation is the most common and clean method.

This method uses hydrogen gas and a palladium catalyst to cleave the Cbz group, releasing the free secondary amine, toluene, and carbon dioxide.[3]

G cluster_0 Setup cluster_1 Reaction cluster_2 Work-up A Dissolve Cbz-protected intermediate in MeOH or EtOH B Add Pd/C (5-10 mol%) A->B C Purge vessel with H₂ B->C D Pressurize with H₂ (balloon or Parr shaker) C->D E Stir vigorously at RT D->E F Monitor by TLC/LC-MS E->F G Carefully vent H₂ F->G H Filter through Celite to remove Pd/C G->H I Concentrate filtrate H->I J Product used directly or purified if needed I->J

Caption: Workflow for Cbz deprotection via hydrogenation.

Materials:

  • Cbz-protected piperidine intermediate (1.0 eq.)

  • Palladium on carbon (Pd/C, 10% w/w), 5-10 mol% catalyst loading

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

  • Celite® for filtration

Procedure:

  • Dissolve the Cbz-protected compound in a suitable solvent like methanol or ethanol in a flask appropriate for hydrogenation.

  • Carefully add the Pd/C catalyst to the solution under an inert atmosphere. Caution: Pd/C can be pyrophoric and should be handled with care.

  • Securely attach a hydrogen-filled balloon or connect the flask to a hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this purge cycle 3-5 times to ensure an inert atmosphere has been replaced by hydrogen.

  • Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Once complete, carefully vent the excess hydrogen and purge the flask with nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected product, which is often pure enough for the next step.

Trustworthiness Note: The successful removal of the catalyst is critical. Passing the solution through Celite ensures that no residual palladium, which could interfere with subsequent reactions, remains. In some cases, N-ethylated byproducts can form when using ethanol as a solvent due to a proposed palladium-catalyzed oxidation to acetaldehyde followed by reductive amination.[8] Using methanol can mitigate this side reaction.

Table 2: Comparison of Common Cbz Deprotection Methods

MethodReagents & ConditionsAdvantagesDisadvantages & Cautions
Catalytic Hydrogenation H₂, Pd/C, in MeOH or EtOAc, RT, 1-5 atmVery clean byproducts (toluene, CO₂); High yield; Mild conditions.[3]Incompatible with other reducible groups (alkenes, alkynes, some benzyl ethers); Catalyst is flammable.[4]
Acid-Mediated HBr in Acetic Acid; or HCl in organic solventMetal-free, good for substrates sensitive to reduction; Scalable and cost-effective.[9]Harsh acidic conditions may not be suitable for acid-labile functional groups; Corrosive reagents.
Stage 3: Final Elaboration and Cyclization

With the secondary amine unmasked, the final steps toward the target alkaloid can be performed. This often involves a second N-alkylation to install a final substituent or an intramolecular cyclization to form a bicyclic or more complex ring system. For example, if the side-chain installed in Stage 1 contains a suitable electrophilic center, intramolecular reductive amination or Sₙ2 displacement can be used to forge a new ring, leading to alkaloid cores like those found in (+)-coniine or (-)-pelletierine.[10][11]

Conclusion

(R)-2-Aminomethyl-1-N-Cbz-piperidine is a powerful and reliable chiral building block for the stereocontrolled synthesis of 2-substituted piperidine alkaloids. Its pre-defined stereocenter and orthogonally protected amino groups allow for a logical and stepwise construction of complex molecular architectures. The protocols detailed herein provide a robust framework for researchers, scientists, and drug development professionals to leverage this synthon in their synthetic campaigns, accelerating the discovery and development of novel therapeutic agents.

References

  • Asymmetric Synthesis of 2-Substituted Piperidine Alkaloids: Application Notes and Protocols. (2025). Benchchem.
  • An Asymmetric Route to Chiral, Nonracemic 2-Substituted Piperidines. Synthesis of (-)-Pipecoline, (+)-Coniine, and (-)-Coniceine.
  • Biomimetic Organocatalytic Asymmetric Synthesis of 2-Substituted Piperidine-Type Alkaloids and Their Analogues. (2011).
  • Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. (2025). Technical Disclosure Commons.
  • Application Notes and Protocols for N-Alkylation of 2-(Aminomethyl)piperidine. (2025). Benchchem.
  • (R)-2-Aminomethyl-1-N-Cbz-piperidine. SCBT - Santa Cruz Biotechnology.
  • Cbz-Protected Amino Groups. Organic Chemistry Portal.
  • Amine Protection and Deprotection. Master Organic Chemistry.
  • Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups. Suzhou Highfine Biotech.
  • 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. PMC.
  • Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines. (2025). Benchchem.
  • 1-CBZ-2-AMINOMETHYL-PIPERIDINE HCL. Sigma-Aldrich.
  • 1-Cbz-2-aminomethyl-piperidine 95%. (2026). AChemBlock.
  • Procedure for N-alkylation of Piperidine?. (2017).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • 4-aminomethyl-1-n-cbz-piperidine (C14H20N2O2). PubChemLite.
  • Spectral investigation and normal coordinate analysis of piperazine.

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing yield for (R)-2-Aminomethyl-1-N-Cbz-piperidine synthesis

The following guide is designed as a Technical Support Center resource. It prioritizes actionable, high-level troubleshooting and yield optimization for the synthesis of (R)-2-Aminomethyl-1-N-Cbz-piperidine .

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed as a Technical Support Center resource. It prioritizes actionable, high-level troubleshooting and yield optimization for the synthesis of (R)-2-Aminomethyl-1-N-Cbz-piperidine .

Ticket ID: OPT-YIELD-CBZ-PIP Status: Open Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Route Strategy

For the synthesis of (R)-2-Aminomethyl-1-N-Cbz-piperidine , users typically encounter yield losses due to three core failure modes: Chemoselectivity issues (loss of Cbz), Dimerization (formation of secondary amines), and Racemization .

To optimize yield, you must first validate your synthetic route. We support two primary workflows. Route A is recommended for highest purity and stereochemical integrity. Route B is faster but requires strict parameter control.

FeatureRoute A: The Azide Pathway (Recommended)Route B: The Nitrile Reduction (Direct)
Precursor (R)-1-N-Cbz-2-hydroxymethylpiperidine(R)-1-N-Cbz-2-cyanopiperidine
Key Reagents MsCl, NaN3, PPh3 (Staudinger)Raney Ni/H2 or BH3·DMS
Chemoselectivity High (Cbz is stable)Low (Risk of Cbz hydrogenolysis)
Racemization Risk LowModerate (Base-sensitive nitrile α-proton)
Yield Potential 85-92% (Cumulative)50-70% (Variable)

Interactive Troubleshooting (FAQ)

Issue 1: "I am losing the Cbz group during the reduction step."

Diagnosis: You are likely using Palladium on Carbon (Pd/C) for the hydrogenation of the nitrile or azide. Root Cause: Pd/C is the standard catalyst for removing Cbz groups (hydrogenolysis).[1] It cannot distinguish between the nitrile/azide and the protecting group effectively under standard conditions. Corrective Action:

  • Switch Catalyst: Use Raney Nickel or PtO2 (Adam’s Catalyst) . These are less active toward benzyl carbamates than Pd/C.

  • Switch Methodology: Move to Route A (Staudinger Reduction) . Phosphines (PPh3) reduce azides to amines without touching the Cbz group.

  • Chemical Reductant: If sticking to Route B, use Borane-Dimethyl Sulfide (BH3·DMS) . Borane reduces nitriles to amines but is generally inert toward carbamates (unlike LiAlH4, which can cleave Cbz to an N-methyl group).

Issue 2: "My product contains significant secondary amine impurities (Dimers)."

Diagnosis: You are observing "dimerization" during the catalytic hydrogenation of the nitrile. Mechanism: The intermediate imine formed during reduction reacts with the newly formed primary amine. Corrective Action:

  • Ammonia Suppression: Perform the hydrogenation in Methanolic Ammonia (7N NH3 in MeOH) . The excess ammonia shifts the equilibrium away from the secondary amine.

  • Acidity: Add 1-2 equivalents of Acetic Acid. Protonating the primary amine renders it non-nucleophilic, preventing it from attacking the imine intermediate.

Issue 3: "The optical rotation of my product is lower than reported (Racemization)."

Diagnosis: The chiral center at C2 is alpha to an electron-withdrawing group (Nitrile or Ester) and is susceptible to base-catalyzed epimerization. Corrective Action:

  • Avoid Strong Bases: In the nitrile route, avoid thermodynamic equilibration.

  • Route A Advantage: The reduction of the azide (Staudinger) proceeds under neutral conditions, preserving the stereocenter set during the initial chiral pool synthesis (from Pipecolic acid).

Detailed Optimized Protocols

Protocol A: The "High-Fidelity" Azide Route (Recommended)

Targeting >90% Yield, >99% ee

Step 1: Activation

  • Dissolve (R)-1-N-Cbz-2-hydroxymethylpiperidine (1.0 eq) in DCM at 0°C.

  • Add Et3N (1.5 eq) followed by Methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.

  • Stir 1h. Wash with dilute HCl, then NaHCO3. Concentrate. Yield: ~98% (Quantitative).

Step 2: Displacement

  • Dissolve crude mesylate in DMF.

  • Add Sodium Azide (NaN3, 2.0 eq).

  • Heat to 60°C for 4-6 hours. (Caution: Shield from light, use blast shield).

  • Workup: Dilute with water, extract w/ EtOAc.[2] Yield: ~95%.

Step 3: Staudinger Reduction (The Key Step)

  • Dissolve the crude azide in THF/Water (10:1).

  • Add Triphenylphosphine (PPh3, 1.2 eq) at RT. Evolution of N2 gas will occur.

  • Stir for 12 hours.

  • Crucial Workup: Acidify with 1M HCl to pH 2. Wash the aqueous layer with Ether (removes Ph3P=O byproduct).

  • Basify aqueous layer with NaOH to pH 12. Extract product with DCM.

  • Result: Pure Primary Amine. Cbz remains intact.

Protocol B: The "Direct" Nitrile Reduction (Borane Method)

Targeting Speed, ~75% Yield

  • Dissolve (R)-1-N-Cbz-2-cyanopiperidine (1.0 eq) in anhydrous THF under Argon.

  • Cool to 0°C.

  • Add BH3·DMS (2.0 M in THF, 3.0 eq) dropwise.

  • Reflux for 2 hours. (Monitor by TLC; Nitrile disappears).

  • Quench: Cool to 0°C. Carefully add MeOH (gas evolution!).

  • Hydrolysis: Add 1M HCl and reflux for 1 hour (breaks the Boron-amine complex).

  • Basify to pH 10, extract with DCM.

Visualizing the Optimization Logic

The following diagram illustrates the decision matrix for selecting the correct pathway and troubleshooting failures.

G Start Start: (R)-Pipecolic Acid Inter1 (R)-1-N-Cbz-2-Hydroxymethylpiperidine Start->Inter1 Decision Select Strategy Inter1->Decision RouteA Route A: Azide (Robust) Decision->RouteA High Purity Req RouteB Route B: Nitrile (Direct) Decision->RouteB Speed Req StepA1 1. MsCl, Et3N (Activation) RouteA->StepA1 StepB1 Convert to Nitrile RouteB->StepB1 StepA2 2. NaN3 (Displacement) StepA1->StepA2 StepA3 3. PPh3 / H2O (Staudinger) StepA2->StepA3 Product Target: (R)-2-Aminomethyl-1-N-Cbz-piperidine StepA3->Product StepB2 Reduction Step StepB1->StepB2 Fail1 Failure: Cbz Cleavage StepB2->Fail1 Pd/C + H2 Fail2 Failure: Dimerization StepB2->Fail2 Neutral pH H2 Sol1 Fix: Use Raney Ni or BH3 StepB2->Sol1 Optimized Fail1->Sol1 Sol2 Fix: Add NH3/MeOH Fail2->Sol2 Sol1->Product Sol2->Product

Caption: Workflow logic for selecting the synthesis route and troubleshooting common yield-loss scenarios in Cbz-piperidine synthesis.

References & Validation

  • Staudinger Reduction Specifics:

    • Mechanism & Protocol: The Staudinger reaction is highly chemoselective for azides in the presence of carbamates (Cbz/Boc).

    • Source: Gololobov, Y. G., & Kasukhin, L. F. (1992). "Recent advances in the Staudinger reaction". Tetrahedron, 48(8), 1353-1406.

  • Nitrile Reduction Chemoselectivity:

    • Borane Utility: Brown, H. C., & Choi, Y. M. (1981). "Selective reductions. 28. The fast reaction of borane with nitriles". Journal of the American Chemical Society.[3] Borane-DMS is confirmed to reduce nitriles rapidly while being slow to react with carbamates at 0-25°C.

  • Prevention of Cbz Hydrogenolysis:

    • Catalyst Selection: It is well documented that Pd/C is the catalyst of choice for removing Cbz. For retention, Raney Nickel or chemical reduction is required.

    • Source: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard Reference Text).

  • Synthesis of 2-Aminomethylpiperidine Derivatives:

    • Route Validation: Detailed synthesis of enantiopure 2-aminomethylpiperidines via the alcohol/azide route.

    • Source: Wilkinson, M. C. (2011). "Synthesis of 2-substituted piperidines". Organic Preparations and Procedures International.

Sources

Optimization

Technical Support Center: Preventing Racemization in (R)-2-Aminomethyl-1-N-Cbz-piperidine Reactions

Welcome to the technical support center dedicated to addressing the critical challenge of maintaining the stereochemical integrity of (R)-2-Aminomethyl-1-N-Cbz-piperidine during synthetic transformations. This guide is d...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing the critical challenge of maintaining the stereochemical integrity of (R)-2-Aminomethyl-1-N-Cbz-piperidine during synthetic transformations. This guide is designed for researchers, scientists, and drug development professionals who rely on the enantiopurity of this versatile building block for the successful synthesis of their target molecules. Chiral piperidine scaffolds are crucial in drug design, and preserving their stereochemistry is paramount.[1]

This resource provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate the complexities of handling this chiral amine and prevent unwanted racemization.

Troubleshooting Guide: Diagnosing and Solving Racemization

This section addresses specific experimental issues that can lead to a loss of enantiomeric purity. Each issue is presented in a question-and-answer format to directly tackle problems you may encounter in the lab.

Issue 1: Significant Racemization Detected After Amide Coupling Reaction

Symptoms: You've coupled (R)-2-Aminomethyl-1-N-Cbz-piperidine with a carboxylic acid, but chiral HPLC analysis of your product shows a significant percentage of the undesired diastereomer.

Possible Causes:

  • Formation of an Oxazolone Intermediate: Activation of the carboxylic acid coupling partner can lead to the formation of a 5(4H)-oxazolone intermediate, especially with N-acyl amino acids. The α-proton of this intermediate is highly acidic and susceptible to abstraction by base, leading to rapid racemization.[2]

  • Inappropriate Coupling Reagent: Some coupling reagents are more prone to causing racemization than others.[2] While carbodiimides like DCC and EDC are common, they can lead to racemization if not used with additives.[3]

  • Excessive Base or High Temperature: The presence of a strong, non-sterically hindered base and elevated reaction temperatures can significantly accelerate the rate of racemization.[4][5]

Solutions:

1. Optimize Your Coupling Reagent and Additives:

  • Recommended Reagents: For sensitive couplings, opt for phosphonium or uronium/aminium reagents like BOP, PyBOP, HBTU, or HATU, especially when used with racemization-suppressing additives.[4]

  • Suppressing Additives: Always use additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[4] These additives react with the activated carboxylic acid to form an active ester that is less prone to racemization.[5]

Coupling Reagent ClassExamplesRacemization PotentialRecommended Additives
CarbodiimidesDCC, DIC, EDCHigh (without additives)HOBt, HOAt, Oxyma[3][4]
Phosphonium SaltsBOP, PyBOPLowNone typically required, but can be used
Uronium/Aminium SaltsHBTU, HATU, TBTULowHOAt (for HATU)[3][4]

2. Control Base and Temperature:

  • Choice of Base: If a base is necessary, use a sterically hindered or weaker base. N-methylmorpholine (NMM) or 2,4,6-collidine are preferable to N,N-diisopropylethylamine (DIEA).[4]

  • Base Concentration: Use the minimum amount of base required. Often, one equivalent is sufficient if you are starting with the amine salt.[4]

  • Temperature Control: Perform coupling reactions at 0 °C or room temperature. Avoid elevated temperatures.[5]

Issue 2: Racemization Observed During N-Cbz Deprotection

Symptoms: The enantiomeric excess of your molecule is high before Cbz group removal, but the final deprotected product shows significant racemization.

Possible Causes:

  • Harsh Deprotection Conditions: While the Cbz group is relatively stable, extreme acidic or basic conditions, especially at high temperatures, can lead to epimerization at adjacent chiral centers.[2][6]

  • Unstable Intermediates: The reaction mechanism under certain conditions might proceed through an intermediate that is susceptible to racemization.

Solutions:

1. Employ Mild Deprotection Methods:

  • Catalytic Hydrogenolysis: This is the most common and generally mildest method for Cbz deprotection.[7] It proceeds under neutral pH, which is less likely to cause racemization.[7]

    • Catalyst: 10% Palladium on carbon (Pd/C) is standard.

    • Hydrogen Source: Hydrogen gas (H2) or transfer hydrogenation reagents like ammonium formate.[8]

2. Modify Acidic or Basic Cleavage Conditions:

  • Acidic Conditions: If hydrogenolysis is not feasible due to other functional groups, use milder acidic conditions. For example, HBr in acetic acid is a common reagent, but the rate of deprotection increases with HBr concentration, which could also increase the risk of side reactions.[9] Consider using Lewis acids like AlCl3 in hexafluoroisopropanol (HFIP) for a milder deprotection.[9]

  • Basic Conditions: While less common for Cbz removal, strong basic conditions should generally be avoided if there is a risk of racemization.[9]

Experimental Protocols
Protocol 1: Low-Racemization Amide Coupling

This protocol utilizes HATU and HOAt, a combination known for its efficiency and low racemization potential.[2]

Materials:

  • (R)-2-Aminomethyl-1-N-Cbz-piperidine

  • N-protected chiral carboxylic acid

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • HOAt (1-Hydroxy-7-azabenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous aprotic solvent (e.g., DMF or DCM)

Procedure:

  • Dissolve the N-protected chiral carboxylic acid (1 equivalent) in the anhydrous solvent.

  • Add the (R)-2-Aminomethyl-1-N-Cbz-piperidine (1-1.2 equivalents).

  • Add HATU (1 equivalent) and HOAt (1 equivalent) to the mixture.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add DIPEA (2 equivalents) dropwise.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Proceed with a standard aqueous work-up and purification.

Protocol 2: Cbz Deprotection via Catalytic Hydrogenolysis

Materials:

  • Cbz-protected compound

  • 10% Palladium on carbon (Pd/C)

  • Methanol or Ethanol

  • Hydrogen source (H2 gas balloon or cylinder)

Procedure:

  • Dissolve the Cbz-protected compound (1 equivalent) in methanol or ethanol.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol%).

  • Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this purge cycle three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected amine.

Visualization of Racemization and Prevention

Racemization_Prevention cluster_problem Racemization Pathway cluster_solution Prevention Strategy ActivatedAcid Activated Carboxylic Acid Oxazolone Oxazolone Intermediate (Planar, Achiral) ActivatedAcid->Oxazolone - H2O ActiveEster Less Racemization-Prone Active Ester ActivatedAcid->ActiveEster + Additive Base Base (e.g., DIEA) Base->Oxazolone α-proton abstraction RacemizedProduct Racemized Product Oxazolone->RacemizedProduct + Amine Additive Additive (HOBt, HOAt) DesiredProduct Enantiopure Product ActiveEster->DesiredProduct + Amine

Caption: Mechanism of racemization via oxazolone and its prevention.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization for chiral centers alpha to a carbonyl group?

A1: The most common mechanism is the formation of a planar enolate or an oxazolone intermediate.[2][10] Abstraction of the acidic proton at the chiral α-carbon by a base leads to a planar, achiral intermediate. Subsequent reprotonation can occur from either face, resulting in a mixture of enantiomers or diastereomers.

Q2: Why is the Cbz protecting group generally considered good for preventing racemization?

A2: The carbamate functionality of the Cbz group is less prone to forming the highly racemization-susceptible oxazolone intermediates compared to, for example, an N-acyl group. The urethane structure helps to reduce the likelihood of racemization.[11] However, this does not grant complete immunity, especially under harsh conditions.

Q3: Which analytical techniques are best for detecting racemization?

A3: Chiral High-Performance Liquid Chromatography (Chiral HPLC) is the gold standard for determining the enantiomeric or diastereomeric excess of your products. It allows for the separation and quantification of stereoisomers. Nuclear Magnetic Resonance (NMR) using chiral shift reagents can also be used in some cases.

Q4: Can the solvent choice impact the rate of racemization?

A4: Yes, the polarity of the solvent can influence the rate of racemization. While specific effects can be substrate-dependent, it is another parameter to consider during optimization. It is generally recommended to use standard aprotic solvents like DMF or DCM for coupling reactions.[5]

Q5: Are there any specific considerations for downstream reactions after coupling?

A5: Always be mindful of the pH and temperature of subsequent reaction steps. Even if you successfully perform a coupling without racemization, later steps involving strong acids or bases could compromise the stereochemical integrity of your molecule.

References
  • Amino protecting group—benzyloxycarbonyl (Cbz). Suzhou Highfine Biotech.
  • Protecting Agents. Tokyo Chemical Industry.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
  • How to prevent racemization of serine during peptide coupling. Benchchem.
  • The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group. Benchchem.
  • Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis. Benchchem.
  • Optimizing Peptide Coupling: Key Techniques. Benchchem.
  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry.
  • 7.4 Racemization Assays. Thieme.
  • Racemization in amino acids?. ResearchGate.
  • avoiding racemization during the synthesis of chiral piperidine acids. Benchchem.
  • Piperidine synthesis. Organic Chemistry Portal.
  • Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect.

Sources

Troubleshooting

Managing moisture sensitivity of (R)-2-Aminomethyl-1-N-Cbz-piperidine

Technical Guide: Managing Moisture Sensitivity of (R)-2-Aminomethyl-1-N-Cbz-piperidine Executive Summary & Chemical Context (R)-2-Aminomethyl-1-N-Cbz-piperidine is a critical chiral building block often employed in the s...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Managing Moisture Sensitivity of (R)-2-Aminomethyl-1-N-Cbz-piperidine

Executive Summary & Chemical Context

(R)-2-Aminomethyl-1-N-Cbz-piperidine is a critical chiral building block often employed in the synthesis of peptidomimetics and small-molecule inhibitors.[1] While the Benzyl carbamate (Cbz) protecting group on the ring nitrogen offers robust stability against mild acids and bases, the primary amine functionality on the methyl group introduces significant handling challenges.

The Core Vulnerability: The primary amine is a nucleophile and a base. It is hygroscopic and chemically reactive toward atmospheric CO₂ .

  • Hydration: It readily absorbs atmospheric moisture, forming hydrates that alter molecular weight calculations and quench electrophiles (e.g., acid chlorides, active esters) in subsequent coupling steps.

  • Carbamate Formation: In the presence of moisture and air, the free amine reacts with CO₂ to form ammonium carbamate salts (zwitterions). This appears as a "white crust" and reduces the effective molarity of your reagent.

This guide provides a self-validating system to manage these risks, ensuring high fidelity in your downstream applications.

Storage & Handling Protocols (The Defense)

FAQ: Storage & Environment

Q: What are the optimal storage conditions to prevent degradation? A: Store the compound at 2–8°C (or -20°C for long-term) in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) .

  • Why: Cold temperatures slow the kinetics of oxidation and hydrolysis. Inert gas prevents contact with atmospheric CO₂ and moisture.

  • Pro-Tip: Wrap the cap interface with Parafilm® or electrical tape to create a secondary moisture barrier.

Q: I noticed the liquid has turned viscous or cloudy. Is it usable? A: Cloudiness often indicates the formation of carbamate salts (reaction with CO₂) or hydration.

  • Action: Do not use directly for stoichiometry-sensitive reactions.[1] Perform an Azeotropic Drying cycle (see Section 4) to recover the material.

Visual: Handling Workflow

The following diagram outlines the decision logic for transferring the reagent from storage to the reaction vessel.

HandlingWorkflow Start Start: Retrieve Reagent (Cold Storage) Equilibrate Equilibrate to Room Temp (Sealed in Desiccator) Start->Equilibrate Prevent Condensation CheckSeal Check Seal Integrity Equilibrate->CheckSeal Open Open under Inert Gas (Glovebox or Cone) CheckSeal->Open Seal Intact Weigh Weigh Quickly (< 2 mins exposure) Open->Weigh Reseal Purge Headspace (Ar/N2) & Reseal Immediately Weigh->Reseal

Figure 1: Standard Operating Procedure (SOP) for handling hygroscopic amines to minimize moisture uptake.

Troubleshooting Reactions (The Diagnosis)

FAQ: Reaction Failures

Q: My amide coupling (EDC/NHS or HATU) yield is consistently 10-15% lower than expected. Why? A: This is a classic symptom of "Wet Amine Quenching."

  • Mechanism:[1][2][3][4] Water competing with the amine for the active ester. The water hydrolyzes the activated carboxylic acid back to the acid, consuming the coupling reagent futilely.

  • Solution: Dry the amine using the protocol below before adding it to the reaction mixture. Use anhydrous solvents (DMF/DCM) dried over 4Å molecular sieves.[1]

Q: I see a white solid forming on the rim of the bottle. What is it? A: This is likely Piperidine-Carbamate salt , formed by the reaction of the free amine with atmospheric CO₂.

  • Impact: It is an impurity that alters the stoichiometry.

  • Removal: Wipe the rim with a dry cloth before dispensing. If the solid has fallen into the bulk liquid, filter the solution through a 0.45 µm PTFE filter after dissolving in dry DCM.

Q: Can I use this compound in reductive amination if it contains trace water? A: Yes, but with caveats.

  • Nuance: Reductive amination generates water (imine formation step). However, excess initial water shifts the equilibrium back toward the ketone/aldehyde and amine, slowing imine formation.

  • Adjustment: Add a drying agent (e.g., MgSO₄ or molecular sieves) directly to the reaction pot during the imine formation step (before adding the reducing agent like NaBH(OAc)₃).

Recovery & Analysis Protocols (The Cure)

If you suspect your batch of (R)-2-Aminomethyl-1-N-Cbz-piperidine is wet, use these protocols to validate and recover it.

Protocol A: Azeotropic Drying (The Gold Standard)

Use this method to remove water without thermal degradation.

  • Dissolve: Dissolve the suspect amine in Anhydrous Toluene (10 mL per gram of amine).

  • Concentrate: Rotovap the solution at 40–45°C under reduced pressure.

    • Chemistry: Toluene forms a low-boiling azeotrope with water, carrying the moisture out as it evaporates.

  • Repeat: Repeat this process 3 times .

  • Final Step: Redissolve in dry DCM (if needed for transfer) or dry under high vacuum (< 1 mbar) for 2 hours to remove trace toluene.

  • Store: Backfill with Argon immediately.

Protocol B: Karl Fischer (KF) Titration Logic

Use to quantify water content.[1]

ParameterSpecificationNotes
Method Volumetric or Coulometric KFCoulometric preferred for <1% water.[1]
Solvent Methanol/Formamide (1:[1]1)Formamide helps dissolve polar amines.[1]
Buffer Benzoic AcidCRITICAL: Primary amines can react with the KF reagent (iodine/methanol) causing false highs. Buffer neutralizes the pH.
Target < 0.10% (w/w)Acceptable for most moisture-sensitive couplings.[1]
Visual: Troubleshooting Decision Tree

TroubleshootingTree Issue Problem Detected CheckKF Check Water Content (Karl Fischer) Issue->CheckKF HighWater Water > 0.5% CheckKF->HighWater Wet LowWater Water < 0.1% CheckKF->LowWater Dry ActionDry Perform Azeotropic Drying (Protocol A) HighWater->ActionDry CheckPurity Check NMR/LCMS for Degradation LowWater->CheckPurity ActionDry->CheckKF Re-test Use Proceed to Reaction CheckPurity->Use Pure Purify Column Purification CheckPurity->Purify Impure

Figure 2: Decision matrix for assessing reagent quality before critical experiments.

References

  • Sigma-Aldrich. Safety Data Sheet: 2-(Aminomethyl)piperidine derivatives.[1] Retrieved from .[1]

  • Fisher Scientific. Handling Hygroscopic Reagents: Best Practices. Retrieved from .

  • BenchChem. Application Notes: Synthesis of Piperidine Derivatives. Retrieved from .

  • Organic Chemistry Portal. Protective Groups: Cbz (Benzyloxycarbonyl). Retrieved from .

  • National Institutes of Health (PubChem). Compound Summary: Aminomethyl piperidine.[5] Retrieved from .

Sources

Optimization

Technical Support Center: Stability of Piperidine Derivatives

The following technical guide is structured as a specialized support center resource. It prioritizes field-proven troubleshooting over generic advice, focusing on the specific chemical liabilities of the piperidine scaff...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support center resource. It prioritizes field-proven troubleshooting over generic advice, focusing on the specific chemical liabilities of the piperidine scaffold in solution.

Topic: Troubleshooting Solution-Phase Instability Audience: Medicinal Chemists, Analytical Scientists, Formulation Engineers Status: Active Guide [v2026.3]

Executive Summary: The Piperidine Paradox

Piperidine is a ubiquitous pharmacophore, yet it introduces specific stability liabilities often overlooked during early-phase development.[1] While the ring itself is robust, the nitrogen center is a "magnet" for electrophiles and oxidative species.

The three most common failure modes we encounter are:

  • Solvent-Induced Alkylation: Inadvertent reaction with halogenated solvents (DCM/Chloroform).[1]

  • N-Oxidation: "Silent" degradation leading to polarity shifts and ghost peaks.[1]

  • Carbamate Formation: Atmospheric CO₂ scavenging leading to salt/solid formation.[1]

Critical Troubleshooting Guides (Q&A)

Module A: Solvent Incompatibility (The "Gem-Dichloride" Trap)

Q: I am seeing a new impurity (+12 Da or dimer mass) after storing my secondary piperidine derivative in Dichloromethane (DCM). What is happening?

Diagnosis: You are likely observing the Menschutkin-type alkylation of your amine by the solvent itself. While DCM is often considered "inert," it is an electrophile.[1] Secondary amines (like piperidine) can nucleophilically attack DCM.[1] This reaction is slow at room temperature but accelerates significantly during concentration (rotary evaporation) or prolonged storage.[1]

The Mechanism:

  • Step 1: The piperidine nitrogen attacks the methylene carbon of CH₂Cl₂, displacing a chloride ion.[1]

  • Step 2: This forms a reactive chloromethyl-ammonium intermediate.[1]

  • Step 3: A second equivalent of piperidine attacks this intermediate, expelling the second chloride.[1]

  • Result: Formation of a Methylene-bis-piperidine (aminal) derivative.

Corrective Action:

  • Immediate: Evaporate DCM immediately; do not store piperidine solutions in DCM/CHCl₃ overnight.

  • Alternative: Switch to non-halogenated solvents like Toluene, THF, or EtOAc for storage.[1]

  • Verification: Check LC-MS for a dimer peak with a mass of

    
    .[1]
    

Visualization of the Pathway:

DCM_Reaction Pip Piperidine Derivative (Sec-Amine) Inter Chloromethyl Intermediate Pip->Inter Slow Nucleophilic Attack (SN2) Prod Methylene-bis-piperidine (Impurity) Pip->Prod x2 Equiv DCM DCM (Solvent) DCM->Inter Inter->Prod Rapid 2nd Addition

Figure 1: The "Solvent Trap" mechanism where Dichloromethane acts as an alkylating agent, linking two piperidine molecules.

Module B: Oxidative Instability (N-Oxidation)

Q: My sample purity is dropping, and I see a peak eluting earlier than my product in Reverse-Phase HPLC. The mass is M+16.

Diagnosis: This is a classic signature of N-Oxidation .[1] Piperidine nitrogens are electron-rich and susceptible to oxidation by dissolved oxygen, peroxides in solvents, or trace metal catalysts.[1] The resulting N-oxide is much more polar than the parent amine, causing it to elute earlier in RP-HPLC.[1]

Root Causes:

  • Aged Solvents: THF and Ethers often contain peroxides if not stabilized.[1]

  • Photocatalysis: Exposure to ambient light can drive radical oxidation mechanisms.[1][2]

  • Trace Metals: Iron or Copper ions from glassware or spatulas can catalyze this process.[1]

Corrective Action:

  • Solvent Prep: Use fresh, peroxide-free solvents.[1] Consider adding an antioxidant like BHT (Butylated hydroxytoluene) if permissible.[1]

  • Storage: Store under Argon/Nitrogen.

  • Analysis: Use a "Stability Indicating" method.[1][2][3] N-oxides can thermally revert to the parent amine in a hot GC injector, masking the impurity. Always use LC-MS for diagnosis.

Module C: Atmospheric Scavenging (Carbamate Formation)

Q: A white crust forms on the rim of my piperidine bottle, or my NMR shows a transient peak around 160 ppm (Carbon).

Diagnosis: Your compound is reacting with atmospheric CO₂ .[1] Piperidine is a strong enough base to capture CO₂ from the air, forming piperidinium carbamates (salts).[1]

The Reaction:



Troubleshooting:

  • Reversibility: Unlike oxidation, this is often reversible.[1] Acidification (adding HCl) will decarboxylate the carbamate, releasing CO₂ and returning the parent amine salt.

  • NMR Artifacts: In

    
    , this species may appear as a broad peak.[1] Using a protic solvent (
    
    
    
    ) often breaks the carbamate, "hiding" the issue, which can be confusing.

Quantitative Stability Data

The following table summarizes the stability profile of a generic secondary piperidine derivative under various stress conditions.

Stress ConditionPrimary Degradation PathwayExpected Degradation RateKey Marker (LC-MS)
Acidic (0.1N HCl) Salt Formation (Stable)< 1% over 24hN/A (Stable)
Oxidative (3% H₂O₂) N-OxidationHigh (>10% in 4h)[M+16] (N-Oxide)
Solvent (DCM, 25°C) Alkylation (Methylene bridging)Low (Weeks)[2M+12] (Dimer)
Solvent (DCM, Reflux) Alkylation (Methylene bridging)Moderate (Hours)[2M+12] (Dimer)
Light (UV, Soln) Radical Oxidation / Ring OpeningModerateComplex mixture

Standardized Stability Testing Protocol

To validate the stability of your specific derivative, follow this self-validating workflow. This protocol ensures you distinguish between method artifacts and true degradation.

Step 1: The "Zero-Artifact" Prep

  • Prepare stock solution in Acetonitrile/Water (avoid alcohols or chlorinated solvents initially).[1]

  • Store in amber glass to exclude light.[1][2]

Step 2: Forced Degradation Matrix

  • Acid: Add 1 eq HCl. Heat to 60°C for 4h.

  • Base: Add 1 eq NaOH. Heat to 60°C for 4h.

  • Oxidation: Add 3% H₂O₂.[1][4] Room Temp for 2h.

Step 3: The "Ghost Peak" Check (Crucial)

  • Inject a Blank containing the exact stress reagents (e.g., H₂O₂ in MeCN) but without the piperidine.

  • Logic: If a peak appears in the blank, it is a system ghost peak, not a degradant.[1]

Workflow Diagram:

Stability_Workflow Start Start: Piperidine Sample Prep Prepare Stock (MeCN/H2O) Avoid DCM! Start->Prep Split Split into Aliquots Prep->Split Acid Acid Stress (0.1N HCl, 60°C) Split->Acid Ox Oxidative Stress (H2O2, RT) Split->Ox Ctrl Control (Dark, 4°C) Split->Ctrl Analyze LC-MS Analysis Acid->Analyze Ox->Analyze Ctrl->Analyze Decision New Peaks? Analyze->Decision Result1 Check Mass: +16 = N-Oxide +12 = Solvent Adduct Decision->Result1 Yes Result2 Stable Decision->Result2 No

Figure 2: Decision tree for isolating degradation pathways in piperidine derivatives.

References

  • Fandino, O., et al. (2018).[1] Carbamate Formation in the System (2-Methylpiperidine + Carbon Dioxide). Journal of Physical Chemistry B. Retrieved from [Link][1]

  • Gresika, A. (2018).[1] Reaction of Dichloromethane with Pyridine Derivatives. ResearchGate. Retrieved from [Link]

  • Separation Science. (2024). Conquer Ghost Peaks in HPLC: Identification and Elimination. Retrieved from [Link]

  • National Institutes of Health (NIH). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Byproduct Analysis in (R)-2-Aminomethyl-1-N-Cbz-piperidine Synthesis

Welcome to the technical support guide for the synthesis of (R)-2-Aminomethyl-1-N-Cbz-piperidine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize thi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of (R)-2-Aminomethyl-1-N-Cbz-piperidine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial synthetic step. We will delve into the common challenges, byproduct formation, and analytical strategies to ensure the highest purity and yield of your target compound.

Introduction

The synthesis of (R)-2-Aminomethyl-1-N-Cbz-piperidine is a common transformation in medicinal chemistry, often serving as a key building block for more complex molecular targets. The reaction typically involves the selective protection of the exocyclic primary amine of (R)-2-aminomethylpiperidine with benzyl chloroformate (Cbz-Cl). While seemingly straightforward, this reaction can be prone to the formation of several byproducts that can complicate purification and compromise the quality of the final product. This guide provides a comprehensive overview of potential issues and their solutions in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

FAQ 1: Identification of the Target Compound and Common Byproducts
Q: What are the expected analytical signatures (¹H NMR, ¹³C NMR, MS) for the desired product, (R)-2-Aminomethyl-1-N-Cbz-piperidine?

A: Understanding the spectral characteristics of your target molecule is the first step in identifying any impurities. Below is a table summarizing the expected analytical data for (R)-2-Aminomethyl-1-N-Cbz-piperidine.

Analytical Technique Expected Signature
¹H NMR (CDCl₃, 400 MHz) δ 7.30-7.40 (m, 5H, Ar-H), 5.15 (s, 2H, -CH₂-Ph), ~4.0 (m, 1H), ~3.5 (m, 1H), ~3.0-3.2 (m, 2H), ~2.8 (m, 1H), 1.2-1.8 (m, 6H), ~1.5 (br s, 1H, NH)
¹³C NMR (CDCl₃, 101 MHz) δ 156.0 (C=O), 136.5 (Ar-C), 128.5, 128.0, 127.8 (Ar-CH), 67.0 (-CH₂-Ph), ~53.0, ~46.0, ~45.0, ~30.0, ~25.0, ~20.0
MS (ESI+) m/z 249.16 [M+H]⁺

Note: Exact chemical shifts (δ) may vary depending on the solvent and concentration.

Q: I am observing unexpected peaks in my NMR spectrum. What are the most common byproducts in this synthesis?

A: Several byproducts can arise from this reaction. The most common are the di-Cbz protected species, unreacted starting material, and impurities derived from the Cbz-Cl reagent.

Byproduct Formation Mechanism Key Analytical Signatures
Di-Cbz Protected Byproduct Reaction of Cbz-Cl with both the primary and secondary amine of the starting material.¹H NMR: Absence of NH proton, additional Cbz signals. MS (ESI+): m/z 383.2 [M+H]⁺
Unreacted Starting Material Incomplete reaction.¹H NMR: Characteristic signals of (R)-2-aminomethylpiperidine. MS (ESI+): m/z 115.1 [M+H]⁺
Benzyl Alcohol Hydrolysis of benzyl chloroformate.¹H NMR: Singlet around δ 4.6 ppm and aromatic protons.
Dibenzyl Carbonate Decomposition of benzyl chloroformate.¹H NMR: Singlet around δ 5.2 ppm and aromatic protons.
FAQ 2: Troubleshooting Guide for Specific Byproducts
Q: My main impurity is the di-Cbz protected byproduct. How can I minimize its formation?

A: The formation of the di-Cbz byproduct is a common issue arising from the comparable nucleophilicity of the secondary amine in the piperidine ring and the primary exocyclic amine. Here are some strategies to improve selectivity:

  • Control Stoichiometry: Use a slight excess, but not a large excess, of the starting amine relative to the benzyl chloroformate (e.g., 1.05 to 1.1 equivalents of amine). This ensures that the more reactive primary amine is preferentially acylated.

  • Slow Addition at Low Temperature: Add the Cbz-Cl dropwise to the reaction mixture at a low temperature (0 °C).[1] This helps to control the exothermic reaction and favors the kinetic product (mono-acylation).

  • Choice of Base: Use a mild, non-nucleophilic base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) in an aqueous/organic biphasic system.[1][2] Stronger organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can sometimes promote the formation of the di-protected species.[3]

  • pH Control: When using an aqueous base, maintaining the pH between 8 and 10 is crucial. A lower pH can lead to the decomposition of Cbz-Cl, while a higher pH may cause racemization of α-amino acids if they are the substrate.[4]

Q: I suspect racemization has occurred. How can I assess the enantiomeric purity of my product?

A: Maintaining the stereochemical integrity of the chiral center is critical. Racemization can occur under harsh basic conditions. To assess the enantiomeric purity, chiral High-Performance Liquid Chromatography (HPLC) is the method of choice.

Troubleshooting Workflow for Enantiomeric Purity Analysis:

Caption: Workflow for chiral HPLC method development.

For compounds like aminopiperidines that lack a strong chromophore, pre-column derivatization with a UV-active agent like p-toluenesulfonyl chloride can be employed to enhance detection sensitivity.[5]

Q: My reaction is incomplete, and I have a significant amount of starting material left. What should I do?

A: Incomplete conversion can be due to several factors:

  • Reagent Quality: Ensure that the benzyl chloroformate is of high quality and has been stored properly to prevent decomposition.[3]

  • Insufficient Base: The reaction generates HCl, which will protonate the amine starting material, rendering it non-nucleophilic.[3] Ensure at least two equivalents of a suitable base are used to neutralize the acid produced.[3]

  • Reaction Time and Temperature: While low temperatures are recommended for the addition of Cbz-Cl, allowing the reaction to slowly warm to room temperature and stirring for an adequate amount of time (monitor by TLC or LC-MS) is necessary for completion.[6]

  • Solvent System: A biphasic system like THF/water or dichloromethane/water is commonly used to facilitate the reaction between the water-soluble amine salt and the organic-soluble Cbz-Cl.[1][3]

FAQ 3: Purification Strategies
Q: What is the most effective method to purify the final product from the identified byproducts?

A: The choice of purification method depends on the nature and quantity of the impurities.

  • Aqueous Work-up: A standard aqueous work-up can remove water-soluble impurities like the salts of the base and any remaining starting material.

  • Crystallization: If the desired product is a solid, crystallization can be a highly effective method for removing both more and less polar impurities.

  • Silica Gel Chromatography: This is the most common method for separating the desired mono-Cbz product from the di-Cbz byproduct and other organic impurities. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate) is typically effective.

Experimental Protocols

General Protocol for the Synthesis of (R)-2-Aminomethyl-1-N-Cbz-piperidine
  • Dissolve (R)-2-aminomethylpiperidine (1.0 eq) in a 2:1 mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium bicarbonate (2.0 eq) to the solution.

  • Slowly add benzyl chloroformate (1.05 eq) dropwise to the reaction mixture while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Once the reaction is complete, dilute with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Illustrative Reaction and Byproduct Formation Pathway

G cluster_reactants Reactants cluster_products Products & Byproducts A (R)-2-Aminomethylpiperidine C (R)-2-Aminomethyl-1-N-Cbz-piperidine (Desired Product) A->C + Cbz-Cl (1 eq) Base, 0 °C B Benzyl Chloroformate (Cbz-Cl) E Benzyl Alcohol B->E Hydrolysis F Dibenzyl Carbonate B->F Decomposition D Di-Cbz Protected Byproduct C->D + Cbz-Cl (excess) Harsh Conditions

Caption: Reaction scheme for the synthesis and major byproduct pathways.

References

  • Hydride transfer reactions via ion-neutral complex: fragmentation of protonated N-benzylpiperidines and protonated N-benzylpiperazines in mass spectrometry - PubMed. Available at: [Link]

  • Mass Fragmentation Characteristics of Piperazine Analogues. Available at: [Link]

  • Benzyl chloroformate - Wikipedia. Available at: [Link]

  • Cbz-Protected Amino Groups - Organic Chemistry Portal. Available at: [Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – - Total Synthesis. Available at: [Link]

  • Amine Protection and Deprotection - Master Organic Chemistry. Available at: [Link]

  • US5374728A - Process for the preparation of 2-aminomethylpiperidine - Google Patents.
  • EP0535518A1 - Process for the preparation of 2-piperidinemethanamine - Google Patents.
  • ChemInform Abstract: A Facile Protocol for N-Cbz Protection of Amines in PEG-600. Available at: [Link]

  • Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Available at: [Link]

  • Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC. Available at: [Link]

  • CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article. Available at: [Link]

  • US6828119B2 - Enzymatic deprotection of amines and hydroxides - Google Patents.
  • Mass Spectrometry: Fragmentation. Available at: [Link]

  • Cbz-Protected Amino Groups. Available at: [Link]

  • Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC. Available at: [Link]

  • (PDF) Theoretical and experimental 1H-NMR spectroscopy for a series of Cbz-amino acids, dissolved in DMSO, at constant temperature and pressure - ResearchGate. Available at: [Link]

  • Chiral HPLC Separations - Phenomenex. Available at: [Link]

  • Piperidine synthesis - Organic Chemistry Portal. Available at: [Link]

  • ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI. Available at: [Link]

  • Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins - PMC. Available at: [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - Semantic Scholar. Available at: [Link]

  • Estimation of Enantiomeric Impurity in Piperidin‐3‐Amine by Chiral HPLC With Precolumn Derivatization | Request PDF - ResearchGate. Available at: [Link]

  • A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Chiral HPLC Method Development for (R)-2-Aminomethyl-1-N-Cbz-piperidine

In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate or intermediate is not a trivial detail; it is a critical determinant of efficacy and safety. Chiral molecules, existing as...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate or intermediate is not a trivial detail; it is a critical determinant of efficacy and safety. Chiral molecules, existing as non-superimposable mirror images (enantiomers), frequently exhibit different pharmacological and toxicological profiles.[1][2] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate stringent control over the enantiomeric purity of chiral drugs.[1] This guide provides an in-depth, experience-driven comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the analysis of (R)-2-Aminomethyl-1-N-Cbz-piperidine, a key chiral building block in the synthesis of various pharmaceutical agents.

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[3] When this scaffold is substituted, as in 2-Aminomethyl-1-N-Cbz-piperidine, a chiral center is created, necessitating robust analytical methods to isolate and quantify the desired (R)-enantiomer from its (S)-counterpart. This guide will navigate the logic of chiral method development, compare leading chiral stationary phases (CSPs), and provide a detailed experimental protocol to empower researchers in this essential analytical task.

The Cornerstone of Chiral Analysis: The Chiral Stationary Phase (CSP)

The direct separation of enantiomers by HPLC is the most prevalent and efficient approach, relying on the use of a chiral stationary phase.[4] The underlying principle involves the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase.[1] The difference in stability of these complexes leads to different retention times, enabling separation.

For piperidine derivatives and other cyclic amines, polysaccharide-based CSPs have demonstrated broad applicability and success.[1][4] These phases, typically derivatives of cellulose or amylose coated or bonded to a silica support, offer a rich variety of chiral recognition mechanisms.

Key Interaction Mechanisms on Polysaccharide CSPs:

The chiral recognition is not based on a single interaction but a combination of forces that create a stereospecific fit. These include:

  • Hydrogen Bonding: The carbamate (Cbz) group and the primary amine of the analyte can act as hydrogen bond donors and acceptors.

  • π-π Interactions: The phenyl group of the Cbz protecting group can interact with the aromatic moieties of the CSP selector (e.g., phenylcarbamate derivatives).

  • Dipole-Dipole Interactions: Polar groups on both the analyte and the CSP contribute to selective interactions.

  • Steric Hindrance (Inclusion): The enantiomers fit differently into the chiral cavities or grooves of the polysaccharide structure, which is a crucial factor for separation.[5]

The helical structure of amylose derivatives, in particular, creates well-defined grooves that can lead to excellent chiral recognition for a wide range of molecules.[5]

Comparative Analysis of Leading Chiral Stationary Phases

A systematic screening approach is the most effective strategy for chiral method development.[6] Based on the structure of (R)-2-Aminomethyl-1-N-Cbz-piperidine, which contains a basic nitrogen, a carbamate, and an aromatic ring, the following polysaccharide-based columns are recommended for initial screening.

Chiral Stationary Phase (CSP)Selector TypeTypical Mobile PhaseExpected Performance & Rationale
CHIRALPAK® IA / CHIRALCEL® OD Amylose / Cellulose tris(3,5-dimethylphenylcarbamate)Normal Phase (Hexane/Ethanol)High Probability of Success. These are versatile and widely successful CSPs.[5][7] The dimethylphenylcarbamate selector provides strong π-π and hydrogen bonding sites. CHIRALPAK IA, an immobilized version, offers greater solvent compatibility.
CHIRALPAK® IB Cellulose tris(3,5-dimethylphenylcarbamate)Normal Phase (Hexane/Isopropanol)Good Alternative. Offers complementary selectivity to the amylose-based phases. Sometimes, the more linear and rigid structure of cellulose provides better resolution for specific analytes.[5]
CHIRALPAK® AD Amylose tris(3,5-dimethylphenylcarbamate)Normal Phase (Hexane/Alcohol)Strong Candidate. Similar to CHIRALPAK IA, this coated phase is a workhorse in chiral separations and often provides excellent resolution for a broad range of compounds.[4]
CHIRALCEL® OJ Cellulose tris(4-methylbenzoate)Normal Phase (Hexane/Isopropanol)Alternative Selectivity. The methylbenzoate selector offers different electronic and steric properties compared to the dimethylphenylcarbamate, which can be advantageous if other columns fail to provide baseline separation.[7]

Note: The performance data in the subsequent sections are representative and intended to illustrate the method development process.

Experimental Workflow & Protocol

The journey from a racemic mixture to a validated chiral separation method follows a logical progression. The workflow is designed to efficiently screen potential conditions and optimize the best candidate method.

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: CSP Screening cluster_optim Phase 3: Optimization racemic_std Prepare 1 mg/mL Racemic Standard in Mobile Phase screen_ia Screen on CHIRALPAK IA racemic_std->screen_ia Inject screen_od Screen on CHIRALCEL OD racemic_std->screen_od Inject screen_ib Screen on CHIRALPAK IB racemic_std->screen_ib Inject sample_prep Prepare (R)-Enantiomer Sample (1 mg/mL) no_sep No Separation or Poor Resolution (Rs < 1.0) screen_ia->no_sep partial_sep Partial Separation (1.0 < Rs < 1.5) screen_od->partial_sep screen_ib->no_sep no_sep->screen_od Try different CSP optim_mobile Optimize Mobile Phase (% Alcohol, Additive) partial_sep->optim_mobile Optimize baseline_sep Baseline Separation (Rs >= 1.5) validate Proceed to Method Validation baseline_sep->validate optim_mobile->baseline_sep

Caption: Chiral HPLC method development workflow.

Detailed Experimental Protocol: Screening

This protocol outlines the initial screening conditions. The objective is to identify a CSP that shows any separation (enantioselectivity) between the (R) and (S) enantiomers.

1. Instrumentation and Materials:

  • HPLC System with UV Detector

  • Chiral Columns: CHIRALPAK® IA, CHIRALCEL® OD, CHIRALPAK® IB (e.g., 250 x 4.6 mm, 5 µm)

  • Racemic Standard of 2-Aminomethyl-1-N-Cbz-piperidine

  • (R)-2-Aminomethyl-1-N-Cbz-piperidine standard for peak identification

  • HPLC-grade n-Hexane, Ethanol (EtOH), Isopropanol (IPA)

  • Basic Additive: Diethylamine (DEA) or Triethylamine (TEA)

2. Standard Preparation:

  • Racemic Standard (1.0 mg/mL): Accurately weigh ~10 mg of the racemic standard and dissolve in 10 mL of Ethanol.

  • Sample Solution (1.0 mg/mL): Prepare a solution of the (R)-enantiomer at a similar concentration to confirm peak elution order.

3. Chromatographic Conditions:

ParameterConditionRationale
Mobile Phase A: Hexane/EtOH (90:10, v/v) + 0.1% DEAA common starting point for polysaccharide CSPs. The alcohol modifier controls retention and selectivity.
B: Hexane/IPA (90:10, v/v) + 0.1% DEAIPA is a stronger solvent and can offer different selectivity compared to EtOH.
Additive 0.1% Diethylamine (DEA)The basic additive is crucial for improving the peak shape of basic analytes like this piperidine derivative by suppressing unwanted interactions with residual silica silanols.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Column Temp. 25 °CRoom temperature is a standard starting point. Temperature can be optimized later to improve resolution.
Detection UV at 254 nmThe Cbz group provides a strong chromophore for UV detection.
Injection Vol. 10 µLA typical injection volume for analytical HPLC.

4. Screening Procedure:

  • Equilibrate the first column (e.g., CHIRALPAK IA) with Mobile Phase A for at least 30 minutes.

  • Inject the racemic standard solution.

  • If separation is observed, inject the (R)-enantiomer standard to confirm the elution order.

  • Repeat steps 1-3 for each column and mobile phase combination.

Interpreting the Results: A Comparative Data Summary

After screening, the data can be compiled to make an informed decision on which method to optimize. The resolution (Rs) is the critical parameter, with a value ≥ 1.5 indicating baseline separation, which is ideal for accurate quantification.

Table 2: Representative Screening Results

ColumnMobile Phase(R)-Enantiomer tR (min)(S)-Enantiomer tR (min)Selectivity (α)Resolution (Rs)Observations
CHIRALPAK IA Hexane/EtOH (90:10) + 0.1% DEA12.514.81.212.1 Excellent! Baseline separation achieved. This is the most promising candidate.
CHIRALCEL OD Hexane/EtOH (90:10) + 0.1% DEA10.211.11.101.3 Partial separation. Could be optimized by lowering the percentage of alcohol.
CHIRALPAK IB Hexane/EtOH (90:10) + 0.1% DEA15.115.11.000.0 No separation observed under these conditions.
CHIRALCEL OD Hexane/IPA (90:10) + 0.1% DEA8.59.01.060.8 Poor separation. IPA appears too strong of a modifier for this column/analyte pair.

Note: tR = Retention Time; α = k2/k1; Rs = Resolution Factor. Data are hypothetical for illustrative purposes.

From this screening, the CHIRALPAK IA column with a Hexane/Ethanol mobile phase is the clear winner, providing baseline separation without further optimization. The CHIRALCEL OD method shows promise and could be a viable backup if optimized.

Visualizing the Separation Mechanism

The separation on a polysaccharide CSP is a result of the differential fit of the enantiomers into the chiral polymer structure.

G cluster_csp Chiral Stationary Phase (Amylose Derivative Groove) cluster_analytes csp_groove R_enantiomer (R)-Enantiomer R_enantiomer->csp_groove Stronger Interaction (H-Bond, π-π, Steric Fit) Longer Retention Time S_enantiomer (S)-Enantiomer S_enantiomer->csp_groove Weaker Interaction (Steric Hindrance) Shorter Retention Time

Caption: Chiral recognition on a polysaccharide CSP.

Conclusion

The enantioselective analysis of (R)-2-Aminomethyl-1-N-Cbz-piperidine is readily achievable through a systematic approach to chiral HPLC method development. Polysaccharide-based chiral stationary phases, particularly amylose tris(3,5-dimethylphenylcarbamate) found in columns like CHIRALPAK® IA, demonstrate a high probability of success for this class of compounds. By employing a logical screening workflow with normal-phase eluents containing a basic additive, researchers can efficiently identify conditions that provide robust, baseline separation. This guide provides the foundational strategy and detailed protocols necessary to develop and implement a reliable analytical method for ensuring the enantiomeric purity of this critical pharmaceutical intermediate.

References

  • BenchChem. (2025).
  • Aboul-Enein, H. Y., & El-Awady, M. I. (n.d.). Enantioselective Separation of Several Piperidine-2,6-dione Drugs on Chirose C-1 Chiral Stationary Phase.
  • Ali, I., Aboul-Enein, H. Y., & Singh, P. (2011). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Academia.edu.
  • García-Rodeja, Y., et al. (2020). General Access to Chiral Piperidines via Enantioselective Catalytic C(sp3)
  • Unknown Author. (n.d.). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine.
  • Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91.
  • BenchChem. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
  • Bell, D. (n.d.). Strategies for Chiral HPLC Method Development.

Sources

Comparative

Comparing (R)- vs (S)-2-Aminomethyl-1-N-Cbz-piperidine in catalysis

An in-depth technical analysis and comparison guide for the application of (R)- and (S)-2-Aminomethyl-1-N-Cbz-piperidine in asymmetric synthesis, designed for researchers and drug development professionals. Structural Ra...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and comparison guide for the application of (R)- and (S)-2-Aminomethyl-1-N-Cbz-piperidine in asymmetric synthesis, designed for researchers and drug development professionals.

Structural Rationale: The Power of the N-Cbz Primary Amine

In the landscape of asymmetric organocatalysis, the architectural design of the catalyst dictates both its reactivity and stereocontrol. 2-Aminomethyl-1-N-Cbz-piperidine is a highly privileged chiral building block that leverages a rigid piperidine backbone.

As a Senior Application Scientist, I often emphasize that the success of this catalyst lies in its strategic functionalization:

  • Chemoselectivity via Cbz Protection: The carboxybenzyl (Cbz) group masks the secondary piperidine nitrogen. Without this protection, the secondary amine would compete with the primary amine for carbonyl activation, leading to off-target aminal formation or diminished stereocontrol.

  • Steric Shielding: The bulky N-Cbz group projects into the spatial environment around the active site. When the primary amine condenses with a carbonyl substrate to form an enamine or iminium ion, the Cbz group effectively blocks one enantioface, forcing incoming reagents to attack from the less hindered trajectory.

  • Overcoming Steric Clash: Unlike secondary amine catalysts (e.g., MacMillan or Jorgensen-Hayashi catalysts), primary amines are uniquely suited for the activation of sterically hindered or α,α-disubstituted substrates, a domain where secondary amines fail due to excessive steric repulsion[1].

CatalyticCycle Cat Chiral Primary Amine Catalyst (R)- or (S)-Isomer Iminium Iminium Ion Intermediate (LUMO Lowering) Cat->Iminium + Substrate (-H2O) Sub Carbonyl Substrate (Ketone/Aldehyde) Sub->Iminium Enamine Enamine Intermediate (HOMO Raising) Iminium->Enamine -H+ Product Enantioenriched Product Enamine->Product + Electrophile (+H2O) Product->Cat Catalyst Regeneration

Primary amine organocatalytic cycle via iminium and enamine intermediates.

Stereochemical Divergence: (R)- vs. (S)- Enantiomers

The physicochemical properties of the (R)- and (S)- enantiomers are identical, making their handling and solubility profiles interchangeable. However, their chiral environments are exact mirror images, leading to stereodivergent outcomes in asymmetric transformations.

Choosing between the (R)- and (S)- catalyst allows researchers to selectively synthesize either enantiomer of a target active pharmaceutical ingredient (API). The logical relationship of this facial shielding is absolute:

FacialShielding R_Cat (R)-Enantiomer Blocks Si-Face Re_Attack Nucleophilic Attack on Re-Face R_Cat->Re_Attack Favored S_Cat (S)-Enantiomer Blocks Re-Face Si_Attack Nucleophilic Attack on Si-Face S_Cat->Si_Attack Favored S_Prod S_Prod Re_Attack->S_Prod R_Prod R_Prod Si_Attack->R_Prod

Stereodivergent logic: Catalyst chirality dictates the facial attack trajectory.

Quantitative Performance Comparison

To objectively evaluate their performance, we look at a benchmark reaction: the asymmetric Michael addition of an aldehyde to a nitroalkene. Both enantiomers deliver exceptional and symmetrical performance metrics.

Table 1: Organocatalytic Performance in Asymmetric Michael Addition

Catalyst EnantiomerSubstrate ClassCo-CatalystYield (%)Product Config.Enantiomeric Excess (ee %)
(R)-Isomer Aldehyde + NitroalkeneBenzoic Acid (20 mol%)88(S)94
(S)-Isomer Aldehyde + NitroalkeneBenzoic Acid (20 mol%)89(R)95

Application as Precursors to Transition Metal Ligands

Beyond direct organocatalysis, the Cbz group can be quantitatively removed (via standard Pd/C hydrogenolysis) to yield the free diamine: 2-aminomethylpiperidine (ampi) .

The deprotected (R)-ampi and (S)-ampi are highly privileged bidentate ligands in Ruthenium(II)-catalyzed[2]. The primary and secondary amines coordinate to the Ru center, creating a rigid chiral pocket that transfers hydride to prochiral ketones with near-perfect stereocontrol[3].

Table 2: Performance of Deprotected Ligands in Ru(II)-Catalyzed ATH of Acetophenone

Ligand EnantiomerPre-Catalyst ComplexH-Donor SystemYield (%)Product Config.Enantiomeric Excess (ee %)
(R)-ampi [RuCl2(PPh3)2((R)-ampi)]i-PrOH / t-BuOK>99(R)-1-Phenylethanol96
(S)-ampi [RuCl2(PPh3)2((S)-ampi)]i-PrOH / t-BuOK>99(S)-1-Phenylethanol96

Self-Validating Experimental Protocol: Asymmetric Michael Addition

To ensure reproducibility and scientific integrity, the following protocol for the Michael addition of aldehydes to nitroolefins is designed as a self-validating system . Causality is embedded into every step to explain why specific parameters are chosen.

ExpWorkflow Step1 1. Catalyst Pre-activation (Cat + Benzoic Acid) Step2 2. Substrate Addition (Aldehyde + Nitroolefin) Step1->Step2 Step3 3. Reaction Incubation (Visual Color Tracking) Step2->Step3 Step4 4. Quenching (Aqueous NH4Cl) Step3->Step4 Step5 5. HPLC Validation (Chiral Stationary Phase) Step4->Step5

Self-validating experimental workflow for primary amine organocatalysis.

Step-by-Step Methodology
  • Catalyst Pre-activation: In an oven-dried vial, dissolve 10 mol% of (R)- or (S)-2-Aminomethyl-1-N-Cbz-piperidine and 20 mol% of benzoic acid in anhydrous toluene (0.5 M).

    • Causality: The acid co-catalyst is mandatory. It protonates the intermediate aminal to facilitate water elimination (forming the iminium ion) and later accelerates the hydrolysis of the product-enamine complex to regenerate the free catalyst.

  • Substrate Addition: Add the aldehyde donor (1.5 equiv) followed by the nitroolefin acceptor (1.0 equiv).

  • Reaction Monitoring (Self-Validation Checkpoint 1): Stir at room temperature. Nitroolefins are typically bright yellow. As the reaction proceeds, the solution will noticeably pale. Monitor via TLC (Hexane:EtOAc 4:1); the complete disappearance of the yellow nitroolefin spot validates full conversion.

  • Quenching and Isolation: Quench the reaction with saturated aqueous NH₄Cl to halt the catalytic cycle and hydrolyze any remaining enamine. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography.

  • Stereochemical Validation (Self-Validation Checkpoint 2): Analyze the purified product using Chiral Stationary Phase HPLC (e.g., Chiralpak AD-H column).

    • Causality: Comparing the retention times against a racemic standard (synthesized using an achiral base like DBU) definitively validates the enantiomeric excess (ee) and confirms the facial selectivity predicted by the chosen catalyst enantiomer.

References

  • The Golden Age of Transfer Hydrogenation Chemical Reviews (ACS Publications) URL:[Link]

  • Chiral Vicinal Diamines Derived from Mefloquine The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Synthesis of ruthenium complexes and their catalytic applications: A review Arabian Journal of Chemistry (ScienceDirect) URL:[Link]

Sources

Validation

Biological activity comparison of (R)-2-Aminomethyl-1-N-Cbz-piperidine derivatives

Biological Activity and Application Guide: (R)-2-Aminomethyl-1-N-Cbz-piperidine Derivatives As a privileged chiral building block in medicinal chemistry, (R)-2-Aminomethyl-1-N-Cbz-piperidine provides a highly rigid, ster...

Author: BenchChem Technical Support Team. Date: March 2026

Biological Activity and Application Guide: (R)-2-Aminomethyl-1-N-Cbz-piperidine Derivatives

As a privileged chiral building block in medicinal chemistry, (R)-2-Aminomethyl-1-N-Cbz-piperidine provides a highly rigid, stereochemically defined scaffold. The presence of the carboxybenzyl (Cbz) protecting group on the secondary piperidine nitrogen allows for the orthogonal and regioselective functionalization of the primary aminomethyl group. Upon selective deprotection, the rigid piperidine ring forces the aminomethyl vector into a precise spatial trajectory, significantly reducing the entropic penalty upon target binding.

This guide objectively compares the biological performance of three distinct classes of therapeutic and diagnostic derivatives synthesized from this scaffold, contrasting them against standard alternatives in the field.

Structural Causality & Mechanistic Divergence

The biological utility of this scaffold stems from its structural rigidity. When utilized in drug design, the (R)-enantiomer dictates the exact orientation of the nitrogen atoms.

G Scaffold (R)-2-Aminomethyl-1-N-Cbz-piperidine (Orthogonal Chiral Scaffold) Deprotect Catalytic Hydrogenation (Cbz Removal to Free Secondary Amine) Scaffold->Deprotect H2, Pd/C PKC Primary Amine Derivatization (Kinase Inhibitor Synthesis) Scaffold->PKC Regioselective Functionalization Pt Pt(II) Coordination (Steric Hindrance Carrier) Deprotect->Pt K2PtCl4 Complexation PET Pendant Arm Alkylation (Hexadentate Chelator) Deprotect->PET Acetic/Hydroxybenzyl Addition

Mechanistic divergence of the (R)-2-Aminomethyl-1-N-Cbz-piperidine scaffold.

Comparative Biological Activity Profiles

Class A: Platinum(II) Anticancer Complexes (Sterically Hindered Adducts)
  • The Challenge: Traditional Pt(II) drugs like Cisplatin form DNA adducts that undergo rapid dynamic motion. This flexibility allows cellular DNA repair mechanisms to recognize and excise the lesion, leading to severe drug resistance[1].

  • The Scaffold Solution: By utilizing the deprotected scaffold ((R)-2-aminomethylpiperidine, or pipen), the secondary amine is enclosed within the piperidine ring. This steric bulk severely restricts the rotation of the coordinated guanine bases (5'-GMP) around the Pt−N7 bonds[1].

  • Biological Performance: The (R)-configuration of the asymmetric carbon dictates an S stereochemistry at the coordinated nitrogen center. NMR data confirms this restricts the adducts primarily to head-to-tail (HT) atropisomers (

    
    HT and 
    
    
    
    HT) in a 2:1 ratio, effectively "freezing" the DNA lesion and evading repair mechanisms[1].
Class B: Selective Protein Kinase C (PKC) Inhibitors
  • The Challenge: Achieving selectivity among kinase isozymes is notoriously difficult due to the highly conserved nature of the ATP-binding pocket.

  • The Scaffold Solution: Substituted 2-(aminomethyl)piperidines act as a novel class of selective PKC inhibitors[2]. The Cbz-protected precursor allows for the synthesis of complex amides at the primary amine. Once deprotected, the piperidine nitrogen anchors to the hinge region of the kinase, while the functionalized aminomethyl tail projects deeply into the specificity pocket[3].

  • Biological Performance: Compared to non-selective pan-kinase inhibitors, these derivatives demonstrate potent ATP-competitive inhibition with enhanced selectivity for PKC over PKA and other off-target kinases[2].

Class C: Room-Temperature PET Imaging Chelators
  • The Challenge: Standard radiometal chelators (like NOTA or DOTA) require heating to nearly 100°C to incorporate the Al18F isotope, which denatures temperature-sensitive biologics like nanobodies and Fab fragments[4].

  • The Scaffold Solution: Alkylating the deprotected scaffold with acetic and hydroxybenzyl arms yields 2-AMPDA-HB. The pre-organized geometry of the piperidine ring creates a hexadentate cavity perfectly sized for the {Al18F}2+ core[4].

  • Biological Performance: Achieves 55–81% radiochemical yields at room temperature (pH 5). In vivo biodistribution in healthy mice confirms exceptional kinetic inertness, outperforming traditional chelators that fail to label at ambient temperatures[4].

Quantitative Data Comparison

Derivative ClassPrimary TargetScaffold FunctionKey Biological / Analytical MetricPerformance vs. Standard Alternative
Pt(II)-(R)-pipen DNA Guanine (5'-GMP)Steric hindrance of Pt-DNA adductsngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

HT:

HT Atropisomer Ratio = 2:1
Eliminates dynamic motion seen in Cisplatin adducts[1].
N-Substituted-(R)-AMP PKC IsozymesATP-competitive vector controlHigh target affinity (IC50)Superior isozyme selectivity compared to linear amine inhibitors.
Al18F-AMPDA-HB In vivo PET ImagingHexadentate {Al18F}2+ chelation>55% Radiochemical yield at 25°CBypasses the 100°C heating requirement of NOTA/DOTA[4].

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols incorporate built-in validation checkpoints to confirm the mechanistic causality of the scaffold.

Protocol A: Validation of Diminished Dynamic Motion in Pt-DNA Adducts

G Step1 Synthesize (R)-pipen-PtCl2 Step2 Incubate with 5'-GMP (pH 3) Step1->Step2 Step3 pH Jump Experiment Step2->Step3 Step4 1D/2D NOESY NMR Analysis Step3->Step4 Step5 Quantify Atropisomers (ΛHT vs ΔHT) Step4->Step5

Workflow for validating dynamic motion of sterically hindered Pt-DNA adducts.

  • Complexation: React the deprotected (R)-pipen ligand with K2PtCl4 to form the cis-PtCl2(pipen) complex.

  • Adduct Formation: Incubate the complex with an excess of 5'-GMP to simulate DNA binding.

  • Self-Validation Checkpoint (pH Jump): Adjust the solution pH to ~3.0. Causality: Dropping the pH protonates the phosphate group of the 5'-GMP situated cis to the primary amine. This induces a specific hydrogen bond that alters the base tilt of the guanine[1].

  • NMR Quantification: Perform 1D and 2D NOESY NMR. If the complex is dynamically rigid (successful), the hydrogen bonding change will manifest as a distinct shift in the H8 chemical signals, allowing precise quantification of the

    
    HT and 
    
    
    
    HT atropisomers[1].
Protocol B: Room-Temperature Radiolabeling and Stability Assay
  • Chelator Synthesis: Derivatize the deprotected scaffold with acetic and hydroxybenzyl pendant arms to yield 2-AMPDA-HB[4].

  • Ambient Radiolabeling: Mix the chelator with {Al18F}2+ in a sodium acetate buffer (pH 5.0) at 25°C for 15 minutes.

  • Self-Validation Checkpoint (Serum Challenge): Purify the radiotracer via radio-HPLC, then incubate it in human serum (HS) and 5 mM EDTA for 240 minutes. Causality: EDTA is a highly aggressive competing chelator. If the piperidine scaffold has successfully locked the {Al18F}2+ core into a kinetically inert state, the radiochemical purity will remain >95%. Degradation indicates incomplete cavity envelopment[4].

References

  • New Steric Hindrance Approach Employing the Hybrid Ligand 2-Aminomethylpiperidine for Diminishing Dynamic Motion Problems of Platinum Anticancer Drug Adducts Containing Guanine Derivatives Source: Inorganic Chemistry - ACS Publications URL:[Link]

  • Substituted 2-(aminomethyl)piperidines: a novel class of selective protein kinase C inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Room Temperature Al18 F Labeling of 2-Aminomethylpiperidine-Based Chelators for PET Imaging Source: PubMed (NIH) URL:[Link]

Sources

Comparative

The Efficacy of (R)-2-Aminomethyl-1-N-Cbz-piperidine as a Chiral Auxiliary: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals In the landscape of asymmetric synthesis, the quest for robust and selective chiral auxiliaries is a continuous endeavor. These molecular tools are pivotal...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the quest for robust and selective chiral auxiliaries is a continuous endeavor. These molecular tools are pivotal in translating simple prochiral substrates into complex, enantiomerically enriched building blocks for pharmaceuticals and other functional molecules. This guide provides a comparative analysis of the potential efficacy of (R)-2-Aminomethyl-1-N-Cbz-piperidine as a chiral auxiliary. Due to the limited specific experimental data on this particular auxiliary in the public domain, we will benchmark its theoretical potential against the well-established and extensively documented performance of Evans' oxazolidinones and Oppolzer's camphorsultam.

The Role of the Chiral Auxiliary in Asymmetric Synthesis

A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate.[1] Its own chirality influences the stereochemical outcome of a subsequent reaction, leading to the preferential formation of one diastereomer over the other.[2] After the desired stereocenter is created, the auxiliary is cleaved and can ideally be recovered for reuse. The success of a chiral auxiliary is measured by the diastereoselectivity of the reaction, typically expressed as diastereomeric excess (d.e.), and the overall chemical yield.[3]

Benchmarking Performance: Established Chiral Auxiliaries

To provide a framework for evaluating (R)-2-Aminomethyl-1-N-Cbz-piperidine, we will first examine the performance of two of the most successful classes of chiral auxiliaries: Evans' oxazolidinones and Oppolzer's camphorsultam.

Evans' Oxazolidinone Auxiliaries

Pioneered by David A. Evans, oxazolidinone auxiliaries are among the most widely used for stereoselective enolate alkylation and aldol reactions.[1][4] The predictable stereochemical outcomes arise from a well-defined chelated transition state, where the substituent at the 4-position of the oxazolidinone ring effectively shields one face of the enolate.[5]

Table 1: Performance of Evans' Oxazolidinone Auxiliaries in Asymmetric Alkylation

Chiral AuxiliaryElectrophileBaseSolventTemperature (°C)Diastereomeric Excess (d.e.)Yield (%)Reference
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinoneBenzyl bromideNaHMDSTHF-78>99%85%[6]
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinoneAllyl iodideNaHMDSTHF-7898%90%[6]
(S)-4-Benzyl-2-oxazolidinoneEthyl IodideLDATHF-7899%91%[7]

Experimental Protocol: Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary [7]

  • Acylation: The chiral oxazolidinone is first acylated with an appropriate acyl chloride or anhydride in the presence of a base (e.g., triethylamine) to form the N-acyloxazolidinone.

  • Enolate Formation: The N-acyloxazolidinone is dissolved in an anhydrous aprotic solvent (e.g., THF) and cooled to -78 °C. A strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), is added to generate the Z-enolate.

  • Alkylation: The electrophile (e.g., an alkyl halide) is added to the enolate solution at -78 °C, and the reaction is allowed to slowly warm to room temperature.

  • Work-up and Purification: The reaction is quenched, and the product is purified by chromatography.

  • Auxiliary Cleavage: The chiral auxiliary is cleaved, for example by hydrolysis with LiOH/H₂O₂, to yield the desired chiral carboxylic acid.

G cluster_acylation Acylation cluster_alkylation Alkylation cluster_cleavage Cleavage Acyl_Chloride Acyl Chloride/Anhydride N_Acyloxazolidinone N-Acyloxazolidinone Acyl_Chloride->N_Acyloxazolidinone Oxazolidinone Chiral Oxazolidinone Oxazolidinone->N_Acyloxazolidinone Alkylated_Product Alkylated Product N_Acyloxazolidinone->Alkylated_Product Base LDA or NaHMDS Base->Alkylated_Product Electrophile Alkyl Halide Electrophile->Alkylated_Product Chiral_Acid Chiral Carboxylic Acid Alkylated_Product->Chiral_Acid Recovered_Auxiliary Recovered Auxiliary Alkylated_Product->Recovered_Auxiliary Cleavage_Reagents LiOH / H2O2 Cleavage_Reagents->Chiral_Acid

Caption: Workflow for Asymmetric Alkylation using an Evans' Oxazolidinone.

Oppolzer's Camphorsultam Auxiliary

Oppolzer's camphorsultam is another highly effective chiral auxiliary, particularly valued for its rigidity and the high levels of stereocontrol it imparts in a variety of reactions, including Diels-Alder reactions, alkylations, and aldol reactions.[8][9][10] The sulfonyl group and the camphor backbone create a sterically demanding environment that directs the approach of reagents.[11]

Table 2: Performance of Oppolzer's Camphorsultam in Asymmetric Aldol Reactions

Chiral AuxiliaryAldehydeLewis AcidSolventTemperature (°C)Diastereomeric Ratio (d.r.)Yield (%)Reference
N-propionyl-(–)-camphorsultamIsobutyraldehydeTiCl₄CH₂Cl₂-7898:292%[1]
N-crotonyl-(–)-camphorsultamCyclopentadiene (Diels-Alder)Et₂AlClCH₂Cl₂-7899:195%[12]
N-acryloyl-(–)-camphorsultamNitrile Oxide (Cycloaddition)N/AToluene80>95:588%[11]

Experimental Protocol: Asymmetric Aldol Reaction using Oppolzer's Camphorsultam

  • Acylation: The camphorsultam is acylated with the desired acyl chloride in the presence of a base to form the N-acylsultam.

  • Enolate Formation: The N-acylsultam is treated with a Lewis acid (e.g., TiCl₄) and a tertiary amine base in a chlorinated solvent at low temperature to form the enolate.

  • Aldol Addition: The aldehyde is added to the enolate solution, and the reaction is stirred until completion.

  • Work-up and Purification: The reaction is quenched, and the diastereomeric products are separated by chromatography.

  • Auxiliary Cleavage: The auxiliary is removed, often by reduction or hydrolysis, to afford the chiral β-hydroxy carbonyl compound.

G cluster_acylation Acylation cluster_aldol Aldol Addition cluster_cleavage Cleavage Acyl_Chloride Acyl Chloride N_Acylsultam N-Acylsultam Acyl_Chloride->N_Acylsultam Camphorsultam Camphorsultam Camphorsultam->N_Acylsultam Aldol_Adduct Aldol Adduct N_Acylsultam->Aldol_Adduct Lewis_Acid Lewis Acid (e.g., TiCl4) Lewis_Acid->Aldol_Adduct Aldehyde Aldehyde Aldehyde->Aldol_Adduct Chiral_Product Chiral β-Hydroxy Carbonyl Aldol_Adduct->Chiral_Product Recovered_Auxiliary Recovered Auxiliary Aldol_Adduct->Recovered_Auxiliary Cleavage_Reagents Reduction/Hydrolysis Cleavage_Reagents->Chiral_Product

Caption: Workflow for an Asymmetric Aldol Reaction using Oppolzer's Camphorsultam.

Prospective Evaluation of (R)-2-Aminomethyl-1-N-Cbz-piperidine

Structural Features and Potential for Stereocontrol

(R)-2-Aminomethyl-1-N-Cbz-piperidine possesses several key features that are desirable in a chiral auxiliary:

  • Rigid Piperidine Ring: The chair conformation of the piperidine ring provides a rigid scaffold, which is crucial for predictable stereochemical control. This rigidity helps to lock the orientation of the substituent at the 2-position, thereby creating a defined steric environment.

  • Exocyclic Chiral Center: The stereocenter at the 2-position of the piperidine ring is exocyclic to the newly formed bond during a reaction (e.g., alkylation of an attached acyl group). This exocyclic placement can effectively influence the facial selectivity of the reaction.

  • Cbz Protecting Group: The N-Cbz group serves to protect the piperidine nitrogen and also adds steric bulk, which can further contribute to the diastereoselectivity of reactions.

  • Primary Amine Handle: The aminomethyl group provides a convenient point of attachment for a prochiral substrate, for example, through the formation of an amide bond.

Hypothetical Application in Asymmetric Alkylation

If (R)-2-aminomethyl-1-N-Cbz-piperidine were to be used as a chiral auxiliary in an asymmetric alkylation, it would first be acylated on the primary amine. Upon enolization, the piperidine ring would be expected to adopt a conformation that minimizes steric interactions. The bulky Cbz-protected piperidine ring would likely shield one face of the enolate, directing the incoming electrophile to the opposite face.

Proposed Experimental Protocol for Evaluation:

  • Acylation: React (R)-2-aminomethyl-1-N-Cbz-piperidine with an acyl chloride (e.g., propanoyl chloride) in the presence of a non-nucleophilic base to form the corresponding amide.

  • Enolate Formation: Treat the amide with a strong base (e.g., LDA) in THF at -78 °C to generate the enolate.

  • Alkylation: Introduce an electrophile (e.g., benzyl bromide) and allow the reaction to proceed.

  • Analysis: Determine the diastereomeric ratio of the product using NMR spectroscopy or chiral HPLC.

  • Cleavage: Cleave the auxiliary to yield the chiral carboxylic acid and recover the auxiliary.

G cluster_synthesis Auxiliary Preparation cluster_evaluation Asymmetric Alkylation Evaluation cluster_analysis Analysis and Cleavage Starting_Material (R)-2-Aminomethyl-1-N-Cbz-piperidine Amide_Adduct Amide Adduct Starting_Material->Amide_Adduct Acyl_Chloride Acyl Chloride Acyl_Chloride->Amide_Adduct Alkylated_Product Diastereomeric Products Amide_Adduct->Alkylated_Product Base Strong Base (e.g., LDA) Base->Alkylated_Product Electrophile Electrophile Electrophile->Alkylated_Product Analysis NMR/HPLC Analysis (d.e.) Alkylated_Product->Analysis Cleavage Auxiliary Cleavage Analysis->Cleavage Final_Product Enantioenriched Product Cleavage->Final_Product

Caption: Proposed workflow for the evaluation of (R)-2-Aminomethyl-1-N-Cbz-piperidine.

Conclusion

While (R)-2-Aminomethyl-1-N-Cbz-piperidine remains a largely unexplored candidate as a chiral auxiliary, its structural characteristics suggest it holds promise for applications in asymmetric synthesis. The rigid piperidine framework and the defined stereocenter at the 2-position are features shared with other successful chiral auxiliaries. Further experimental investigation is required to determine its efficacy in comparison to established auxiliaries like Evans' oxazolidinones and Oppolzer's camphorsultam. The protocols and performance data presented for these benchmark auxiliaries provide a clear roadmap for the systematic evaluation of this and other novel chiral auxiliaries.

References

  • Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing.

  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education, 85(5), 695. (2008).

  • (–)-d-2,10-camphorsultam. Organic Syntheses, Coll. Vol. 8, p.104 (1993); Vol. 68, p.1 (1990).

  • Carbonyl Chemistry :: Chiral Enolates. University of Wisconsin-Madison.

  • Chiral auxiliary. Wikipedia.

  • Recent Advances in the Application of the Oppolzer Camphorsultam as a Chiral Auxiliary. ResearchGate.

  • Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. ResearchGate.

  • CONTROLLING STEREOCHEMISTRY IN RADICAL ADDITION AND CYCLIZATION REACTIONS WITH OPPOLZER'S CAMPHOR SULTAM?. LOCKSS.

  • Total Enantioselective Synthesis of a Norbornene Derivative via Lewis Acid Catalyzed Asymmetric Diels-Alder Reaction using the Oppolzer's Camphorsultam as a Chiral Auxilary. ChemRxiv.

  • Recent advances in the application of the Oppolzer camphorsultam as a chiral auxiliary. Tetrahedron: Asymmetry, 25(15), 1061-1090. (2014).

  • 2-(Aminomethyl)piperidine. Chem-Impex.

  • Asymmetric Synthesis. University of Bath.

  • An efficient synthesis of (R)- and (S)-2-(aminomethyl)piperidine dihydrochloride. SINAPSE.

  • Notes on Diastereomeric Excess: Definition and Analysis. Unacademy.

  • An efficient synthesis of (R)- and (S)-2-(aminomethyl)piperidine dihydrochloride. ResearchGate.

  • (R)-2-Aminomethyl-1-N-Cbz-piperidine. Santa Cruz Biotechnology.

  • Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 63(3). (2019).

  • Diastereoselectivity in Asymmetric Synthesis: A Comparative Guide to Chiral Auxiliaries. Benchchem.

  • A Comparative Guide to the Performance of Chiral Auxiliaries in Asymmetric Synthesis: Benchmarking Against 2- Amino-1-(2-nitrophenyl)ethanol. Benchchem.

  • Asymmetric Synthesis of 2-Substituted Piperidine Alkaloids: Application Notes and Protocols. Benchchem.

  • Chiral Auxiliaries. Sigma-Aldrich.

Sources

Validation

A Comparative Guide to Protecting Groups for 2-Aminomethylpiperidine: A Senior Application Scientist's Perspective

For researchers, scientists, and professionals in drug development, the strategic manipulation of functional groups is paramount to successful molecular synthesis. The compound 2-aminomethylpiperidine presents a unique a...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the strategic manipulation of functional groups is paramount to successful molecular synthesis. The compound 2-aminomethylpiperidine presents a unique and common challenge: the presence of two distinct nucleophilic nitrogen centers—a primary and a secondary amine. Selective functionalization of one amine in the presence of the other is a frequent necessity in the synthesis of complex molecules, including pharmaceutical intermediates and novel chemical entities.[1][2] The choice of a protecting group is therefore a critical decision that dictates the efficiency, yield, and overall success of a synthetic strategy.

This guide provides an in-depth comparative analysis of three of the most widely employed amine protecting groups—tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc)—in the context of 2-aminomethylpiperidine. The discussion is grounded in the fundamental principles of chemical reactivity and supported by experimental data to provide a practical framework for informed decision-making in your research.

The Challenge of Selectivity with 2-Aminomethylpiperidine

The differential reactivity of the primary and secondary amines in 2-aminomethylpiperidine is the cornerstone of selective protection. Generally, primary amines are more nucleophilic and less sterically hindered than secondary amines, making them more reactive towards electrophilic reagents like acylating agents.[3][4][5][6] This inherent difference in reactivity can be exploited to achieve selective mono-protection at the primary amine.

However, achieving high selectivity requires careful control of reaction conditions, such as temperature, stoichiometry of the protecting group reagent, and the presence of a base. Over-reaction leading to the di-protected product or protection of the less reactive secondary amine can occur, complicating purification and reducing the yield of the desired mono-protected product.

Comparative Analysis of Protecting Groups

The ideal protecting group should be easy to introduce in high yield, stable under a variety of reaction conditions, and readily removable under mild conditions that do not affect other functional groups in the molecule.[7] The concept of "orthogonality," where one protecting group can be removed in the presence of another, is a powerful strategy in multi-step synthesis.[8][9][10]

The tert-Butoxycarbonyl (Boc) Group

The Boc group is one of the most common amine protecting groups due to its ease of introduction and its stability under a wide range of conditions, yet it is easily removed with acid.[9][10]

Protection: The Boc group is typically introduced using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. For the selective mono-protection of diamines, a particularly effective method involves the differentiation of the two amine groups by forming a mono-hydrochloride salt. In this approach, the more basic amine is protonated, leaving the other amine free to react with (Boc)₂O.[11] This method has been shown to be highly efficient for a variety of diamines, providing the mono-Boc protected product in good to excellent yields.[11]

Stability: The Boc group is stable to a wide range of nucleophiles, bases, and catalytic hydrogenation conditions, making it orthogonal to Cbz and Fmoc protecting groups.[9][10]

Deprotection: The Boc group is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with HCl in an organic solvent like dioxane or methanol.[12][13][14]

Experimental Data Summary: Boc Protection and Deprotection

OperationReagents and ConditionsTypical Yield (%)Notes
Protection (Boc)₂O, HCl, 50% aq. MeOH70-95% (for various diamines)[11]Selective for the primary amine.
Deprotection TFA in DCM, or 4M HCl in Dioxane>90%[14]Clean and efficient removal.

Logical Workflow for Boc Protection and Deprotection

cluster_protection Boc Protection cluster_deprotection Boc Deprotection start_prot 2-Aminomethylpiperidine reagents_prot (Boc)₂O, Base (e.g., NaHCO₃) or HCl for selectivity start_prot->reagents_prot Protection product_prot N-Boc-2-(aminomethyl)piperidine reagents_prot->product_prot start_deprot N-Boc-2-(aminomethyl)piperidine reagents_deprot Acid (TFA or HCl) start_deprot->reagents_deprot Deprotection product_deprot 2-Aminomethylpiperidine reagents_deprot->product_deprot

Caption: Workflow for Boc protection and deprotection of 2-aminomethylpiperidine.

The Benzyloxycarbonyl (Cbz) Group

The Cbz group is another cornerstone of amine protection, valued for its stability and its removal by catalytic hydrogenolysis.[9][15]

Protection: The Cbz group is introduced using benzyl chloroformate (Cbz-Cl) under basic conditions, often in a Schotten-Baumann reaction.[15][16] Similar to Boc protection, careful control of stoichiometry and temperature can favor mono-protection of the primary amine of 2-aminomethylpiperidine.

Stability: The Cbz group is stable to both acidic and basic conditions, making it orthogonal to both Boc and Fmoc groups.[9][15]

Deprotection: The most common method for Cbz cleavage is catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst).[15][17] This method is very mild and does not affect most other functional groups. Alternatively, strong acids like HBr in acetic acid can also be used.[18]

Experimental Data Summary: Cbz Protection and Deprotection

OperationReagents and ConditionsTypical Yield (%)Notes
Protection Cbz-Cl, NaHCO₃, THF/H₂O, 0 °C~90% (for general amines)[15]Conditions can be adapted for selective protection.
Deprotection H₂, 10% Pd/C, MeOH, rt>95%[17]Mild and clean removal.

Logical Workflow for Cbz Protection and Deprotection

cluster_protection Cbz Protection cluster_deprotection Cbz Deprotection start_prot 2-Aminomethylpiperidine reagents_prot Cbz-Cl, Base (e.g., NaHCO₃) start_prot->reagents_prot Protection product_prot N-Cbz-2-(aminomethyl)piperidine reagents_prot->product_prot start_deprot N-Cbz-2-(aminomethyl)piperidine reagents_deprot H₂, Pd/C start_deprot->reagents_deprot Deprotection product_deprot 2-Aminomethylpiperidine reagents_deprot->product_deprot

Caption: Workflow for Cbz protection and deprotection of 2-aminomethylpiperidine.

The 9-Fluorenylmethyloxycarbonyl (Fmoc) Group

The Fmoc group is a base-labile protecting group, which is central to modern solid-phase peptide synthesis (SPPS).[10][19][20]

Protection: The Fmoc group is typically introduced using Fmoc-Cl or Fmoc-OSu (9-fluorenylmethylsuccinimidyl carbonate) under basic conditions.[19][20] Its application to 2-aminomethylpiperidine would follow similar principles of selective acylation of the primary amine.

Stability: The Fmoc group is stable to acidic conditions and catalytic hydrogenolysis, making it orthogonal to both Boc and Cbz groups.[10][20]

Deprotection: The Fmoc group is cleaved under mild basic conditions, most commonly with a solution of piperidine in an organic solvent like dimethylformamide (DMF).[21][22][23] The deprotection mechanism proceeds via a β-elimination.[19]

Experimental Data Summary: Fmoc Protection and Deprotection

OperationReagents and ConditionsTypical Yield (%)Notes
Protection Fmoc-OSu, NaHCO₃, Dioxane/H₂OHighGeneral conditions for amines.
Deprotection 20% Piperidine in DMFQuantitative[21][22]Rapid and mild deprotection.

Logical Workflow for Fmoc Protection and Deprotection

cluster_protection Fmoc Protection cluster_deprotection Fmoc Deprotection start_prot 2-Aminomethylpiperidine reagents_prot Fmoc-OSu, Base (e.g., NaHCO₃) start_prot->reagents_prot Protection product_prot N-Fmoc-2-(aminomethyl)piperidine reagents_prot->product_prot start_deprot N-Fmoc-2-(aminomethyl)piperidine reagents_deprot Piperidine in DMF start_deprot->reagents_deprot Deprotection product_deprot 2-Aminomethylpiperidine reagents_deprot->product_deprot

Caption: Workflow for Fmoc protection and deprotection of 2-aminomethylpiperidine.

Orthogonality and Strategic Selection

The true power of these protecting groups lies in their orthogonality, which allows for the selective deprotection of one amine in the presence of another protected amine. For instance, if the primary amine of 2-aminomethylpiperidine is protected with a Boc group and the secondary amine is subsequently protected with a Cbz group, the Boc group can be selectively removed with acid, leaving the Cbz group intact. This enables further elaboration at the primary amine.

Decision Matrix for Protecting Group Selection

Desired Subsequent ChemistryRecommended Protecting Group for Primary AmineRationale
Acid-sensitive transformations Cbz or FmocStable to acidic conditions.
Base-sensitive transformations Boc or CbzStable to basic conditions.
Reductive amination, hydrogenation Boc or FmocStable to reductive conditions.
Orthogonal protection with another amine Any of the three, depending on the second protecting groupAllows for selective deprotection.

Detailed Experimental Protocols

Protocol 1: Selective Mono-Boc Protection of 2-Aminomethylpiperidine

This protocol is adapted from a general method for the mono-Boc protection of diamines.[11]

  • Dissolution and Protonation: Dissolve 2-aminomethylpiperidine (1.0 eq) in a 1:1 mixture of methanol and water. Cool the solution to 0 °C in an ice bath.

  • Acidification: Slowly add a solution of hydrochloric acid (1.0 eq) to the cooled amine solution with stirring. Stir for an additional 30 minutes at 0 °C.

  • Boc Anhydride Addition: To the stirred solution, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.0 eq) in methanol dropwise, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the methanol. Add water and extract with an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Cbz Deprotection by Catalytic Hydrogenolysis

This protocol is a standard and effective method for the removal of a Cbz group.[15][17]

  • Setup: Dissolve the Cbz-protected 2-aminomethylpiperidine derivative in a suitable solvent such as methanol or ethanol in a flask equipped with a stir bar.

  • Catalyst Addition: Carefully add a catalytic amount of 10% palladium on carbon (Pd/C) to the solution.

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask and purge the flask with hydrogen gas. Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Protocol 3: Fmoc Deprotection with Piperidine

This is a standard protocol for the removal of the Fmoc protecting group.[21][22]

  • Dissolution: Dissolve the Fmoc-protected 2-aminomethylpiperidine derivative in dimethylformamide (DMF).

  • Piperidine Addition: Add piperidine to the solution to a final concentration of 20% (v/v).

  • Reaction: Stir the reaction mixture at room temperature. The deprotection is typically complete within 30 minutes. Monitor the reaction by TLC or LC-MS.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess piperidine.

  • Purification: The crude product can be purified by an appropriate method, such as extraction or column chromatography, to remove the dibenzofulvene-piperidine adduct.

Conclusion

The choice of a protecting group for 2-aminomethylpiperidine is a strategic decision that should be guided by the overall synthetic plan. The Boc, Cbz, and Fmoc groups each offer a unique set of properties in terms of stability and deprotection conditions. By understanding the principles of amine reactivity and leveraging the orthogonality of these protecting groups, researchers can design and execute efficient and high-yielding syntheses of complex molecules derived from this versatile diamine building block. This guide provides the foundational knowledge and practical protocols to aid in making these critical synthetic decisions.

References

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – - Total Synthesis. (2024, January 4). Retrieved from [Link]

  • N-Terminal Deprotection; Boc removal - Aapptec Peptides. Retrieved from [Link]

  • Expedient synthesis of chiral 1,2- and 1,4-diamines: protecting group dependent regioselectivity in direct organocatalytic asymmetric Mannich reactions - PubMed. (2006, June 22). Retrieved from [Link]

  • Protec'ng Groups. Retrieved from [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP - Organic Chemistry Portal. (2025, June 30). Retrieved from [Link]

  • Protecting Groups for Amines: Carbamates - Master Organic Chemistry. (2018, June 7). Retrieved from [Link]

  • Solvent-Free Mechanochemical Deprotection of N-Boc Group - FULIR. (2017, June 8). Retrieved from [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC. Retrieved from [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. (2012, May 27). Retrieved from [Link]

  • Mono-Boc protected diamines 2a-9a. - ResearchGate. Retrieved from [Link]

  • N-Piperidin-2-ylmethyl-acetamide | C8H16N2O | CID 20119663 - PubChem. Retrieved from [Link]

  • Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis - Technical Disclosure Commons. (2025, August 12). Retrieved from [Link]

  • Concise, stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines – development of a phosphite-driven cyclodehydration - Beilstein Journals. (2014, February 11). Retrieved from [Link]

  • MRT - Mono-Boc-Protection of Diamines. Retrieved from [Link]

  • Understanding Primary and Secondary Amines: A Closer Look - Oreate AI Blog. (2026, January 15). Retrieved from [Link]

  • (PDF) Selective Mono‐BOC Protection of Diamines - ResearchGate. (2007, January 1). Retrieved from [Link]

  • (PDF) ChemInform Abstract: A Convenient Protocol for the Deprotection of N‐Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. - ResearchGate. (2015, February 21). Retrieved from [Link]

  • Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-Phase. Retrieved from [Link]

  • Fmoc - Lokey Lab Protocols. (2017, March 16). Retrieved from [Link]

  • 4.7 AMINES Preparation of primary, secondary and tertiary amines Basic properties of amines Uses of quaternary ammonium salts - Physics & Maths Tutor. Retrieved from [Link]

  • General Method for Selective Mono-Boc Protection of Diamines and Thereof - SciELO México. Retrieved from [Link]

  • 34.1 Primary and secondary amines | CIE A-Level Chemistry. Retrieved from [Link]

  • Cbz-Protected Amino Groups - Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of 1,2-diamines - Organic Chemistry Portal. Retrieved from [Link]

  • Protecting Groups - Chemistry IIT Bombay. (2020, October 26). Retrieved from [Link]

  • A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines - PMC. Retrieved from [Link]

  • Crystal structures, reactivity and inferred acylation transition states for 2'-amine substituted RNA - PubMed. (2005, October 5). Retrieved from [Link]

  • Optimization of the selective mono-deprotection reaction. - ResearchGate. Retrieved from [Link]

  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - MDPI. (2023, November 13). Retrieved from [Link]

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY - White Rose eTheses Online. Retrieved from [Link]

  • Green Chemistry - In situ Fmoc removal. Retrieved from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - Semantic Scholar. (2023, February 2). Retrieved from [Link]

  • WO2004000824A1 - Process for the production of n-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide - Google Patents.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - MDPI. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to Chiral Diamine Ligands in Asymmetric Cross-Coupling Reactions: Performance Beyond (R)-2-Aminomethyl-1-N-Cbz-piperidine

For Researchers, Scientists, and Drug Development Professionals In the pursuit of enantiomerically pure molecules, particularly within pharmaceutical and materials science, the development of efficient asymmetric catalyt...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of enantiomerically pure molecules, particularly within pharmaceutical and materials science, the development of efficient asymmetric catalytic systems is paramount. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, have become indispensable tools for the construction of C-C and C-N bonds. The stereochemical outcome of these transformations is dictated by the chiral ligand coordinated to the metal center. This guide provides a comparative analysis of the efficiency of chiral diamine ligands in such reactions, with a focus on structural analogs of (R)-2-Aminomethyl-1-N-Cbz-piperidine, a C1-symmetric chiral diamine.

While a comprehensive search of the scientific literature did not yield specific experimental data for the use of (R)-2-Aminomethyl-1-N-Cbz-piperidine in palladium-catalyzed cross-coupling reactions, this guide will delve into the performance of structurally related chiral 1,2-diamine ligands. By examining their efficacy in key asymmetric transformations, we can infer the potential and challenges associated with this class of ligands and provide a framework for ligand selection and reaction optimization.

The Rationale for Chiral Diamine Ligands

Chiral diamine ligands are a significant class of ligands in asymmetric catalysis. Their bidentate nature provides a stable chelate with the metal center, influencing the geometry and electronic properties of the catalytic complex. This, in turn, can lead to high levels of enantioselectivity in the products. Compared to widely used phosphine ligands, chiral nitrogen ligands are often more stable towards air and moisture, making them easier to handle.[1] The development of C1-symmetric diamines, in particular, has been driven by the desire to create more tunable and effective ligands for a broader range of substrates.

Performance in Asymmetric Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of biaryl compounds, which are common motifs in pharmaceuticals and advanced materials. Achieving high enantioselectivity in the synthesis of axially chiral biaryls is a significant challenge.

Recent work has highlighted the potential of C1-symmetric diamine ligands bearing a crown ether moiety in highly efficient and enantioselective palladium-catalyzed Suzuki-Miyaura coupling reactions. These ligands have been successful in the synthesis of various axially chiral biaryl compounds with excellent enantiomeric excesses (up to 95% ee).[1]

Table 1: Performance of a Chiral C1-Symmetric Diamine Ligand in Asymmetric Suzuki-Miyaura Coupling [1]

EntryAryl HalideBoronic AcidProductYield (%)ee (%)
12-Methoxy-1-naphthyl iodide1-Naphthylboronic acidAxially chiral biaryl9284
22-(Trifluoromethyl)-1-naphthyl iodide1-Naphthylboronic acidAxially chiral biaryl8591
32-Formyl-1-naphthyl iodide1-Naphthylboronic acidAxially chiral biaryl7895

Reaction conditions: Pd(OAc)₂, ligand, K₃PO₄, toluene, 80 °C. Data extracted from a study on crown ether-containing diamine ligands.[1]

The success of these ligands is attributed to the supramolecular control exerted by the crown ether moiety, which is believed to play a key role in achieving high enantioselectivity. This suggests that secondary interactions between the ligand and the substrates are crucial for effective stereochemical control.

Performance in Asymmetric Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of C-N bonds. The development of chiral ligands for asymmetric variants of this reaction is an active area of research. While specific data for piperidine-based diamine ligands in asymmetric amination is scarce in the literature, the general principles of ligand design for this reaction are well-established.

For the Buchwald-Hartwig amination, sterically hindered and electron-rich ligands are often preferred as they promote the formation of the active monoligated palladium species, which accelerates the catalytic cycle. Bidentate phosphine ligands like BINAP and DPF have historically been successful in providing good yields and rates for the coupling of primary amines.

Experimental Protocols

General Procedure for Asymmetric Suzuki-Miyaura Coupling

The following is a general protocol for a palladium-catalyzed asymmetric Suzuki-Miyaura cross-coupling reaction, based on established methods.[1]

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Chiral diamine ligand

  • Aryl halide

  • Arylboronic acid

  • Potassium phosphate (K₃PO₄)

  • Anhydrous toluene

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (1-2 mol%) and the chiral diamine ligand (1.1-2.2 mol%).

  • Add the aryl halide (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and K₃PO₄ (2.0-3.0 equiv.).

  • Add anhydrous, degassed toluene via syringe.

  • Seal the tube and heat the reaction mixture at the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the enantiomerically enriched biaryl.

Logical and Mechanistic Diagrams

Catalytic Cycle of Suzuki-Miyaura Cross-Coupling

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L* OA_complex [Ar-Pd(II)(X)L*] Pd0->OA_complex Oxidative Addition (Ar-X) TM_complex [Ar-Pd(II)(Ar')L*] OA_complex->TM_complex Transmetalation (Ar'-B(OR)₂) TM_complex->Pd0 Reductive Elimination Product Ar-Ar' TM_complex->Product ArX Aryl Halide (Ar-X) ArB Boronic Acid (Ar'-B(OR)₂) caption Catalytic cycle of the Suzuki-Miyaura reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Workflow for Ligand Screening

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Workup & Analysis Reactants Prepare Reactants: Aryl Halide, Boronic Acid, Base Setup Reaction Setup (Inert Atmosphere) Reactants->Setup Catalyst Prepare Catalyst Precursor: Pd source + Chiral Ligand Catalyst->Setup Heating Heating & Stirring Setup->Heating Monitoring Reaction Monitoring (TLC, GC-MS) Heating->Monitoring Workup Aqueous Workup Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Analysis Yield & Enantiomeric Excess (Chiral HPLC) Purification->Analysis caption General workflow for screening chiral ligands.

Caption: General workflow for screening chiral ligands.

Conclusion and Future Outlook

While direct experimental evidence for the efficacy of (R)-2-Aminomethyl-1-N-Cbz-piperidine in palladium-catalyzed cross-coupling is currently lacking in the published literature, the broader class of chiral 1,2-diamine ligands demonstrates significant promise. The success of C1-symmetric diamines in achieving high enantioselectivity in Suzuki-Miyaura couplings suggests that non-symmetrical ligand architectures are a fruitful area for further development.

For researchers and drug development professionals, the key takeaway is the importance of ligand design that goes beyond simple chelation. The incorporation of functionalities capable of secondary interactions, such as the crown ether moiety discussed, can provide an additional layer of stereochemical control, leading to highly effective asymmetric catalytic systems. Future work should focus on the synthesis and evaluation of a wider array of C1-symmetric diamine ligands, including piperidine-based structures, to fully unlock their potential in the synthesis of complex, enantioenriched molecules.

References

  • Tang, W., & Zhang, X. (2003). New Chiral Phosphorous Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029–3069. [Link]

  • Wu, S., et al. (2021). Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. ChemRxiv. [Link]

  • Li, Y., et al. (2024). Smart Palladium-Chiral Diamine Catalytic System with a Crown Ether Side Arm: Supramolecularly Controlled Asymmetric Suzuki–Miyaura Coupling Reactions. CCS Chemistry. [Link]

Sources

Validation

Technical Guide: Benchmarking (R)-2-Aminomethyl-1-N-Cbz-piperidine in Medicinal Chemistry

Executive Summary Context: In the optimization of peptidomimetics and small-molecule inhibitors, the "ethylenediamine" motif is a privileged pharmacophore. However, acyclic diamines often suffer from high entropic penalt...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Context: In the optimization of peptidomimetics and small-molecule inhibitors, the "ethylenediamine" motif is a privileged pharmacophore. However, acyclic diamines often suffer from high entropic penalties upon binding. The Solution: (R)-2-Aminomethyl-1-N-Cbz-piperidine (CAS: 811842-18-9 / 1159826-44-4) acts as a conformationally constrained ethylenediamine surrogate . By locking the nitrogen backbone into a chiral piperidine ring, it reduces the entropic cost of binding and improves metabolic stability compared to flexible acyclic analogs. The Advantage: Unlike Boc-protected variants, the N-Cbz (benzyloxycarbonyl) group provides orthogonal protection , allowing for selective deprotection in the presence of acid-labile groups (e.g., t-butyl esters, Boc amines) common in solid-phase peptide synthesis (SPPS).

Technical Profile & Physical Properties[1][2][3][4]

PropertySpecificationSignificance
IUPAC Name Benzyl (2R)-2-(aminomethyl)piperidine-1-carboxylateUnambiguous identification.[1]
CAS Number 811842-18-9 (Free Base) / 1159826-44-4 (HCl Salt)Sourcing verification.
Molecular Weight 248.32 g/mol Fragment-based drug design (FBDD) compliant (<300 Da).
Chiral Center (R)-Configuration at C2Critical for stereospecific target engagement.
LogP (Predicted) ~1.69Moderate lipophilicity; good membrane permeability.
pKa (Aminomethyl) ~9.8 (Primary amine)Basic center for salt bridge formation with residues like Asp/Glu.
Conformation Chair (Equatorial preference)Predictable vector orientation for substituents.

Comparative Benchmarking

A. Structural Rigidity: Piperidine vs. Pyrrolidine vs. Acyclic

The primary value of this building block is pre-organization .

  • Acyclic (Ethylenediamine): Highly flexible. High entropic penalty (

    
    ) when freezing into a bioactive conformation.
    
  • Pyrrolidine Analog ((R)-2-Aminomethyl-pyrrolidine): Adopts an "envelope" or "twist" conformation. The bite angle (N-C-C-N distance) is tighter. Often used to mimic

    
    -turns.
    
  • Piperidine ((R)-2-Aminomethyl-piperidine): Adopts a defined chair conformation . The C2-substituent prefers the equatorial position to minimize 1,3-diaxial interactions. This mimics the extended conformation of peptide backbones or

    
    -turns more effectively than the pyrrolidine.
    

Decision Metric:

  • Choose Piperidine if your SAR suggests a need for a larger hydrophobic bulk or a specific "extended" distance between the two nitrogens.

  • Choose Pyrrolidine if the binding pocket is sterically restricted or if a tighter turn mimic is required.

B. Protecting Group Strategy: Cbz vs. Boc

The choice of the Cbz group on the ring nitrogen is strategic for complex synthesis.

FeatureN-Cbz (This Product) N-Boc Alternative
Deprotection Hydrogenolysis (

) or Strong Acid (HBr/AcOH)
Mild Acid (TFA, HCl/Dioxane)
Stability Stable to TFA/HCl. Orthogonal to Boc. Unstable to TFA. Not orthogonal to t-Butyl esters.
Application Ideal when the primary amine (aminomethyl) needs to be derivatized first using Boc chemistry, or when the molecule contains acid-sensitive motifs.Standard for general use; problematic if other acid-labile groups are present.

Experimental Protocols

Protocol A: Selective Derivatization of the Primary Amine

Objective: Couple the free primary amine with a carboxylic acid (R-COOH) while keeping the Piperidine-N protected.

  • Dissolution: Dissolve (R)-2-Aminomethyl-1-N-Cbz-piperidine (1.0 equiv) in DCM or DMF.

  • Activation: Add carboxylic acid (1.1 equiv), HATU (1.2 equiv), and DIPEA (3.0 equiv).

  • Reaction: Stir at room temperature for 2-4 hours. Monitor by LC-MS (Target mass:

    
    ).
    
  • Workup: Dilute with EtOAc, wash with 1N HCl (removes unreacted amine), sat.

    
    , and brine. Dry over 
    
    
    
    .[2][3]
  • Result: Formation of Amide bond with N-Cbz intact.

Protocol B: Cbz Deprotection (Hydrogenolysis)

Objective: Remove the Cbz group to liberate the secondary piperidine amine.

  • Setup: Dissolve the Cbz-protected intermediate in MeOH or EtOH (0.1 M concentration).

  • Catalyst: Add 10 wt% Pd/C (10% by weight of substrate). Caution: Pd/C is pyrophoric.

  • Hydrogenation: Purge with

    
     gas (balloon pressure is usually sufficient). Stir vigorously for 4-16 hours.
    
  • Filtration: Filter the reaction mixture through a Celite pad to remove the Pd catalyst. Rinse with MeOH.[2]

  • Isolation: Concentrate the filtrate in vacuo.

    • Note: If the product is basic, it may require HCl salt formation for stability.

Visualizations

Diagram 1: Scaffold Selection Logic

This decision tree aids medicinal chemists in selecting the correct diamine scaffold based on structural and synthetic requirements.

ScaffoldSelection Start Need Diamine Scaffold Constraint Is Conformational Constraint Required? Start->Constraint Acyclic Use Acyclic Diamine (e.g., N-Boc-ethylenediamine) Constraint->Acyclic No (Flexibility OK) RingSize Select Ring Size Based on Pocket Constraint->RingSize Yes (Reduce Entropy) Pyrrolidine Pyrrolidine (5-mem) (Tighter turn, lower LogP) RingSize->Pyrrolidine Compact/Twist Piperidine Piperidine (6-mem) (Chair form, higher LogP) RingSize->Piperidine Extended/Chair PGSelect Select Protecting Group Strategy Piperidine->PGSelect BocRoute Use N-Boc-Piperidine (Acid Labile) PGSelect->BocRoute Standard Synthesis CbzRoute Use N-Cbz-Piperidine (Orthogonal to Boc/tBu) PGSelect->CbzRoute Need Orthogonality

Caption: Decision tree for selecting (R)-2-Aminomethyl-1-N-Cbz-piperidine based on conformational and synthetic needs.

Diagram 2: Orthogonal Synthesis Workflow

Demonstrating the utility of the Cbz group in a dual-protection scheme.

SynthesisWorkflow SM (R)-2-Aminomethyl- 1-N-Cbz-piperidine Step1 Coupling (R-COOH) (HATU, DIPEA) SM->Step1 Inter1 Intermediate A (Amide formed, Cbz intact) Step1->Inter1 Step2 Cbz Deprotection (H2, Pd/C) Inter1->Step2 Final Final Product (Free Piperidine NH) Step2->Final

Caption: Workflow showing the retention of the Cbz group during primary amine coupling, followed by selective removal.

References

  • BenchChem. (2025).[4][2][5][6][7] Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery. Retrieved from

  • Deniau, G., et al. (2008).[8] An efficient synthesis of (R)- and (S)-2-(aminomethyl)piperidine dihydrochloride. Tetrahedron: Asymmetry, 19(20), 2330-2333. Retrieved from

  • Meyer, F., et al. (2014). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands. Journal of Medicinal Chemistry. Retrieved from

  • Organic Chemistry Portal. (2024). Cbz-Protected Amino Groups: Protection and Deprotection Protocols. Retrieved from

  • Sigma-Aldrich. (2024). Product Specification: 1-CBZ-2-AMINOMETHYL-PIPERIDINE HCL.[9] Retrieved from

Sources

Comparative

The Cbz Protocol: A Comparative Guide to Reactivity and Selectivity in Complex Synthesis

Topic: Assessing the impact of the Cbz group on reactivity and selectivity Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1] Executive Summary In the archite...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Assessing the impact of the Cbz group on reactivity and selectivity Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

In the architecture of total synthesis and medicinal chemistry, the Benzyloxycarbonyl (Cbz or Z) group functions as more than a simple "on/off" switch for amine protection.[1] It represents a strategic pivot point. Unlike the acid-labile Boc or base-labile Fmoc groups, Cbz offers a unique stability profile—impervious to basic hydrolysis and mild acidic workups—while providing a "clean" exit strategy via catalytic hydrogenolysis.

This guide moves beyond textbook definitions to analyze the impact of Cbz on molecular reactivity, its role in orthogonal protection strategies, and its underutilized potential as a directing group in C-H activation.

The Cbz Profile: Electronic and Steric Impact

To master the Cbz group, one must understand how it alters the protected nitrogen's behavior.

Electronic Deactivation

Upon protection, the nitrogen lone pair participates in resonance with the carbonyl oxygen of the carbamate.

  • Nucleophilicity: Drastically reduced. The amine becomes non-nucleophilic, preventing self-condensation or reaction with electrophiles (e.g., alkyl halides, activated esters) elsewhere in the molecule.

  • Acidity: The N-H proton becomes more acidic (

    
    ) compared to a free amine (
    
    
    
    ), allowing for N-alkylation under specific basic conditions (e.g., NaH/DMF) if required.
Steric Shielding

The benzyl moiety is significantly bulkier than a methyl or ethyl group but less sterically demanding than a trityl (Trt) group.

  • Conformational Lock: The planar nature of the carbamate restricts bond rotation, often aiding in the crystallization of intermediates—a distinct advantage over the often "oily" Boc-protected intermediates.

Comparative Analysis: Cbz vs. Boc vs. Fmoc[2][3][4][5]

The choice of protecting group dictates the synthetic route.[2][3] The following data compares Cbz against its primary alternatives.

Table 1: Stability and Orthogonality Matrix
FeatureCbz (Benzyloxycarbonyl) Boc (tert-Butoxycarbonyl) Fmoc (Fluorenylmethoxycarbonyl)
Cleavage Condition H₂ / Pd-C (Hydrogenolysis) or HBr/AcOHTFA / DCM or HCl/Dioxane (Acid)Piperidine / DMF (Base)
Stability: Acid High (Stable to TFA, dilute HCl)Low (Cleaves rapidly)High (Stable to TFA)
Stability: Base High (Stable to NaOH, Et₃N)High (Stable to basic hydrolysis)Low (Cleaves in secondary amines)
Stability: Nucleophiles High Moderate Low (Susceptible to amine attack)
Byproducts Toluene (liquid), CO₂ (gas)Isobutylene (gas), CO₂ (gas)Dibenzofulvene (solid/polymerizes)
Atom Economy ModerateHighLow (Large protecting mass)
Strategic Orthogonality

The power of Cbz lies in its orthogonality .[2] You can deprotect a Boc group (using TFA) without touching a Cbz group.[2][4] Conversely, you can cleave Fmoc (using piperidine) while Cbz remains intact.

  • Scenario: You have a diamine. You need to functionalize Nitrogen A with an acyl chloride and Nitrogen B with a sulfonyl chloride.

    • Solution: Protect Nitrogen A with Cbz and Nitrogen B with Boc.[5]

    • Step 1: Deprotect B (Acid), functionalize.

    • Step 2: Deprotect A (Hydrogenolysis), functionalize.

Diagram 1: Orthogonal Deprotection Logic

This diagram illustrates the decision pathways for selective deprotection.

Orthogonality Start Substrate: NH-Cbz | NH-Boc | NH-Fmoc Cond_Acid Condition: TFA / DCM (Acid) Start->Cond_Acid Cond_Base Condition: Piperidine (Base) Start->Cond_Base Cond_H2 Condition: H2 / Pd-C (Reductive) Start->Cond_H2 Res_Acid Result: NH-Cbz | NH2 (Free) | NH-Fmoc Cond_Acid->Res_Acid Cleaves Boc only Res_Base Result: NH-Cbz | NH-Boc | NH2 (Free) Cond_Base->Res_Base Cleaves Fmoc only Res_H2 Result: NH2 (Free) | NH-Boc | NH-Fmoc Cond_H2->Res_H2 Cleaves Cbz only

Caption: Orthogonal stability map demonstrating selective cleavage of tri-protected amine systems.

Impact on Selectivity: Cbz as a Directing Group

Beyond protection, the Cbz group influences regioselectivity in transition-metal catalyzed reactions.

C-H Activation Directing Group (DG)

Recent advances in Pd-catalyzed C-H activation utilize the carbamate oxygen as a weak directing group.

  • Mechanism: The carbonyl oxygen coordinates to Palladium(II), positioning the metal center to activate the ortho-C-H bond of a proximal aromatic ring.

  • Selectivity vs. Amides: While less powerful than a pyridine or oxime DG, Cbz is valuable because it is a trace-less DG . After the difficult C-H functionalization is complete, the DG can be easily removed (hydrogenolysis) to yield the free amine, unlike rigid DGs that are difficult to cleave.

Steric Control in Glycosylation and Peptide Synthesis

In peptide coupling, the Cbz group prevents racemization more effectively than acyl groups (like acetyl) because it does not form oxazolones (azlactones) as readily.

  • Data Point: In the coupling of N-protected phenylglycine (prone to racemization), Cbz protection typically retains >99% enantiomeric excess (ee), whereas Acetyl protection can lead to 5-10% racemization under identical conditions.

Experimental Protocols

These protocols are designed for high fidelity and reproducibility.

Protocol A: Cbz Protection (Schotten-Baumann Conditions)

Best for: Amino acids, water-soluble amines.

  • Setup: Dissolve the amine (10 mmol) in 25 mL of 2M NaOH (or saturated NaHCO₃ for sensitive substrates) and cool to 0°C.

  • Addition: Add Benzyl chloroformate (Cbz-Cl, 12 mmol, 1.2 eq) dropwise over 20 minutes.

    • Expert Tip: If the reaction mixture becomes thick/heterogeneous, add THF (10 mL) to solubilize the Cbz-Cl.

  • Reaction: Stir vigorously at 0°C for 1 hour, then warm to Room Temperature (RT) for 3 hours. Monitor by TLC (ninhydrin stain will show disappearance of free amine).

  • Workup:

    • Wash the basic aqueous layer with Et₂O (removes unreacted Cbz-Cl).[1]

    • Acidify the aqueous layer carefully with 1M HCl to pH 2.[1]

    • Extract the white precipitate (or oil) into EtOAc (3x).

    • Dry over Na₂SO₄ and concentrate.[1][6]

  • Validation:

    
    H NMR will show the characteristic benzyl methylene singlet at 
    
    
    
    ppm and aromatic protons at
    
    
    ppm.
Protocol B: Cbz Deprotection (Catalytic Hydrogenolysis)

Best for: Clean removal without harsh acids.

  • Setup: Dissolve Cbz-amine (1 mmol) in MeOH or EtOH (10 mL).

    • Safety: Ensure the flask is flushed with Nitrogen first to remove Oxygen.

  • Catalyst: Carefully add 10 wt% Pd/C (10-20 mg).

    • Caution: Dry Pd/C is pyrophoric. Add it to the wet solvent or use a water-wet paste variant.

  • Hydrogenation: Equip the flask with a hydrogen balloon (1 atm). Purge the flask (Vacuum/H₂ cycle x3).

  • Reaction: Stir vigorously at RT. Reaction is usually complete in 1-4 hours.

    • Note: CO₂ is generated.[7][8] Ensure the system is vented if running on a large scale.

  • Workup: Filter the mixture through a Celite pad to remove Pd/C. Rinse with MeOH. Concentrate the filtrate.

    • Result: The residue is the free amine (often very pure).

Diagram 2: The Cbz Workflow

Visualizing the lifecycle of the protecting group.

CbzWorkflow Raw Raw Amine (Nucleophilic) Protect Protection: Cbz-Cl, Base Raw->Protect Schotten-Baumann Protected Cbz-Amine (Stable, Non-nuc) Protect->Protected React Synthesis Step: (e.g., Peptide Coupling, Grignard compatible) Protected->React Orthogonal Stability Deprotect Deprotection: H2, Pd/C React->Deprotect Final Final Product (Free Amine) Deprotect->Final - Toluene, - CO2

Caption: Step-by-step workflow from protection to liberation, highlighting the stable intermediate phase.

Decision Matrix: When to Choose Cbz?

Choose Cbz IF... Avoid Cbz IF...
Your molecule contains acid-sensitive groups (acetals, silyl ethers) that would survive H₂ but die in TFA (Boc removal).Your molecule contains sulfur (poisons Pd catalyst) or alkenes/alkynes (will be reduced by H₂).
You need a protecting group that is stable to strong bases (e.g., lithiation steps).You do not have access to hydrogen gas or hydrogenation equipment.
You require a crystalline intermediate for purification (Cbz derivatives crystallize better than Boc).You are performing a reaction that requires a Lewis Acid (some Lewis acids can cleave Cbz).

References

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. 4th Ed. Wiley-Interscience. (The definitive guide on stability data).

  • Bergmann, M., & Zervas, L. (1932). Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft, 65(7), 1192-1201. (The original paper introducing the Cbz group).

  • Yu, J. Q., et al. (2010). Ligand-Promoted C-H Activation with Pd(II) Catalysts.[9] Nature. (Discusses directing group effects including carbamates).

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. (Comprehensive review on orthogonality).

Sources

Validation

Advanced Analytical Strategies for Enantiomeric Purity Testing of (R)-2-Aminomethyl-1-N-Cbz-piperidine

Introduction (R)-2-Aminomethyl-1-N-Cbz-piperidine is a highly versatile chiral building block utilized in the synthesis of various active pharmaceutical ingredients (APIs). The presence of the carboxybenzyl (Cbz) protect...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction (R)-2-Aminomethyl-1-N-Cbz-piperidine is a highly versatile chiral building block utilized in the synthesis of various active pharmaceutical ingredients (APIs). The presence of the carboxybenzyl (Cbz) protecting group on the piperidine nitrogen leaves the primary aminomethyl group available for further functionalization. However, the basic nature of the primary amine, combined with the steric bulk of the Cbz group, presents unique chromatographic challenges for enantiomeric purity testing. Ensuring high enantiomeric excess (%ee) is critical, as stereoisomeric impurities can drastically alter the pharmacological and toxicological profiles of the final drug product[1].

This guide provides an objective, data-driven comparison of the three leading methodologies for determining the enantiomeric purity of (R)-2-Aminomethyl-1-N-Cbz-piperidine: Chiral Supercritical Fluid Chromatography (SFC), Chiral High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) with Chiral Derivatizing Agents (CDAs).

Comparative Analysis of Analytical Modalities

Chiral Supercritical Fluid Chromatography (SFC)

SFC has emerged as the premier technique for the chiral resolution of primary amines. Utilizing supercritical CO₂ combined with polar modifiers (e.g., methanol), SFC offers superior mass transfer kinetics compared to traditional HPLC, resulting in sharper peaks and significantly reduced analysis times[2].

  • Stationary Phase Selection : For primary amines like 2-Aminomethyl-1-N-Cbz-piperidine, Crown Ether-derived chiral stationary phases (CSPs), such as the Crownpak® CR-I(+), have demonstrated exceptional resolving power. Unlike polysaccharide phases that typically require basic additives, crown ether columns utilize acidic additives (e.g., 0.5% trifluoroacetic acid) to protonate the primary amine[3].

  • Causality of Performance : The protonated primary amine forms directional hydrogen bonds with the oxygen atoms of the chiral crown ether. The steric hindrance provided by the Cbz group on the piperidine ring further amplifies the energy difference between the transient diastereomeric complexes of the (R) and (S) enantiomers, leading to baseline resolution.

Chiral High-Performance Liquid Chromatography (HPLC)

While SFC is faster, HPLC remains the most universally accessible platform in quality control laboratories.

  • Stationary Phase Selection : Immobilized polysaccharide-based CSPs (e.g., Chiralpak IG or IC) are the standard for HPLC. These columns consist of derivatized cellulose or amylose coated or immobilized on silica[4].

  • Causality of Performance : Separation is driven by hydrogen bonding, dipole-dipole interactions, and π-π interactions between the Cbz aromatic ring and the phenylcarbamate groups of the CSP. To suppress the secondary interactions between the basic primary amine and residual silanols on the silica support—which causes severe peak tailing—a basic additive like 0.1% diethylamine (DEA) or ethanolamine must be incorporated into the mobile phase[5].

Quantitative NMR (qNMR) via Chiral Derivatization

For laboratories lacking specialized chiral columns, qNMR offers a self-validating, absolute measurement of enantiomeric ratio without the need for chromatographic separation[6].

  • Methodology : The primary amine is reacted with 2-formylphenylboronic acid and an enantiopure chiral solvating agent (CSA) like (R)-1,1'-bi-2-naphthol (BINOL)[7].

  • Causality of Performance : This three-component condensation forms a rigid diastereomeric iminoboronate ester. The distinct spatial arrangement of the (R,R) vs. (S,R) complexes results in well-resolved diastereotopic resonances in the ¹H NMR spectrum (typically the imine protons). Integration of these distinct peaks provides a direct, highly accurate calculation of the enantiomeric excess[1].

Quantitative Data Comparison

The following table summarizes the performance metrics of the three methodologies when applied to bulky primary amines like (R)-2-Aminomethyl-1-N-Cbz-piperidine.

ParameterChiral SFC (Crown Ether CSP)Chiral HPLC (Polysaccharide CSP)qNMR (BINOL Derivatization)
Typical Resolution (

)
> 3.5 (Baseline)2.0 - 3.0N/A (Spectral Baseline Separation)
Analysis Time 3 - 8 minutes15 - 30 minutes~90 mins (Reaction + Acquisition)
Mobile Phase / Solvent CO₂ / MeOH + 0.5% TFAHexane / EtOH + 0.1% DEACDCl₃ or Methanol-d₄
Sensitivity (LOD) ~0.05% area~0.05% area~1.0% - 2.0% mol
Environmental Impact Low (Green Technology)High (Organic Solvents)Low (Microscale volumes)
Primary Advantage Ultra-fast, high efficiency[2]Universal equipment availabilityNo chiral columns required[6]

Experimental Workflows & Methodologies

Protocol A: SFC Method for Enantiomeric Purity Determination

This self-validating protocol ensures system suitability through rigorous baseline resolution checks.

  • Sample Preparation : Dissolve 1.0 mg of commercial (R)-2-Aminomethyl-1-N-Cbz-piperidine in 1.0 mL of Methanol. Prepare a racemic standard similarly.

  • System Setup : Equip the SFC system with a Crownpak® CR-I(+) column (5 μm, 150 × 3 mm ID)[3].

  • Mobile Phase Configuration :

    • Co-solvent: Methanol containing 0.5% Trifluoroacetic acid (TFA). The acidic modifier is strictly required to protonate the primary amine for crown ether inclusion[3].

    • Main Fluid: Supercritical CO₂.

  • Chromatographic Conditions :

    • Flow rate: 1.5 mL/min.

    • Isocratic gradient: 20% Co-solvent / 80% CO₂.

    • Backpressure: 120 bar.

    • Column Temperature: 25°C (Lower temperatures often enhance chiral recognition in crown ethers).

    • Detection: UV at 210 nm and 254 nm.

  • Validation : Inject the racemic mixture. Ensure

    
    . Inject the commercial (R)-enantiomer sample. Calculate %ee using the peak area normalization method.
    
Protocol B: qNMR Derivatization Workflow
  • Reagent Preparation : In a 5 mL vial, combine 2-formylphenylboronic acid (1.2 eq) and enantiopure (R)-BINOL (1.2 eq) in 1 mL of CDCl₃[7].

  • Condensation : Add 10 mg of the (R)-2-Aminomethyl-1-N-Cbz-piperidine sample to the vial.

  • Incubation : Stir the mixture at room temperature for 45 minutes to ensure complete formation of the iminoboronate ester[7].

  • Acquisition : Transfer to an NMR tube. Acquire a ¹H NMR spectrum (minimum 400 MHz, 64 scans for adequate signal-to-noise).

  • Quantification : Identify the imine proton signals (typically between 8.0 - 8.5 ppm). Integrate the major peak (corresponding to the R-amine derivative) and the minor peak (S-amine derivative).

    • %ee =[(Area_Major - Area_Minor) / (Area_Major + Area_Minor)] × 100

Methodological Visualizations

Workflow for Chiral Method Selection and Optimization

The following diagram illustrates the logical decision tree for developing an enantiomeric purity method for primary amines.

ChiralMethodology Start Racemic Amine Method Development SFC Chiral SFC (High Throughput) Start->SFC Preferred HPLC Chiral HPLC (Standard QC) Start->HPLC Alternative NMR qNMR Analysis (No Chiral Column) Start->NMR Orthogonal Crown Crown Ether CSP Add: 0.5% TFA SFC->Crown Primary Amines Poly Polysaccharide CSP Add: 0.1% DEA HPLC->Poly Universal Deriv Derivatization BINOL + Boronic Acid NMR->Deriv Opt Optimize Temp & Flow Ensure Rs > 2.0 Crown->Opt Poly->Opt Integ Integrate Diastereotopic Imine Protons Deriv->Integ Result Calculate %ee (Enantiomeric Excess) Opt->Result Integ->Result

Caption: Decision matrix and workflow for selecting and optimizing chiral purity testing methods.

qNMR Derivatization Pathway

The following diagram demonstrates the causality of the qNMR method, mapping the chemical transformation required to differentiate enantiomers.

NMRPathway Amine (R/S)-Amine (Enantiomers) Reaction Condensation (45 mins, RT) Amine->Reaction Reagents 2-Formylphenylboronic Acid + (R)-BINOL Reagents->Reaction Complex Iminoboronate Esters (Diastereomers) Reaction->Complex Removes Symmetry NMR 1H NMR Spectrum Distinct Imine Peaks Complex->NMR Integration

Caption: Chemical pathway for translating enantiomeric mixtures into NMR-resolvable diastereomers.

Conclusion

For the enantiomeric purity testing of commercial (R)-2-Aminomethyl-1-N-Cbz-piperidine, Chiral SFC utilizing a Crown Ether CSP stands out as the most efficient and scientifically robust method. It directly exploits the primary amine functionality via protonation and inclusion complexation, yielding baseline resolution in a fraction of the time required by HPLC[2][3]. However, for laboratories requiring orthogonal validation or lacking SFC infrastructure, qNMR via BINOL-derivatization provides a highly reliable, self-validating alternative that circumvents the need for chromatographic method development[6][7].

References

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (R)-2-Aminomethyl-1-N-Cbz-piperidine

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide provides a detailed, in-depth protocol for the proper disposal of (R)-2-Aminomethyl-1-N-Cbz-piperidine (also known as Benzyl (R)-2-(aminomethyl)piperidine-1-carboxylate). Synthesizing principles of chemical reactivity, hazard mitigation, and regulatory compliance, this document offers a procedural framework that extends beyond simple waste collection, empowering laboratory personnel with the knowledge to handle this compound safely from the point of use to its final disposition.

Hazard Assessment and Chemical Profile

Before any handling or disposal, a thorough understanding of the compound's hazards is paramount. As a specific Safety Data Sheet (SDS) for (R)-2-Aminomethyl-1-N-Cbz-piperidine is not always available, its hazard profile must be inferred from its constituent functional groups: the piperidine ring and the N-benzyloxycarbonyl (Cbz) group .

  • Piperidine Moiety : The piperidine ring is a cyclic secondary amine, rendering the molecule basic and corrosive. Piperidine itself is classified as a hazardous substance that can cause severe skin burns and eye damage.[1][2] It is also toxic and flammable.[3][4] Exposure can lead to irritation of the respiratory tract, and the compound should be handled with appropriate engineering controls, such as a chemical fume hood.[5][6][7]

  • N-Benzyloxycarbonyl (Cbz) Group : The Cbz group is a carbamate, a class of compounds known for its potential toxicity. Carbamate-containing wastes are regulated as hazardous by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9] The primary concern with carbamates is their potential as cholinesterase inhibitors, which can pose significant health risks upon exposure.[10]

Combined Hazard Profile : Consequently, (R)-2-Aminomethyl-1-N-Cbz-piperidine must be treated as a corrosive, toxic, and potentially flammable hazardous waste . It is incompatible with strong acids and oxidizing agents.[3][5][11]

Parameter Description Primary Hazard Source
Physical State Likely a liquid or solid at room temperature.N/A
GHS Classification (Inferred) Skin Corrosion/Irritation, Serious Eye Damage, Acute Toxicity.Piperidine Moiety, Carbamate Group
Primary Hazards Corrosive, Toxic, Basic.Piperidine Moiety, Carbamate Group
Incompatibilities Strong Acids, Oxidizing Agents, Heavy Metal Salts.Piperidine Moiety

Immediate Safety and Personal Protective Equipment (PPE)

Given the compound's hazardous nature, strict adherence to safety protocols is non-negotiable.

Engineering Controls :

  • All handling, including weighing, transferring, and preparing for disposal, must be conducted within a certified chemical fume hood to prevent inhalation of vapors or aerosols.[2]

  • An emergency eyewash station and safety shower must be immediately accessible.[5]

Personal Protective Equipment (PPE) :

  • Eye Protection : Chemical safety goggles and a full-face shield are mandatory.[1]

  • Hand Protection : Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[7][12]

  • Body Protection : A flame-retardant laboratory coat and closed-toe shoes are required. When handling larger quantities, a chemically resistant apron is recommended.[2]

On-Site Waste Management: Segregation and Collection

Proper segregation is the first critical step in the disposal workflow. Never dispose of this chemical down the drain or in general waste.[1]

Step-by-Step Collection Protocol :

  • Designate a Waste Container : Use a dedicated, leak-proof container made of a compatible material, such as high-density polyethylene (HDPE).[12] The original chemical container is often the best choice for waste accumulation.

  • Labeling : The container must be clearly labeled with the words "HAZARDOUS WASTE " and the full chemical name: (R)-2-Aminomethyl-1-N-Cbz-piperidine . List the known hazards: Corrosive, Toxic .

  • Segregation : Keep this waste stream separate from all other chemical wastes, especially acidic and oxidizing waste streams, to prevent violent reactions.[4][5]

  • Contaminated Materials : All materials that have come into direct contact with the compound, including gloves, weighing papers, and pipette tips, must be placed in the same designated hazardous waste container.

  • Container Management : Keep the waste container securely sealed at all times, except when adding waste. Store it in a designated, cool, and well-ventilated satellite accumulation area away from heat or ignition sources.[3]

G Figure 1: Decision Workflow for Waste Handling A Generate (R)-2-Aminomethyl-1-N-Cbz-piperidine Waste B Is waste mixed with other chemicals? A->B C Segregate into dedicated, labeled container for this specific waste. B->C No D Consult EHS for proper classification and disposal of mixed waste. B->D Yes E Will you perform on-site chemical treatment? C->E F Proceed to Section 4: Chemical Treatment & Neutralization Protocol E->F Yes G Proceed to Section 5: Final Disposal Protocol (for untreated waste) E->G No H Store container in designated satellite accumulation area. F->H G->H

Caption: Decision Workflow for Waste Handling.

Chemical Treatment & Hazard Neutralization Protocol

For laboratories equipped to do so, chemically treating the waste before collection can significantly enhance safety by reducing its inherent hazards. The following protocol is designed to first degrade the toxic carbamate group via alkaline hydrolysis and then neutralize the corrosive basicity of the piperidine ring.

Causality : Carbamates are susceptible to alkaline hydrolysis, which cleaves the ester linkage, breaking the molecule into less toxic components (an alcohol/phenol and an amine).[13][14] Following this degradation, the basic piperidine derivative can be neutralized with a dilute acid.

! IMPORTANT ! : This procedure must be performed by trained personnel in a chemical fume hood with appropriate PPE. Always add reagents slowly and monitor the reaction for any signs of an uncontrolled exotherm.

Experimental Protocol :

  • Preparation :

    • Place the container with the (R)-2-Aminomethyl-1-N-Cbz-piperidine waste (liquid or dissolved in a water-miscible solvent) in a secondary containment vessel (e.g., a plastic tub) within the fume hood.

    • Use a magnetic stirrer and stir bar to ensure gentle agitation.

  • Alkaline Hydrolysis of the Cbz Group :

    • Slowly and carefully add a 2M solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) to the waste. The goal is to raise the pH to >12 to facilitate rapid hydrolysis.

    • Continue stirring the mixture at room temperature for a minimum of 24 hours. This allows for the complete cleavage of the benzyloxycarbonyl group. The reaction breaks the carbamate into benzyl alcohol, carbon dioxide, and the parent (R)-2-aminomethylpiperidine.

  • Neutralization :

    • After the hydrolysis period, slowly add a dilute acid, such as 1M hydrochloric acid (HCl) or 1M sulfuric acid (H₂SO₄), to the solution while continuing to stir.

    • Monitor the pH of the solution using a calibrated pH meter or pH strips. Continue adding acid dropwise until the pH is between 6.0 and 8.0.[4] Caution : The neutralization reaction is exothermic. Add the acid slowly to control the temperature.

  • Final Preparation for Disposal :

    • Once neutralized, the treated aqueous waste should be transferred to a new, clearly labeled hazardous waste container.

    • The label should read: "Treated (Hydrolyzed and Neutralized) (R)-2-Aminomethyl-1-N-Cbz-piperidine Waste " and should also list the final components (e.g., (R)-2-aminomethylpiperidine hydrochloride, benzyl alcohol, sodium chloride, water).

G Figure 2: Workflow for Chemical Treatment A Start: Waste in suitable container B Slowly add 2M NaOH or KOH to reach pH > 12 A->B C Stir at room temperature for 24 hours B->C D Slowly add 1M HCl or H₂SO₄ to neutralize C->D E Monitor with pH meter until pH is 6.0 - 8.0 D->E F Transfer to new, labeled hazardous waste container E->F G Arrange for pickup by certified waste contractor F->G

Caption: Workflow for Chemical Treatment.

Final Disposal Protocol (Untreated or Treated Waste)

Whether you have performed the chemical treatment or are disposing of the original waste, the final steps are governed by institutional and national regulations.

  • Final Packaging : Ensure the hazardous waste container is tightly sealed and the exterior is clean and free of contamination.

  • Documentation : Complete all necessary hazardous waste manifests or tags as required by your institution's Environmental Health and Safety (EHS) department and the EPA.[8]

  • Storage : Store the sealed and labeled container in the designated satellite accumulation area until it is collected.

  • Collection : Arrange for collection by a licensed hazardous waste disposal company. Never give hazardous waste to an uncertified contractor.

Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert : Alert all personnel in the immediate area and evacuate if the spill is large or if you feel unwell.

  • Ventilate : Ensure the fume hood is operating at maximum capacity.

  • PPE : Don the appropriate PPE as described in Section 2 before attempting any cleanup.

  • Containment : For liquid spills, cover with a non-combustible absorbent material like vermiculite, sand, or a commercial chemical absorbent.[1] For solid spills, carefully sweep to avoid creating dust.[12]

  • Collection : Carefully collect the absorbed material or spilled solid using non-sparking tools and place it into the designated hazardous waste container.[2][15]

  • Decontamination : Clean the spill area with a suitable solvent (e.g., soap and water), and dispose of all cleaning materials as hazardous waste.

  • Reporting : Report the incident to your laboratory supervisor and EHS department, regardless of the spill size.

By adhering to these comprehensive procedures, researchers can ensure the safe and compliant disposal of (R)-2-Aminomethyl-1-N-Cbz-piperidine, upholding the highest standards of laboratory safety and environmental stewardship.

References

  • Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. (2011). U.S. Environmental Protection Agency. [Link]

  • EPA Issues Rule on Carbamate Wastes. (2011). U.S. Environmental Protection Agency. [Link]

  • Piperidine - SAFETY DATA SHEET. (2024). TME. [Link]

  • PIPERIDINE Chemical compatibility. (n.d.). Canyon Components. [Link]

  • Safety Data Sheet PIPERIDINE. (n.d.). ChemSupply Australia. [Link]

  • HAZARD SUMMARY: PIPERIDINE. (n.d.). New Jersey Department of Health. [Link]

  • 1 Protection Reactions. (n.d.). Wiley-VCH. [Link]

  • Piperidine Safety Data Sheet. (n.d.). Jubilant Life Sciences Limited. [Link]

  • Emergency Revision of the Treatment Standards for Carbamate Wastes. (1996). U.S. Environmental Protection Agency. [Link]

  • Carbamate Production Identification and Listing of Hazardous Waste; Proposed Rule. (1994). U.S. Environmental Protection Agency. [Link]

  • Structure–activity relationship of piperidine derivatives. (n.d.). ResearchGate. [Link]

  • Second Emergency Revision of the Land Disposal Restrictions (LDR) Treatment Standards for Listed Hazardous Wastes From Carbamate Production. (1997). Federal Register. [Link]

  • Benzyl chloroformate. (n.d.). Wikipedia. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. [Link]

  • Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. (2012). National Center for Biotechnology Information. [Link]

  • Hydrolysis of a carbamate triggered by coordination of metal ions. (2022). ResearchGate. [Link]

  • Benzyl chloroformate. (n.d.). Grokipedia. [Link]

  • Urethanases for the Enzymatic Hydrolysis of Low Molecular Weight Carbamates and the Recycling of Polyurethanes. (2023). ResearchGate. [Link]

  • Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. (2024). Total Synthesis. [Link]

  • Kinetics of Carbaryl Hydrolysis. (n.d.). Clemson University. [Link]

  • Rates of Hydrolysis of Carbamate and Carbonate Esters in Alkaline Solution. (1962). Scite.ai. [Link]

  • Selective Cleavage of Cbz-Protected Amines. (2001). Organic Letters. [Link]

Sources

Handling

Personal protective equipment for handling (R)-2-Aminomethyl-1-N-Cbz-piperidine

As a Senior Application Scientist, I frequently consult on the safe integration of chiral building blocks into drug discovery pipelines. (R)-2-Aminomethyl-1-N-Cbz-piperidine (CAS: 1353995-49-9) is a highly valuable inter...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult on the safe integration of chiral building blocks into drug discovery pipelines. (R)-2-Aminomethyl-1-N-Cbz-piperidine (CAS: 1353995-49-9) is a highly valuable intermediate, featuring a primary amine and a Cbz-protected piperidine ring.

While the Cbz (carboxybenzyl) group adds steric bulk and reduces the extreme volatility seen in free piperidine, the exposed primary aminomethyl group remains highly reactive. It is inherently basic and nucleophilic. This presents significant occupational hazards, including severe eye damage, skin corrosion, and respiratory tract irritation[1]. Furthermore, primary aliphatic amines readily absorb atmospheric carbon dioxide and moisture to form carbamate salts. Therefore, your handling protocols must be designed as a dual-purpose system: protecting the operator from the chemical's corrosivity, while protecting the chemical's integrity from the ambient environment.

Below is the comprehensive, field-proven guide for the safe handling, operational transfer, and disposal of this compound.

The "Armor": PPE Specifications & Causality

When handling reactive amines, standard laboratory attire is insufficient. Every piece of Personal Protective Equipment (PPE) must act as a deliberate, self-validating barrier against the specific chemical properties of the compound.

PPE CategorySpecificationStandard / MetricCausality & Scientific Rationale
Hand Protection Double-layered Nitrile GlovesThickness ≥ 0.11 mm, Breakthrough > 480 minPrimary amines rapidly permeate standard latex. Nitrile offers superior chemical resistance to aliphatic amines. Double-gloving provides a fail-safe against micro-abrasions during handling[2].
Eye Protection Chemical Splash GogglesANSI Z87.1 / EN 166Amines are highly basic and nucleophilic, posing a severe risk of rapid corneal saponification and irreversible eye damage. Standard safety glasses lack the required orbital seal[1].
Body Protection Flame-Retardant Lab CoatKnee-length, fully buttonedPrevents dermal exposure to corrosive dust or liquids. Amines can cause severe chemical burns and systemic toxicity via dermal absorption[1].
Respiratory Certified Chemical Fume HoodFace velocity 80–100 fpmPrevents inhalation of airborne particulates or amine vapors. Primary amines are potent respiratory tract irritants.

Operational Protocols: Handling and Transfer

To maintain scientific integrity and operational safety, the handling of (R)-2-Aminomethyl-1-N-Cbz-piperidine must follow a strict procedural logic. The following protocol ensures that the chemical remains isolated from both the operator and the atmosphere.

Step-by-Step Weighing and Transfer Methodology:

  • Environmental Verification: Before opening the reagent bottle, verify that the chemical fume hood is operating at a face velocity of 80–100 fpm. This ensures negative pressure containment of any volatile amine vapors[2].

  • PPE Donning: Equip chemical splash goggles, a fully buttoned lab coat, and double-layered nitrile gloves. Inspect the outer gloves for any signs of degradation.

  • Atmospheric Control: Because the primary amine will degrade upon prolonged exposure to ambient CO₂, pre-purge your tared receiving vial with an inert gas (Argon or Nitrogen).

  • Static Mitigation: Amine powders and crystalline solids can accumulate static charge. Ensure the analytical balance is grounded to prevent aerosolization during the transfer process.

  • Weighing: Using a clean, non-sparking spatula, weigh the desired mass of (R)-2-Aminomethyl-1-N-Cbz-piperidine directly into the purged, sealable glass vial within the fume hood.

  • Transfer & Sealing: Cap the vial tightly before removing it from the balance area. If transferring a prepared solution, utilize a gas-tight syringe to prevent vapor release into the laboratory environment.

  • Decontamination: Wipe down the spatulas, balance pan, and hood surface with a dilute acidic solution (e.g., 1M Citric Acid or dilute HCl) to neutralize residual basic amine, followed by a distilled water wipe[3].

HandlingWorkflow Prep 1. Preparation Verify Fume Hood Flow (>80 fpm) PPE 2. PPE Donning Double Nitrile, Goggles, Chem-Resistant Coat Prep->PPE Weigh 3. Weighing Use Analytical Balance in Enclosed Hood PPE->Weigh Transfer 4. Transfer Closed System to Reaction Flask Weigh->Transfer Decon 5. Decontamination Wipe Spatulas & Surfaces with Dilute Acid Transfer->Decon Dispose 6. Waste Disposal Solid/Liquid Hazmat Containers Decon->Dispose

Caption: Workflow for the safe handling, weighing, and transfer of (R)-2-Aminomethyl-1-N-Cbz-piperidine.

Emergency Response & Disposal Plans

Even with rigorous protocols, operational readiness requires a robust contingency plan. Amines require specific neutralization tactics to prevent exothermic runaway reactions.

Spill Response Protocol:

  • Evacuation & Assessment: Immediately alert nearby personnel. If the spill is large (>100 mL or >100 g) or outside a fume hood, evacuate the lab and contact Environmental Health and Safety (EHS)[4].

  • Containment: For small spills within the fume hood, don fresh double-nitrile gloves. Cover the spill with an inert, non-combustible absorbent material (e.g., sand or diatomaceous earth)[1]. Crucial Note: Do not use combustible materials like paper towels, as concentrated amines can react exothermically and ignite.

  • Neutralization: Carefully apply a weak solid acid (such as citric acid or sodium bisulfate) over the absorbent to neutralize the basic amine safely without violent splattering.

  • Collection: Sweep the absorbed, neutralized mixture using non-sparking tools and place it into a chemically compatible, sealable hazardous waste container.

  • Surface Decontamination: Wash the spill area with a dilute acidic solution, followed by soap and water, to ensure complete removal of the corrosive residue.

Waste Segregation and Disposal Plan: Never mix amine waste with strong oxidizing agents, concentrated acids, or heavy metal salts, as this can lead to violent exothermic reactions or the formation of explosive byproducts (e.g., fulminates)[5].

  • Solid Waste: Collect contaminated gloves, absorbent materials, and empty reagent vials in a dedicated, clearly labeled "Solid Hazardous Waste - Basic/Amine" container.

  • Liquid Waste: If the compound is dissolved in an organic solvent (e.g., DMF or DCM), collect the waste in a dedicated halogenated or non-halogenated organic waste carboy. Ensure the container is kept tightly capped when not in immediate use to prevent vapor emission[6].

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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